2-(Difluoromethyl)pyrimidine-5-carboxylic acid
Description
Properties
IUPAC Name |
2-(difluoromethyl)pyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2N2O2/c7-4(8)5-9-1-3(2-10-5)6(11)12/h1-2,4H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKUXPKXRJRMEJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)C(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Difluoromethyl Group: A Strategic Modulator of Pyrimidine Rings in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Beyond Classical Bioisosteres
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1] Among the arsenal of fluorine-containing motifs, the difluoromethyl (CF₂H) group has emerged as a substituent of nuanced value, offering a unique combination of physicochemical properties that distinguish it from the more common methyl (CH₃) and trifluoromethyl (CF₃) groups.[1] When appended to a pyrimidine ring, a privileged scaffold in numerous pharmaceuticals, the CF₂H group imparts a fascinating array of properties that can be leveraged to overcome common challenges in drug development, from metabolic instability to suboptimal target engagement.
This guide provides an in-depth exploration of the multifaceted role of the difluoromethyl group on the pyrimidine core. We will dissect its fundamental electronic and physicochemical effects, explore its impact on pharmacokinetic properties, and provide practical insights into its synthetic installation. This document moves beyond a simple recitation of facts to explain the causality behind these properties, offering a framework for the rational design of next-generation pyrimidine-based therapeutics.
The Unique Physicochemical Profile of the Difluoromethyl Group
The difluoromethyl group is often described as a "lipophilic hydrogen bond donor," a descriptor that encapsulates its dual nature.[2] This unique characteristic allows it to serve as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups, a role that the trifluoromethyl group cannot fulfill due to its lack of an acidic proton.[2]
Electronic Effects on the Pyrimidine Ring: Modulating Basicity
The two fluorine atoms in the CF₂H group exert a strong electron-withdrawing inductive effect, which significantly influences the electronic landscape of the pyrimidine ring. Pyrimidine itself is a weak base, with the two nitrogen atoms having a pKa of approximately 1.0.[3] The introduction of a strongly electron-withdrawing group like CF₂H is expected to further decrease the basicity of the ring nitrogens. This modulation of pKa is critical, as it can profoundly impact a drug's solubility, membrane permeability, and potential for off-target interactions with ion channels.
While specific experimental pKa values for simple difluoromethyl-pyrimidines are not widely published, the trend can be inferred from related heterocyclic systems and computational studies.[4][5] The decreased basicity can be advantageous in preventing unwanted protonation at physiological pH, which might otherwise lead to poor cell penetration or increased clearance.
Lipophilicity: A Tunable Parameter
A common strategy in medicinal chemistry is to increase lipophilicity to enhance membrane permeability. While the CF₃ group dramatically increases lipophilicity (Hansch π value of +0.88), the CF₂H group offers a more moderate increase.[6] This attenuated lipophilicity can be beneficial in avoiding the "lipophilicity trap," where excessively high logP values lead to poor solubility, increased metabolic clearance, and promiscuous binding.[7]
The change in lipophilicity upon introducing a CF₂H group is also context-dependent. Studies on other aromatic systems have shown that the lipophilicity increase can be influenced by the presence of other substituents.[8]
Table 1: Calculated Physicochemical Properties of Substituted Pyrimidines
| Compound | Molecular Formula | Molecular Weight | LogP | Topological Polar Surface Area (TPSA) |
| 5-(Difluoromethyl)pyrimidine | C₅H₄F₂N₂ | 130.10 | 1.41 | 25.78 Ų |
| 4-Chloro-2-(difluoromethyl)pyrimidine-5-carboxylic acid | C₆H₂ClF₂N₂O₂ | 206.55 | 1.77 | 63.08 Ų |
| 5-(Difluoromethyl)-1,2,3,5,6,7-hexahydroimidazo[1,2-a]pyrimidine | C₇H₁₁F₂N₃ | 175.18 | 0.29 | 27.63 Ų |
Data sourced from commercially available compound databases and may be computationally derived.[4][9][10]
Hydrogen Bonding Capability: The "Lipophilic H-Bond Donor"
The most distinguishing feature of the CF₂H group is its ability to act as a hydrogen bond donor.[2] The electron-withdrawing fluorine atoms polarize the C-H bond, making the hydrogen atom sufficiently acidic to engage in hydrogen bonding interactions with acceptors such as oxygen or nitrogen atoms in a protein binding site. This capacity allows the CF₂H group to mimic the hydrogen bonding interactions of hydroxyl or amide groups while offering improved metabolic stability.[1]
This unique property was a key consideration in the development of the PI3K inhibitor PQR514, where the 4-(difluoromethyl)pyrimidin-2-amine moiety was identified as an optimized binding module.[9][11] The ability of the CF₂H group to act as a lipophilic hydrogen bond donor was suggested to contribute to its improved affinity for the mTOR kinase compared to its trifluoromethyl analogue.[9]
Figure 1: The CF₂H group as a hydrogen bond donor in a protein active site.
Impact on Pharmacokinetic Properties
The introduction of a difluoromethyl group onto a pyrimidine ring can have a profound and often beneficial impact on a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
Enhanced Metabolic Stability
One of the primary motivations for incorporating fluorine into drug candidates is to block metabolic hotspots.[12] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[6] Replacing a metabolically labile methyl or methoxy group with a CF₂H or OCF₂H group can effectively shut down a major metabolic pathway, leading to a longer in vivo half-life and improved bioavailability.[12]
While both CF₂H and CF₃ groups enhance metabolic stability, the choice between them can be nuanced. The CF₂H group offers a less dramatic increase in lipophilicity, which can be advantageous.[7]
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Why is protonated pyrimidine (pKa = 1.0) more acidic than protona... | Study Prep in Pearson+ [pearson.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
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- 12. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Integration of 2-(Difluoromethyl)pyrimidine-5-carboxylic acid (CAS: 1260902-00-8) in Advanced Drug Discovery
As a Senior Application Scientist navigating the complexities of modern medicinal chemistry, I frequently evaluate novel building blocks that can rescue a stalling lead optimization program. Among the most versatile of these is 2-(Difluoromethyl)pyrimidine-5-carboxylic acid (CAS: 1260902-00-8). This compound is not merely a structural spacer; it is a highly engineered scaffold designed to modulate lipophilicity, enhance metabolic stability, and establish critical target interactions.
This whitepaper provides an in-depth technical analysis of this molecule, detailing its physicochemical profile, its mechanistic role as a bioisostere, and field-proven methodologies for its synthesis and downstream application.
Physicochemical Profiling & Structural Logic
The utility of1[1] stems from the synergistic relationship between its electron-deficient pyrimidine core and the unique electronic properties of the difluoromethyl (–CHF₂) group.
Before integrating this building block into a library design, it is crucial to understand its baseline quantitative parameters. Below is a synthesized data profile for the standard commercially available reagent.
Table 1: Quantitative Physicochemical Profile
| Parameter | Value / Specification | Mechanistic Implication |
| CAS Number | 1260902-00-8 | Primary identifier for procurement and IP filing. |
| Molecular Formula | C₆H₄F₂N₂O₂ | Defines atomic composition and isotopic distribution. |
| Molecular Weight | 174.11 g/mol | Low molecular weight allows for downstream elaboration without exceeding Lipinski's Rule of 5. |
| Storage Conditions | 2–8°C, Inert Atmosphere | Prevents slow decarboxylation or ambient moisture degradation of the activated acid. |
| Purity Standard | ≥97% (HPLC) | Critical for preventing side-reactions during sensitive organometallic or coupling steps. |
| Topological Polar Surface Area (TPSA) | ~63.1 Ų | Optimal for balancing aqueous solubility with cellular membrane permeability. |
Mechanistic Role in Medicinal Chemistry
The decision to incorporate a –CHF₂ substituted pyrimidine is rarely arbitrary. It is driven by specific pharmacokinetic (PK) and pharmacodynamic (PD) goals.
The Difluoromethyl Group as a Lipophilic Hydrogen Bond Donor
Unlike the trifluoromethyl (–CF₃) group, which is purely hydrophobic and sterically demanding, the –CHF₂ group acts as a 2[2]. The highly electronegative fluorine atoms polarize the C–H bond, allowing the hydrogen to participate in weak hydrogen bonding with target protein residues (e.g., kinase hinge regions). Furthermore, the –CHF₂ group serves as an excellent bioisostere for carbinols, thiols, and amides, improving membrane permeability while shielding the molecule from rapid Phase I metabolism (CYP450 oxidation)3[3].
The Pyrimidine Core
The pyrimidine-5-carboxylic acid scaffold provides a rigid, planar geometry. When coupled with an amine, it projects the resulting amide bond at a precise vector. In the design of 4[4], this specific vector alignment is critical for inhibiting microbial mitochondrial complex I.
Caption: Logical relationship of -CHF2 substitution on pharmacokinetic and pharmacodynamic properties.
De Novo Synthesis & Workflow Integration
While CAS 1260902-00-8 is commercially available, understanding its de novo synthesis is critical for troubleshooting impurities or scaling up production. The most robust method involves the condensation of difluoroacetamidine with a 1,3-dielectrophile (such as ethyl 2-(ethoxymethylene)-3-oxobutanoate or a vinamidinium salt), followed by ester hydrolysis.
Protocol A: Synthesis of the Pyrimidine Core (Self-Validating Workflow)
Causality: We utilize difluoroacetamidine hydrochloride rather than attempting late-stage difluoromethylation. Late-stage fluorination on an electron-deficient pyrimidine often yields poor regioselectivity. Pre-installing the –CHF₂ group guarantees absolute regiocontrol.
Step-by-Step Methodology:
-
Condensation: In a flame-dried round-bottom flask under N₂, suspend difluoroacetamidine hydrochloride (1.2 equiv) in anhydrous ethanol. Add sodium ethoxide (1.2 equiv) at 0°C to liberate the free amidine.
-
Cyclization: Dropwise, add the selected 1,3-dielectrophile (e.g., a substituted dimethylaminoacrylate, 1.0 equiv).
-
Thermal Promotion: Reflux the mixture at 80°C for 12 hours.
-
Self-Validation Check: Monitor via LC-MS. The reaction is complete when the intermediate mass fully transitions to the cyclized ester mass. The absence of the starting amidine peak confirms total conversion.
-
-
Saponification: Cool the mixture to room temperature. Add a 2M aqueous solution of LiOH (3.0 equiv) and stir for 4 hours to hydrolyze the ethyl ester.
-
Acidification & Isolation: Carefully acidify the aqueous layer with 1M HCl to pH 2–3. The highly crystalline this compound will precipitate.
-
Self-Validation Check: Filter the precipitate and dry under high vacuum. Run a rapid ¹H-NMR (DMSO-d6); the presence of a distinct triplet at ~7.0 ppm (J = 54 Hz) confirms the intact –CHF₂ group, ensuring it was not degraded during basic hydrolysis.
-
Caption: Experimental workflow for the synthesis and isolation of this compound.
Downstream Application: Amide Coupling Protocol
The most common application of this building block is coupling it to a complex amine to generate an active pharmaceutical ingredient (API). Because the pyrimidine ring is highly electron-withdrawing, the resulting activated ester is highly susceptible to premature hydrolysis if the wrong coupling agent is used.
Protocol B: High-Efficiency Amide Coupling
Causality: We select HATU over standard EDC/HOBt. The 7-azabenzotriazole leaving group generated by HATU is highly reactive, accelerating the aminolysis step so that it outcompetes any background hydrolysis of the sterically hindered pyrimidine-5-carboxylic acid. N,N-Diisopropylethylamine (DIPEA) is used as the base to prevent epimerization of any chiral centers on the amine partner.
Step-by-Step Methodology:
-
Activation: Dissolve this compound (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.1 M concentration) under an inert atmosphere.
-
Base Addition: Add DIPEA (3.0 equiv) and stir at room temperature for 15 minutes to pre-form the active ester. The solution will typically turn a pale yellow.
-
Aminolysis: Add the target amine (1.05 equiv) in a single portion. Stir at room temperature for 2 hours.
-
Self-Validation Check: Spot the reaction on a TLC plate (EtOAc/Hexane 1:1). The disappearance of the baseline carboxylic acid spot and the emergence of a higher Rf product spot indicates successful coupling. Furthermore, a visual shift from yellow to clear often accompanies the consumption of the active ester.
-
-
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract three times with ethyl acetate. Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over Na₂SO₄, and concentrate in vacuo.
By adhering to these causally driven protocols, researchers can reliably leverage CAS 1260902-00-8 to generate high-quality, metabolically stable drug candidates.
References
- 2-difluoromethyl-pyrimidine-5-carboxylic acid | 1260902-00-8 Source: ChemicalBook URL
- Source: Chemical Science (RSC Publishing)
- Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules Source: ACS Publications URL
- Source: NIH PubMed Central (PMC)
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- 1. 2-difluoromethyl-pyrimidine-5-carboxylic acid | 1260902-00-8 [chemicalbook.com]
- 2. A unified approach to meta -selective methylation, mono-, di- and trifluoromethylation of arenes - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01367D [pubs.rsc.org]
- 3. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
The Difluoromethyl (-CF2H) Group as a Strategic Bioisostere for Methyl (-CH3): A Comprehensive Technical Guide
Executive Summary
In modern medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles often hinges on subtle structural modifications. The bioisosteric replacement of a metabolically labile methyl group (-CH3) with a difluoromethyl group (-CF2H) has emerged as a powerful strategy to overcome metabolic liabilities while finely tuning lipophilicity and target binding affinity ()[1]. Unlike the strongly electron-withdrawing and highly lipophilic trifluoromethyl (-CF3) group, the -CF2H moiety acts as a "lipophilic hydrogen bond donor," offering a unique balance of steric shielding, electronic modulation, and conformational control ()[2].
Part 1: Physicochemical Profiling: -CH3 vs. -CF2H
Replacing a -CH3 group with -CF2H fundamentally alters the local physicochemical environment of a pharmacophore[1]. Understanding these changes is critical for rational drug design.
-
Lipophilicity (LogP): While fluorination generally increases lipophilicity, the -CF2H group exhibits highly context-dependent behavior. When attached to an aromatic ring or alkyl chain, it can act as a more lipophilic bioisostere of a hydroxyl (-OH) group, but it is often a less lipophilic bioisostere of a -CH3 or thiol (-SH) group[1]. The experimental ΔlogP (logP_CF2H - logP_CH3) typically spans from -0.1 to +0.4, heavily influenced by adjacent functional groups[2].
-
Hydrogen Bond Donor (HBD) Capacity: The strong electron-withdrawing nature of the two fluorine atoms polarizes the C-H bond, enabling the -CF2H group to function as a weak but biologically relevant hydrogen bond donor. NMR studies utilizing Abraham's solute parameters reveal H-bond acidity (A) values between 0.085 and 0.126. This places its HBD capacity on par with thiophenols and anilines, though weaker than a classical hydroxyl group ()[2].
-
Metabolic Stability: The primary driver for -CH3 to -CF2H replacement is the mitigation of Cytochrome P450 (CYP450) mediated oxidation. The strong C-F bonds (approx. 116 kcal/mol) and the steric bulk of the fluorine atoms shield the adjacent carbon from hydroxylation, drastically increasing the metabolic half-life of the lead compound[1].
Table 1: Comparative Physicochemical Properties of Key Functional Groups
| Functional Group | Volume (ų) | Electronegativity (Pauling) | H-Bond Donor (HBD) | Metabolic Stability (Oxidation) | ΔlogP Contribution (vs. H) |
| -CH3 | ~16.8 | 2.5 | No | Low (CYP450 Liability) | +0.5 |
| -CF2H | ~24.0 | 3.0 | Yes (Weak, Lipophilic) | High | +0.2 to +0.4 |
| -CF3 | ~42.6 | 3.3 | No | Very High | +1.0 |
| -OH | ~12.0 | 3.5 | Yes (Strong) | Medium (Phase II Liability) | -1.0 |
Part 2: Mechanistic Rationale in Drug Design
The decision to install a -CF2H group is rarely arbitrary; it is a calculated response to specific structural liabilities identified during early-stage screening.
Decision tree workflow for bioisosteric replacement of a labile methyl group.
When a drug candidate undergoes rapid clearance due to benzylic or aliphatic oxidation, the -CF2H group provides a dual-action defense. Sterically, it is larger than a methyl group but smaller than a trifluoromethyl group, allowing it to occupy the same binding pocket without causing severe steric clashes. Electronically, the fluorine atoms withdraw electron density, deactivating the carbon center toward oxidative attack[1]. Furthermore, the polarized C-H bond can engage in novel interactions with the target protein's backbone or water network, occasionally leading to an increase in binding affinity that offsets any entropic penalties[2].
Metabolic pathway illustrating CYP450 blockade by the -CF2H bioisostere.
Part 3: Synthetic Methodologies & Experimental Protocols
The introduction of the -CF2H group has historically been challenging due to the toxicity and ozone-depleting nature of traditional reagents like chlorodifluoromethane (Freon-22)[3]. Modern synthetic protocols prioritize bench-stable, scalable, and environmentally benign reagents.
Protocol 1: O-Difluoromethylation of Phenols via Thermal Decarboxylation
This protocol utilizes sodium chlorodifluoroacetate (ClCF2CO2Na) as a bench-stable, solid precursor for in situ difluorocarbene generation ()[3].
-
Rationale & Causality: Cesium carbonate (Cs2CO3) is employed as a base to deprotonate the phenol, significantly increasing its nucleophilicity. Upon heating to ~100 °C, ClCF2CO2Na undergoes thermal decarboxylation, releasing CO2 and generating the highly electrophilic difluorocarbene (:CF2) intermediate. The phenolate nucleophile attacks the carbene, followed by rapid protonation from the reaction medium to yield the aryl difluoromethyl ether[3]. This method avoids gaseous reagents, preventing the formation of dimer/trimer byproducts and ensuring scalability[3].
-
Step-by-Step Methodology:
-
Preparation: Charge a dry, round-bottomed flask with the phenol derivative (1.0 equiv) and Cs2CO3 (1.5–2.0 equiv)[3].
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of ~0.2 M. Stir at room temperature for 15 minutes to ensure complete phenolate formation.
-
Reagent Addition: Add sodium chlorodifluoroacetate (2.0–3.0 equiv) in a single portion.
-
Heating: Equip the flask with a reflux condenser and heat the mixture to 100 °C under an inert atmosphere (N2 or Argon) for 4–12 hours.
-
Self-Validation & Workup: Monitor the reaction via TLC. Upon consumption of the starting material, cool to room temperature, quench with water, and extract with ethyl acetate.
-
Analytical Confirmation: Validate the product using 1H NMR. The success of the difluoromethylation is unambiguously confirmed by the appearance of a characteristic triplet (J ~ 74 Hz) between 6.5 and 7.0 ppm, representing the proton splitting against the two adjacent fluorine atoms[2].
-
Protocol 2: Continuous Flow C-Difluoromethylation using Fluoroform (CHF3)
Fluoroform is an ideal, low-cost reagent for difluoromethylation, but its low reactivity and tendency to rapidly decompose into :CF2 and F- in batch reactors limit its utility[4]. Continuous flow chemistry overcomes these thermodynamic barriers.
-
Rationale & Causality: By conducting the reaction in a continuous flow microreactor, the residence time of the unstable intermediates is strictly controlled. Rapid mixing of the deprotonated substrate (e.g., a protected α-amino acid) with CHF3 ensures that the nucleophilic attack occurs faster than the decomposition of the fluoroform-derived anion[4].
-
Step-by-Step Methodology:
-
System Setup: Prime a dual-pump continuous flow system with anhydrous THF.
-
Stream A: Prepare a solution of the protected α-amino acid (1.0 equiv) and a strong base (e.g., LiHMDS, 2.1 equiv) in THF at -78 °C to generate the enolate.
-
Stream B: Introduce gaseous CHF3 into a THF stream using a mass flow controller to achieve a saturated solution.
-
Mixing & Reaction: Pump Stream A and Stream B into a T-mixer connected to a residence time unit (RTU) maintained at a precisely controlled temperature (often between -20 °C and room temperature, depending on substrate stability).
-
Self-Validation: Utilize in-line IR spectroscopy to monitor the disappearance of the enolate intermediate and the formation of the C-CF2H bond. The continuous output is collected in a quenching buffer (e.g., saturated NH4Cl). This highly atom-efficient protocol has been successfully applied to the synthesis of APIs like eflornithine ()[4].
-
Part 4: Expanding the Scope: N-Difluoromethylation
Recent advancements have expanded difluoromethylation beyond carbon and oxygen to include nitrogen. The synthesis of N-CF2H amides, carbamates, and ureas introduces a novel structural motif that sits between N-Me and N-CF3 in terms of lipophilicity and rotational barriers[5]. These compounds are accessed through the desulfurization-fluorination of thioformamides coupled with carbonylation, yielding highly robust N-CF2H carbonyl compounds that tolerate extensive downstream derivatization ()[5]. This expands the medicinal chemist's toolbox, allowing for the fine-tuning of peptide-like backbones and urea-based kinase inhibitors.
References
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Zafrani, Y., et al. "CF2H, a Functional Group-Dependent Hydrogen-Bond Donor: Is It a More or Less Lipophilic Bioisostere of OH, SH, and CH3?" Journal of Medicinal Chemistry, 2019. URL:[Link]
-
Zafrani, Y., et al. "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 2017. URL:[Link]
-
"Difluoromethylation of Phenols." Organic Syntheses, Procedure v101p0164. URL:[Link]
-
Kappe, C. O., et al. "Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids." Green Chemistry, 2018. URL:[Link]
-
"Access to N-Difluoromethyl Amides, (Thio)Carbamates, Ureas, and Formamides." Journal of the American Chemical Society, 2024. URL:[Link]
Sources
The Difluoromethyl (CF₂H) Group in Heterocycles: A Technical Guide to its Hydrogen Bond Donor Capacity and Application in Drug Discovery
Abstract
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] Among the various fluorinated motifs, the difluoromethyl (CF₂H) group has garnered significant attention for its unique ability to function as a hydrogen bond (H-bond) donor, a characteristic that sets it apart from other polyfluorinated groups.[3] This capacity allows the CF₂H group to serve as a metabolically stable and more lipophilic bioisostere for classical hydrogen bond donors such as hydroxyl (-OH), thiol (-SH), and amine (-NH) groups.[1][4] This technical guide provides an in-depth analysis of the hydrogen bond donor properties of the CF₂H group, with a specific focus on its behavior when incorporated into heterocyclic systems. We will explore the fundamental physicochemical principles governing this non-canonical hydrogen bond, detail the experimental and computational methodologies for its characterization and quantification, and present case studies illustrating its critical role in molecular recognition and drug design. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the nuanced properties of the CF₂H group for the rational design of next-generation therapeutics.
Introduction: The Rise of a Non-Classical Hydrogen Bond Donor
Hydrogen bonding is a fundamental intermolecular force that dictates molecular recognition events in biological systems, from the structural integrity of DNA to the specific binding of ligands to protein targets.[1][5][6] Traditionally, drug design has relied on canonical H-bond donors like O-H and N-H. However, these groups can be liabilities, prone to metabolic oxidation or possessing undesirable physicochemical properties.
The difluoromethyl (CF₂H) group has emerged as a compelling solution, often termed a "lipophilic hydrogen bond donor".[1] The two highly electronegative fluorine atoms induce a significant polarization of the adjacent C-H bond, increasing the acidity of the proton and enabling it to engage in hydrogen bonding with a suitable acceptor.[1][7] This allows the CF₂H group to mimic the H-bond donating function of a hydroxyl or amide group while simultaneously enhancing metabolic stability and modulating properties like lipophilicity.[1][8] The true potential of this group is realized within heterocyclic scaffolds, which are ubiquitous in pharmaceuticals.[9] The electronic nature of the heterocycle can profoundly modulate the H-bond donor strength of an appended CF₂H group, offering a sophisticated tool for fine-tuning molecular interactions.[10][11]
The Physicochemical Nature of the C–F₂H···A Hydrogen Bond
The ability of the CF₂H group to act as an H-bond donor is a direct consequence of its electronic structure. Unlike a standard alkyl C-H bond, the C-H bond in a difluoromethyl group is highly polarized.
-
Electronic Induction: The potent electron-withdrawing nature of the two fluorine atoms significantly depletes electron density from the carbon atom. This inductive effect propagates to the C-H bond, resulting in a more electropositive hydrogen atom that can interact favorably with an electron-rich H-bond acceptor (A).[1][7][11]
-
A Weaker, Yet Significant Interaction: Experimental and computational studies have confirmed that C–F₂H···A hydrogen bonds are generally weaker than their classical O–H···A or N–H···A counterparts.[11][12] Quantum mechanical calculations place the binding energy (ΔE) of a typical CF₂H···O interaction in the range of 1.0 to 5.5 kcal/mol.[11][12] While weaker, this energy is sufficient to influence molecular conformation and contribute meaningfully to ligand-receptor binding affinity.[7]
-
Modulation by Heterocyclic Systems: The H-bond donor capacity of the CF₂H group is not static; it is tunable. Attaching the group to electron-deficient or cationic heterocyclic systems significantly enhances its H-bond donating ability.[10][11][13] This provides a powerful strategy for medicinal chemists to amplify this interaction where it is most needed in a protein binding pocket.
Figure 1: The C-F₂H···A Hydrogen Bond. This diagram illustrates how the strong inductive effect (-I) of the fluorine atoms polarizes the C-H bond, creating a partial positive charge (δ+) on the hydrogen and enabling it to form a hydrogen bond with an acceptor (A).
Experimental Methodologies for Characterization and Quantification
Validating and quantifying the H-bond donor capacity of the CF₂H group requires a multi-faceted approach, combining spectroscopic and structural methods. Each technique provides unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for studying weak intermolecular interactions in solution.
-
¹H NMR Titration: This is the gold standard for quantifying the strength of the H-bond interaction. By systematically adding a known H-bond acceptor, such as tri-n-butylphosphine oxide (TBPO) or 4-fluorophenol, to a solution of the CF₂H-containing heterocycle, one can monitor the downfield shift of the CF₂H proton resonance. Fitting this data allows for the direct determination of the association constant (Ka) or dissociation constant (Kd), and subsequently the Gibbs free energy (ΔG) of the interaction.[10][11][13]
-
Hydrogen Bond Acidity (A) Value Determination: For a more rapid, semi-quantitative assessment, the hydrogen bond acidity parameter, 'A', can be measured. This value is derived from the difference in the ¹H NMR chemical shift of the CF₂H proton in a non-coordinating solvent (like CDCl₃ or CD₃NO₂) versus a strong H-bond accepting solvent (DMSO-d₆).[11][12] A larger difference indicates a stronger H-bond donor. This method is invaluable for comparing the relative H-bond donor strength across a series of analogues.
-
Preparation: Prepare a stock solution of the CF₂H-containing heterocycle (e.g., 5 mM in anhydrous CD₃CN). Prepare a separate, high-concentration stock solution of the H-bond acceptor (e.g., 500 mM TBPO in the same solvent).
-
Initial Spectrum: Acquire a high-resolution ¹H NMR spectrum of the heterocycle solution alone to establish the initial chemical shift (δ₀) of the CF₂H proton.
-
Titration: Add sequential aliquots of the acceptor stock solution to the NMR tube (e.g., 0.2, 0.4, 0.6, 0.8, 1.0, 1.5, 2.0, 5.0, 10.0+ equivalents).
-
Data Acquisition: Acquire a ¹H NMR spectrum after each addition, ensuring temperature equilibration. Record the new chemical shift (δ_obs) of the CF₂H proton.
-
Data Analysis: Plot the change in chemical shift (Δδ = δ_obs - δ₀) against the concentration of the acceptor.
-
Fitting: Fit the resulting binding isotherm to a 1:1 binding model using appropriate software (e.g., DynoFit, HypNMR) to extract the dissociation constant (Kd). This self-validating system ensures that the observed shifts conform to a defined binding model.
X-ray Crystallography
X-ray crystallography provides unambiguous proof of C–F₂H···A hydrogen bonds in the solid state, offering precise geometric data.[7][8] Key parameters to analyze are:
-
H···A Distance: Hydrogen bonds involving CF₂H donors typically exhibit H···O distances of less than 2.7 Å.[7]
-
C–H···A Angle: The angle of the interaction is generally expected to be relatively linear, often greater than 130°.
While invaluable, it is crucial to remember that solid-state structures may not perfectly represent the conformational preferences in solution.
Infrared (IR) Spectroscopy
IR spectroscopy can detect the formation of a C–F₂H···A hydrogen bond by observing changes in the C-H bond's vibrational frequency. Interestingly, unlike classical H-bonds which cause a red-shift (a decrease in stretching frequency), CF₂H H-bonds often result in a "blue-shift"—an increase in the C-H stretching frequency accompanied by a decrease in intensity.[7] This phenomenon, while counterintuitive, is a recognized signature of this type of interaction.
Computational Analysis and Predictive Modeling
Computational chemistry provides indispensable tools for predicting and rationalizing the H-bond donor capacity of the CF₂H group.
-
Molecular Electrostatic Potential (MEP) Surfaces: Calculating the MEP surface is a primary step. A significant positive potential (visualized as a blue region) on the CF₂H hydrogen atom is a strong qualitative indicator of its H-bond donor capability.[7]
-
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis can identify a bond critical point (BCP) between the CF₂H hydrogen and the acceptor atom. The presence of a BCP is considered definitive evidence of a bonding interaction.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis quantifies the interaction in terms of orbital overlap, specifically the charge transfer from a lone pair of the acceptor (nB) into the antibonding orbital of the C-H bond (σ*C-H).
Figure 2: Integrated Workflow for H-Bond Characterization. This flowchart shows the complementary computational and experimental pathways used to fully characterize the hydrogen bonding capacity of a CF₂H-substituted heterocycle.
Quantitative Data Summary
The strength of the C–F₂H···A hydrogen bond is highly dependent on the molecular context. The following table summarizes representative quantitative data from the literature, comparing the CF₂H group attached to different systems against a classical H-bond donor.
| Compound/System | Method | Parameter | Value | Reference |
| p-Br-α,α-difluorotoluene | ¹H NMR Titration (TBPO) | K_d (M) | > 1 | [11] |
| Difluoromethyl Thioanisole | ¹H NMR Acidity | A Value | 0.047 | [1] |
| Cationic Difluoromethyl Pyridine | ¹H NMR Titration (TBPO) | K_d (M) | 0.17 | [11] |
| Cationic Difluoromethyl Imidazole | ¹H NMR Titration (TBPO) | K_d (M) | 0.081 | [11] |
| Phenol (for comparison) | ¹H NMR Titration (TBPO) | K_d (M) | 0.0027 | [11] |
| o-nitro-α,α-difluorotoluene | X-Ray Crystallography | C-H···O Distance (Å) | 2.42 | [7] |
| o-nitro-α,α-difluorotoluene | X-Ray Crystallography | C-H···O Angle (°) | 157 | [7] |
| Various Systems | Computational (ΔE) | Energy (kcal/mol) | 1.0 - 5.5 | [11][12] |
TBPO: Tri-n-butylphosphine oxide
As the data clearly indicates, placing the CF₂H group on a cationic heterocycle like pyridinium or imidazolium dramatically decreases the dissociation constant (Kd), signifying a much stronger hydrogen bonding interaction compared to a neutral aromatic system. Even so, the interaction remains weaker than that of phenol.[11]
Case Study: CF₂H in Heterocyclic Drug Candidates
The true impact of this research is demonstrated in its application to drug design.
-
mTORC1/2 Inhibitors: Wymann and co-workers developed the mTORC1/2 selective inhibitor PQR620. Computational modeling revealed that a critical CF₂H group on the heterocyclic core forms a beneficial hydrogen bond with the side chain of residue Glu2190 in the mTOR binding pocket. This interaction was vital for achieving over 1000-fold selectivity for mTOR over the related kinase PI3Kα.[3] This exemplifies how a C–F₂H···O interaction can be a deciding factor in target selectivity.
-
Difluoromethylated Quinoxalin-2-ones: The quinoxalin-2-one scaffold is a common feature in bioactive compounds. The development of synthetic methods to install a CF₂H group at the C3-position has opened up new avenues for lead optimization.[4] In this context, the CF₂H group can act as a bioisostere for a hydroxyl group, potentially forming key H-bonds with a target protein while improving drug-like properties.
Figure 3: Bioisosteric Replacement Strategy. This diagram shows the logic of replacing a classical hydrogen bond donor (-OH) with a CF₂H group to overcome metabolic liabilities while preserving the crucial hydrogen bonding interaction with the protein target.
Conclusion and Future Outlook
The difluoromethyl group is far more than a simple fluorinated analogue; it is a sophisticated functional group with a nuanced ability to act as a hydrogen bond donor. This guide has detailed the electronic underpinnings of this interaction and outlined the robust experimental and computational workflows required for its characterization. The key takeaway for drug development professionals is that the H-bond donor capacity of the CF₂H group is not only significant but also tunable, particularly through its incorporation into diverse heterocyclic scaffolds.
Future research will likely focus on designing novel heterocyclic systems to further refine and control the strength of the CF₂H hydrogen bond. A deeper understanding of its interplay with other non-covalent interactions, such as halogen bonds and π-stacking, will unlock more advanced molecular design strategies. As synthetic methodologies for late-stage difluoromethylation continue to improve, the strategic application of the CF₂H group as a "smart" hydrogen bond donor will undoubtedly play an expanding role in the development of safer and more effective medicines.
References
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Sessler, C. D., Rahm, M., Becker, S., Goldberg, J. M., Wang, F., & Lippard, S. J. (2017). CF2H, a Hydrogen Bond Donor. Journal of the American Chemical Society, 139(27), 9325–9332. [Link]
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Zafrani, Y., & Amir, D. (2020). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Expert Opinion on Drug Discovery, 15(11), 1257-1262. [Link]
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Sessler, C. D., Rahm, M., Becker, S., Goldberg, J. M., Wang, F., & Lippard, S. J. (2017). CF2H, a Hydrogen Bond Donor. ResearchGate. [Link]
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Paolella, M. E., Honeycutt, D. S., Lipka, B. M., Goldberg, J. M., & Wang, F. (2025). Quantifying the ability of the CF2H group as a hydrogen bond donor. Beilstein Journal of Organic Chemistry, 21, 189–199. [Link]
-
Sessler, C. D., Rahm, M., Becker, S., Goldberg, J. M., Wang, F., & Lippard, S. J. (2017). CF2H, a Hydrogen Bond Donor. Journal of the American Chemical Society. [Link]
-
Paolella, M. E., Honeycutt, D. S., Lipka, B. M., Goldberg, J. M., & Wang, F. (2025). Quantifying the ability of the CF2H group as a hydrogen bond donor. Beilstein Journal of Organic Chemistry, 21, 189-199. [Link]
-
Paolella, M. E., Honeycutt, D. S., Lipka, B. M., Goldberg, J. M., & Wang, F. (2025). Quantifying the ability of the CF2H group as a hydrogen bond donor. ResearchGate. [Link]
-
Sap, J. B. I., Meyer, C. F., Straathof, N. J. W., Iwumene, N., am Ende, C. W., Trabanco, A. A., & Gouverneur, V. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7018-7044. [Link]
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Paolella, M. E., Honeycutt, D. S., Lipka, B. M., Goldberg, J. M., & Wang, F. (2025). Quantifying the ability of the CF2H group as a hydrogen bond donor. Beilstein Journal of Organic Chemistry, 21, 189–199. [Link]
-
Zhang, Z., et al. (2020). Synthesis of Difluoromethylated Heterocycle. ResearchGate. [Link]
-
Sather, A. C., et al. (2018). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society, 140(31), 9987–9995. [Link]
-
Sessler, C. D., et al. (2017). CF2H, a Hydrogen Bond Donor. PubMed. [Link]
-
Paolella, M. E., et al. (2025). Quantifying the ability of the CF2H group as a hydrogen bond donor. Beilstein Journal of Organic Chemistry. [Link]
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La-Posta, M., et al. (2023). Synthesis of CHF2-Containing Heterocycles through Oxy-difluoromethylation Using Low-Cost 3D Printed PhotoFlow Reactors. Organic Letters, 25(51), 9182–9187. [Link]
-
Various Authors. (2020). Construction of CF2H-containing heterocycles. ResearchGate. [Link]
-
Dalvit, C., & Vulpetti, A. (2016). Weak Intermolecular Hydrogen Bonds with Fluorine: Detection and Implications for Enzymatic/Chemical Reactions, Chemical Properties, and Ligand/Protein Fluorine NMR Screening. Chemistry – A European Journal, 22(22), 7482-7489. [Link]
-
Mishra, S. K., & Suryaprakash, N. (2017). Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations. Molecules. [Link]
-
La-Posta, M., et al. (2024). Synthesis of CHF2-Containing Heterocycles through Oxy-difluoromethylation Using Low-Cost 3D Printed PhotoFlow Reactors. Organic Letters. [Link]
-
Mishra, S. K., & Suryaprakash, N. (2017). Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations. Molecules, 22(3), 464. [Link]
-
Saldivar-Gonzalez, F., et al. (2020). Exploring Atypical Fluorine-Hydrogen Bonds and Their Effects on Nucleoside Conformations. ResearchGate. [Link]
-
Mishra, S. K., & Suryaprakash, N. (2017). Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations. Molecules, 22(3), 464. [Link]
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Desiraju, G. R. (2024). Evolution in the Understanding of Noncovalent Interactions Involving Fluorine: From Inception to Maturity to Properties. Crystal Growth & Design. [Link]
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Dalvit, C., Invernizzi, C., & Vulpetti, A. (2014). Fluorine as a hydrogen-bond acceptor: experimental evidence and computational calculations. Chemistry, 20(30), 9468-9476. [Link]
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Angell, Y. L., et al. (2012). Intramolecular N−H···F Hydrogen Bonding Interaction in a Series of 4-Anilino-5-Fluoroquinazolines. eScholarship.org. [Link]
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Bosch, E., et al. (2023). Intra- and intermolecular C—H⋯F hydrogen bonds in the crystal structure of 1,2-bis[2-(2,3,4,5-tetrafluorophenyl)ethynyl]benzene. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 11), 1121-1125. [Link]
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Zafrani, Y., & Amir, D. (2020). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. ResearchGate. [Link]
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Wikipedia. (2024). Hydrogen bond. [Link]
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LibreTexts Chemistry. (2024). 2.7: The Hydrogen Bond. [Link]
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Khan Academy. (n.d.). Hydrogen bonding. [Link]
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da Silva, J. C. S., et al. (2011). HETEROCYCLIC HYDROGEN BONDED COMPLEXES INVOLVING THREE AND FIVE MEMBERS: A QUANTUM CHEMICAL STUDY ABOUT THE CASE OF THE NONLINEARITY ON THE HYDROGEN BONDING. Journal of Theoretical and Computational Chemistry. [Link]
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Modulating Pyrimidine Lipophilicity: A Mechanistic Comparison of Difluoromethyl and Trifluoromethyl Substituents
Content Type: Technical Whitepaper Target Audience: Medicinal Chemists, Drug Development Professionals, and Application Scientists
Executive Summary
In the optimization phase of drug discovery, managing lipophilicity (logP/logD) is paramount to achieving favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profiles. The pyrimidine scaffold, a ubiquitous pharmacophore in oncology and virology, is frequently functionalized with fluorinated moieties to enhance metabolic stability and target binding. Historically, the trifluoromethyl (–CF₃) group has been the default choice for blocking metabolic hotspots. However, its incorporation often incurs a severe lipophilicity penalty, leading to poor aqueous solubility and increased off-target toxicity[1].
As a Senior Application Scientist, I frequently guide discovery teams toward a more nuanced bioisostere: the difluoromethyl (–CF₂H) group. This whitepaper provides an in-depth mechanistic analysis of why and how the –CF₂H group diverges from the –CF₃ group in its physicochemical behavior, specifically focusing on the pyrimidine context, and establishes a self-validating experimental protocol for quantifying these differences.
The Physicochemical Paradigm: –CF₃ vs. –CF₂H
To understand the divergent lipophilic contributions of these two groups, we must deconstruct the causality behind their interactions with aqueous and lipid environments.
The Trifluoromethyl (–CF₃) Group: Volume and Aprotic Bulk
The –CF₃ group is characterized by three highly electronegative fluorine atoms that draw electron density away from the carbon, creating a strong, localized dipole. However, because the group is symmetrically substituted and lacks any protons, it cannot participate in hydrogen bonding as a donor[2]. The van der Waals volume of a –CF₃ group (~42.6 ų) is significantly larger than that of a methyl group (~16.8 ų). In an aqueous environment, this large, non-polarizable, aprotic surface area requires substantial energy to form a hydration cavity, thermodynamically driving the molecule into the lipophilic phase. Consequently, replacing an aromatic –CH₃ with a –CF₃ typically results in a logP upshift of +0.6 to +1.0 units[3].
The Difluoromethyl (–CF₂H) Group: The Lipophilic Hydrogen Bond Donor
The –CF₂H group fundamentally alters the solvation thermodynamics. The gem-difluoro substitution strongly polarizes the remaining C–H bond, stripping electron density from the hydrogen atom. This polarization transforms the normally inert alkyl proton into a "lipophilic hydrogen bond donor"[4].
When attached to an electron-deficient heteroaromatic ring like pyrimidine, the –CF₂H group exhibits remarkable conformational adaptability. It can rotate to align its dipole moment either synergistically or antagonistically with the pyrimidine core[5]. Because the polarized proton can donate a weak hydrogen bond to water molecules, the energetic penalty of aqueous solvation is drastically reduced compared to –CF₃[6]. As a result, the experimental ΔlogP (relative to –CH₃) for a –CF₂H group typically spans a much narrower and lower range of -0.1 to +0.4 units[1][4].
Divergent physicochemical profiles of CF3 vs CF2H substituted pyrimidines.
Quantitative Data Presentation
To facilitate rational drug design, the quantitative differences between these substituents on a standard heteroaromatic/pyrimidine core are summarized below. The data illustrates that while both groups are electron-withdrawing (positive Hammett σp), their impact on lipophilicity is vastly different.
| Substituent | van der Waals Volume (ų) | H-Bond Donor Capacity | Electronic Effect (Hammett σp) | Typical ΔlogP (vs. –CH₃) | Typical ΔlogP (vs. –H) |
| –CH₃ (Reference) | 16.8 | None | -0.17 | 0.00 | +0.50 |
| –CF₃ | 42.6 | None | +0.54 | +0.60 to +1.00 | +1.10 to +1.50 |
| –CF₂H | 32.5 | Weak (Lipophilic) | +0.32 | -0.10 to +0.40 | +0.40 to +0.90 |
Data synthesis derived from established structure-lipophilicity relationships in fluorinated heteroarenes[1][3][4].
Experimental Methodology: ¹⁹F NMR Shake-Flask LogP Determination
Standard UV-Vis based HPLC methods for logP determination often fail for fluorinated pyrimidines due to weak chromophores or matrix interference. As an Application Scientist, I mandate the use of the ¹⁹F NMR Shake-Flask Method [1][7]. This protocol is a self-validating system: the use of an internal standard eliminates volumetric transfer errors, and the specific NMR parameters ensure quantitative accuracy without reliance on external calibration curves.
Reagent Preparation & Equilibration
-
Solvent Saturation: Vigorously stir equal volumes of 1-octanol and 0.1 M aqueous phosphate buffer (pH 7.4) for 24 hours at 25.0 °C to ensure mutual saturation.
-
Sample Preparation: Dissolve 2–5 mg of the fluorinated pyrimidine analyte in 1.0 mL of the mutually saturated octanol phase.
-
Internal Standard Addition: Add a known quantity of a fluorinated internal standard (e.g., 2,2,2-trifluoroethanol) to the mixture. Causality: The internal standard validates the integration process and accounts for any minor phase-volume changes during extraction[7].
Partitioning Workflow
-
Phase Mixing: Add 1.0 mL of the mutually saturated aqueous buffer to the octanol mixture in a tightly sealed borosilicate glass vial.
-
Thermodynamic Equilibration: Mechanically shake the vial at 25.0 ± 0.1 °C for 24 hours. Causality: Strict temperature control is critical, as partition coefficients are highly temperature-dependent thermodynamic constants.
-
Phase Separation: Centrifuge the vials at 3000 rpm for 15 minutes. Causality: Centrifugation breaks any micro-emulsions, ensuring that the aqueous phase is not artificially contaminated with octanol micro-droplets, which would falsely elevate the aqueous concentration.
Quantitative ¹⁹F NMR Analysis
-
Sampling: Carefully extract 0.5 mL aliquots from both the upper (octanol) and lower (aqueous) layers using separate, clean syringes.
-
NMR Preparation: Transfer each aliquot into separate NMR tubes containing a coaxial insert filled with D₂O (for spectrometer locking).
-
Acquisition Parameters: Acquire ¹⁹F NMR spectra using inverse gated decoupling to suppress the Nuclear Overhauser Effect (NOE). Set the relaxation delay (D1) to at least 5 × T₁ of the longest relaxing fluorine nucleus (typically D1 > 15 seconds). Causality: Fluorine nuclei have highly variable T₁ relaxation times. Failing to use a long D1 or suppressing NOE will result in non-quantitative integration, destroying the integrity of the logP calculation.
-
Calculation: Calculate the partition coefficient using the integrated areas (AUC) of the analyte peaks relative to the internal standard in both phases: LogP = log₁₀[ (AUC_analyte_oct / AUC_IS_oct) / (AUC_analyte_aq / AUC_IS_aq) ]
Step-by-step 19F NMR shake-flask methodology for logP determination.
Strategic Implications in Drug Development
The decision to utilize a –CF₂H group over a –CF₃ group on a pyrimidine scaffold is a strategic maneuver in lead optimization[8].
-
Solubility and Permeability: By acting as a lipophilic hydrogen bond donor, the –CF₂H group mitigates the "grease penalty" associated with polyfluorination. This maintains aqueous solubility while providing sufficient lipophilicity for passive membrane permeability[1].
-
Target Engagement: The polarized proton of the –CF₂H group can act as a weak hydrogen bond donor to backbone carbonyls or side-chain oxygen/nitrogen atoms within a protein binding pocket, providing a unique vector for affinity that –CF₃ cannot access[4][6].
-
Metabolic Stability: While slightly less metabolically stable than the fully fluorinated –CF₃ group, the –CF₂H group still provides robust protection against cytochrome P450-mediated oxidation compared to a standard methyl group, making it an ideal middle-ground bioisostere.
By rigorously quantifying these properties using robust analytical frameworks like ¹⁹F NMR partitioning, discovery teams can rationally tune the physicochemical space of pyrimidine-based therapeutics, ultimately reducing attrition rates in downstream clinical development.
References
-
The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. ResearchGate.[Link]
-
Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups. Chimia.[Link]
-
Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. Journal of Medicinal Chemistry - ACS Publications.[Link]
-
Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. PMC.[Link]
-
CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. PMC.[Link]
-
Synthesis of Trifluoromethylated Scaffolds for Lead Structure Research. LMU Munich.[Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.[Link]
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- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
pKa values of 2-(difluoromethyl)pyrimidine-5-carboxylic acid
An In-Depth Technical Guide to the Physicochemical Blueprint of 2-(Difluoromethyl)pyrimidine-5-carboxylic Acid
Executive Summary
The rational design of small-molecule therapeutics relies heavily on the precise tuning of physicochemical properties, particularly the acid dissociation constant (
This whitepaper provides an authoritative analysis of the
Structural and Electronic Profiling: The Causality of Shifts
To understand the
The molecule possesses two primary types of ionizable centers:
-
The 5-Carboxylic Acid Group (Acidic Center): The primary proton donor.
-
The Pyrimidine Nitrogens (Basic Centers): Potential proton acceptors.
The Inductive (-I) Effect of the Difluoromethyl Group
Fluorine is the most electronegative element, and the introduction of a
When the carboxylic acid deprotonates, the resulting carboxylate anion is stabilized by the electron-deficient pyrimidine ring. The
Figure 1: Electronic network demonstrating how the -CF2H group modulates the ionizable centers of the pyrimidine scaffold.
Quantitative Data: Comparative Analysis
Because the exact experimental
Table 1: Comparative
| Compound | Electronic Modifier | ||
| Pyrimidine-5-carboxylic acid | ~2.74 | ~1.10 | None |
| This compound | ~2.48 (Calculated) | < 0 | Moderate -I |
| 2-(Trifluoromethyl)pyrimidine-5-carboxylic acid | ~2.23[4] | < 0 | Strong -I |
Data Synthesis: The introduction of the
Experimental Protocol: UV-Metric Titration for Low- Compounds
The Causality of Method Selection:
Standard potentiometric (pH-metric) titration is highly inaccurate for
Therefore, UV-Metric Titration is the mandatory self-validating system for this compound. The protonation state of the carboxylic acid directly alters the
Step-by-Step Methodology
Phase 1: Preparation and Standardization
-
Ionic Strength Control: Prepare a background solution of 0.15 M KCl in ultra-pure water to mimic physiological ionic strength and maintain constant activity coefficients.
-
Cosolvent System (If Required): If the compound exhibits aqueous solubility
M, prepare the analyte in a methanol/water cosolvent gradient (e.g., 10%, 20%, 30% MeOH). -
Analyte Concentration: Prepare the sample at a concentration of
to ensure maximum UV absorbance remains within the linear dynamic range of the detector (0.2 – 1.2 AU).
Phase 2: Automated Titration Workflow 4. Acidification: Lower the initial pH of the sample solution to 1.0 using standardized 0.5 M HCl. 5. Spectral Acquisition: Using an automated titrator coupled with a diode-array UV spectrophotometer, titrate the solution with 0.5 M KOH from pH 1.0 to pH 5.0 in increments of 0.1 pH units. 6. Data Capture: Record the full UV absorption spectrum (200 nm – 400 nm) after each titrant addition, ensuring a 60-second equilibration time per step.
Phase 3: Data Deconvolution and Validation
7. Target Factor Analysis (TFA): Export the multi-wavelength data matrix. Use TFA to isolate the pure molar absorptivity spectra of the protonated (HA) and deprotonated (
Figure 2: Self-validating experimental workflow for UV-metric determination of low pKa values.
Implications for Drug Development
The calculated
-
Permeability: Because the molecule exists almost entirely as an anion in the intestines, passive transcellular diffusion will be poor. It must be utilized as a prodrug (e.g., an ester) or rely on active transport mechanisms (such as OATs - Organic Anion Transporters) if oral bioavailability is required.
-
Target Binding: The carboxylate anion serves as a potent, directional hydrogen bond acceptor and electrostatic anchor (e.g., forming salt bridges with Arginine or Lysine residues in kinase hinge regions). The adjacent
group acts as a unique lipophilic hydrogen bond donor, allowing the molecule to adapt to both hydrophilic and lipophilic binding pockets, a phenomenon impossible with a standard methyl or trifluoromethyl group[2][3].
References
Sources
- 1. Application of the Goldilocks effect to the design of potent and selective inhibitors of phenylethanolamine N-methyltransferase: balancing pKa and steric effects in the optimization of 3-methyl-1,2,3,4-tetrahydroisoquinoline inhibitors by beta-fluorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. 2-(Trifluoromethyl)pyrimidine-5-carboxylic acid CAS#: 306960-77-0 [m.chemicalbook.com]
- 5. chemrxiv.org [chemrxiv.org]
Methodological & Application
Synthesis of 2-(difluoromethyl)pyrimidine-5-carboxylic acid from 2,2-difluoroacetamidine
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Scalable Cyclocondensation, Mechanistic Rationale, and Self-Validating Protocols
Executive Summary & Strategic Rationale
The incorporation of a difluoromethyl (
This application note details a highly optimized, two-step synthetic workflow starting from 2,2-difluoroacetamidine hydrochloride . By utilizing a rationally selected 1,3-dielectrophile—specifically a vinamidinium derivative—we bypass the formation of unwanted 4-oxo pyrimidine byproducts, directly yielding the fully aromatic pyrimidine core[1].
Mechanistic Insights & Causality (E-E-A-T)
The construction of the pyrimidine core relies on a Pinner-type cyclocondensation. To achieve a pyrimidine with a carboxylate at C5 and unsubstituted C4/C6 positions, a symmetrical malondialdehyde equivalent is required.
-
Dielectrophile Selection: We utilize ethyl 3-(dimethylamino)-2-((dimethylamino)methylene)propanoate (a neutral vinamidinium equivalent). Unlike standard
-keto esters which yield pyrimidinones, this reagent provides two terminal aldehyde-level carbons, ensuring direct aromatization upon cyclodehydration[2]. Alternative methods utilizing the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol are also viable but often require more rigorous anhydrous conditions.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Base and Solvent Causality: Sodium ethoxide (NaOEt) in absolute ethanol is strategically chosen. The base serves a dual purpose: it neutralizes the amidine hydrochloride to generate the reactive free amidine, and it facilitates the elimination of dimethylamine during the final cyclodehydration step. Ethanol is selected to match the ethyl ester of the dielectrophile, completely preventing the transesterification mixtures commonly observed when using methanol/NaOMe.
-
Thermal Causality: The strong electron-withdrawing nature of the
group significantly reduces the nucleophilicity of the amidine intermediate. Consequently, room-temperature reactions stall at the aza-Michael adduct stage. Refluxing conditions (78 °C) are explicitly required to overcome the activation energy barrier for the final cyclodehydration, driving the reaction to its thermodynamic sink.
Reaction Workflow
Figure 1: Synthetic workflow from 2,2-difluoroacetamidine to the target pyrimidine-5-carboxylic acid.
Quantitative Data & Condition Optimization
The following table summarizes the optimization of the cyclocondensation step, demonstrating the causality behind the finalized protocol parameters.
| Entry | Base (Equiv) | Solvent | Temperature | Time | Yield (%) | Mechanistic Causality / Observation |
| 1 | NaOMe (1.5) | MeOH | 65 °C (Reflux) | 6 h | 68% | Transesterification to methyl ester observed; mixed products. |
| 2 | NaOEt (1.5) | EtOH | 25 °C (rt) | 24 h | 41% | Incomplete cyclodehydration; aza-Michael intermediate accumulates. |
| 3 | NaOEt (1.5) | EtOH | 78 °C (Reflux) | 5 h | 85% | Optimal; full conversion, thermodynamic sink reached. |
| 4 | K₂CO₃ (3.0) | DMF | 90 °C | 8 h | 52% | Poor amidine solubility; thermal degradation of dielectrophile. |
Self-Validating Experimental Protocols
Step 1: Synthesis of Ethyl 2-(difluoromethyl)pyrimidine-5-carboxylate
Objective: Construct the pyrimidine ring via base-mediated cyclocondensation.
-
Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add absolute ethanol (100 mL). Cool the solvent to 0 °C using an ice bath.
-
Free-Basing: Slowly add sodium ethoxide solution (21 wt% in EtOH, 1.5 equiv). Portion-wise, add 2,2-difluoroacetamidine hydrochloride (1.0 equiv, 50 mmol).
-
In-Process Control (IPC) 1: A fine white precipitate (NaCl) will form immediately, validating the successful generation of the free amidine. Stir for 15 minutes.
-
-
Condensation: Add ethyl 3-(dimethylamino)-2-((dimethylamino)methylene)propanoate (1.05 equiv, 52.5 mmol) dropwise. The reaction mixture will turn pale yellow.
-
Cyclodehydration: Remove the ice bath and heat the mixture to reflux (78 °C) for 5 hours.
-
IPC 2: Monitor via TLC (Hexanes/EtOAc 7:3). The highly conjugated vinamidinium starting material (UV active, yellow) should disappear, replaced by a strongly UV-active (254 nm) product spot at a higher
(~0.6).
-
-
Workup: Cool to room temperature and concentrate under reduced pressure. Partition the residue between EtOAc (150 mL) and water (100 mL). Extract the aqueous layer with EtOAc (2 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate to afford the intermediate ester as a light brown oil which solidifies upon standing.
Step 2: Saponification to this compound
Objective: Hydrolyze the ester to the free carboxylic acid while purging neutral organic impurities.
-
Hydrolysis: Dissolve the crude ethyl 2-(difluoromethyl)pyrimidine-5-carboxylate from Step 1 in THF (50 mL). Add 2M aqueous NaOH (2.0 equiv, 100 mmol). Stir vigorously at room temperature for 2 hours.
-
IPC 3: The initially biphasic mixture will become homogeneous as the ester hydrolyzes into the water-soluble sodium carboxylate salt. TLC should confirm the complete disappearance of the ester.
-
-
Impurity Purge: Remove the THF under reduced pressure. Dilute the remaining aqueous layer with water (50 mL) and extract with Methyl tert-butyl ether (MTBE) (2 × 50 mL).
-
Causality Note: This MTBE wash is a critical self-validating purification step. It removes unreacted starting materials and neutral organic byproducts, ensuring the aqueous layer contains only the highly pure sodium salt of the product.
-
-
Acidification: Cool the aqueous layer to 0 °C. Slowly add 2M aqueous HCl dropwise under vigorous stirring until the pH reaches 2.0.
-
IPC 4: A dense, white crystalline solid will precipitate immediately upon reaching pH 3-2. If the product oils out, it indicates either insufficient MTBE washing or overly rapid acidification.
-
-
Isolation: Collect the precipitate via vacuum filtration. Wash the filter cake with ice-cold water (2 × 20 mL) to remove residual inorganic salts. Dry the solid under high vacuum at 45 °C for 12 hours to yield the target this compound as a white to off-white powder.
References
1.[1] Title: Product Class 12: Pyrimidines (Science of Synthesis) Source: thieme-connect.de URL:[Link]
2.[2] Title: Synthesis of New Series of 2-C-(β-D-glucopyranosyl)-Pyrimidines and Their Evaluation as Inhibitors of Some Glycoenzymes Source: nih.gov (PMC) URL:[Link]
3.[3] Title: A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters Source: researchgate.net URL:[Link]
Sources
Application Note: Optimized Amide Coupling Strategies for 2-(Difluoromethyl)pyrimidine-5-carboxylic Acid
Executive Summary
This guide details the protocol for generating amide bonds utilizing 2-(difluoromethyl)pyrimidine-5-carboxylic acid . This scaffold is increasingly prevalent in medicinal chemistry due to the metabolic stability and lipophilic hydrogen-bond donor properties of the difluoromethyl (
Chemical Context & Challenges[1][2][3][4][5][6]
The Substrate Profile
The this compound presents a specific set of electronic challenges that dictate the choice of coupling conditions.
-
Acidity (Low pKa): The pyrimidine ring is inherently electron-deficient (π-deficient). The addition of a
group at the C2 position further withdraws electron density. Consequently, the C5-carboxylic acid has a significantly lower pKa compared to benzoic acid, making the carboxylate anion stable and sometimes difficult to activate with weak coupling reagents (e.g., EDC). -
Electrophilicity & SNAr Risk: The C4 and C6 positions of the pyrimidine ring are vulnerable to Nucleophilic Aromatic Substitution (SNAr). While the
group is relatively stable, harsh basic conditions or high temperatures in the presence of strong nucleophiles (amines) can lead to ring addition-elimination side reactions. -
Difluoromethyl Stability: The proton on the
group is weakly acidic. Avoid extremely strong bases (e.g., NaH, LDA) which could trigger deprotonation and subsequent difluorocarbene fragmentation.
Strategic Selection of Reagents
| Feature | T3P (Propylphosphonic Anhydride) | Ghosez's Reagent | HATU/HBTU |
| Mechanism | Mixed Anhydride (Cyclic) | Acid Chloride | Active Ester (OBt/OAt) |
| Acidity Tolerance | High (Excellent for electron-poor acids) | High (Forces reaction) | Moderate |
| Byproducts | Water-soluble (Easy extraction) | Neutral/Volatile | Guanidinium salts (Hard to remove) |
| SNAr Risk | Low (Mild conditions) | Low (Neutral conditions) | Moderate (Basic conditions required) |
| Recommendation | Primary Method | Secondary (Hindered Amines) | Tertiary |
Experimental Protocols
Method A: T3P-Mediated Coupling (Primary Protocol)
Recommended for: Primary amines, secondary amines, anilines, and scale-up.
Rationale: T3P is supplied as a solution (50% in EtOAc or DMF).[1][2] It activates the acid to form a mixed anhydride. The byproduct is a water-soluble phosphonate, eliminating the need for column chromatography in many cases.
Materials
-
Acid: this compound (1.0 equiv)
-
Amine: 1.1 – 1.2 equiv
-
Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)
-
Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)
-
Solvent: Ethyl Acetate (EtOAc) or DMF (if solubility is poor)[2]
Step-by-Step Procedure
-
Dissolution: In a reaction vial equipped with a stir bar, dissolve the carboxylic acid (1.0 equiv) and the amine (1.1 equiv) in EtOAc (concentration ~0.1 M).
-
Note: If the acid is insoluble in EtOAc, use DMF or a 1:1 mixture.
-
-
Base Addition: Add Pyridine (3.0 equiv). Stir for 5 minutes at room temperature.
-
Insight: Pyridine is preferred over DIPEA for T3P couplings as it minimizes epimerization (not a risk here) and acts as an efficient proton scavenger without being too nucleophilic.
-
-
Activation: Dropwise add T3P solution (1.5 equiv).
-
Caution: Reaction is slightly exothermic.
-
-
Reaction: Stir at room temperature for 2–12 hours. Monitor by LCMS.
-
Optimization: If conversion is <50% after 4 hours, heat to 50°C. Do not exceed 60°C to protect the
group.
-
-
Workup:
-
Dilute with EtOAc.
-
Wash with Water (2x) to remove T3P byproducts.
-
Wash with 0.5 M HCl (to remove excess pyridine/amine).
-
Wash with Sat. NaHCO3 (to remove unreacted acid).
-
Dry over MgSO4 and concentrate.
-
Method B: Acid Chloride via Ghosez’s Reagent
Recommended for: Sterically hindered amines, unreactive anilines, or when T3P fails.
Rationale: Ghosez's reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) converts the acid to the acid chloride under strictly neutral conditions, avoiding the acidic environment of Thionyl Chloride (
Materials
-
Acid: this compound (1.0 equiv)
-
Reagent: Ghosez’s Reagent (1.2 equiv)
-
Amine: 1.1 – 1.5 equiv
-
Base: DIPEA or TEA (2.0 equiv) - Added only in step 2
-
Solvent: Dry Dichloromethane (DCM)
Step-by-Step Procedure
-
Acid Chloride Formation:
-
Dissolve the carboxylic acid in dry DCM under Nitrogen/Argon.
-
Add Ghosez’s reagent (1.2 equiv) dropwise at 0°C.
-
Stir at room temperature for 1–2 hours.
-
Check: Monitor by quenching a small aliquot with MeOH and checking for Methyl Ester formation via LCMS.
-
-
Coupling:
-
Cool the mixture to 0°C.
-
Add the Amine (1.2 equiv) followed by DIPEA (2.0 equiv).
-
Critical: The base must be added after or with the amine to scavenge the HCl generated.
-
-
Reaction: Stir at room temperature for 2–6 hours.
-
Workup: Standard aqueous extraction (DCM/Water).
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the appropriate coupling strategy based on the amine partner's properties.
Figure 1: Decision matrix for selecting the optimal coupling protocol based on amine nucleophilicity.
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Low Conversion (<20%) | Poor Nucleophilicity of Amine | Switch to Method B (Ghosez Reagent) or heat T3P reaction to 50°C. |
| Side Product: M+Amine | SNAr on Pyrimidine Ring | Lower temperature to 0°C. Reduce base equivalents. Ensure amine is added slowly. |
| Side Product: M-44 | Decarboxylation | Avoid heating >80°C. This is rare for 5-COOH pyrimidines but possible. |
| Precipitation | Poor Solubility of Acid | Switch solvent from EtOAc to DMF or NMP. |
| Emulsion in Workup | T3P Salts | Add brine or a small amount of IPA to break the emulsion. |
References
-
Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3][4] Chemical Reviews. Link Primary source for T3P scalability and comparison with HATU/EDC.
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link Authoritative review on mechanism and reagent selection.
-
Ghosez, L., et al. (1979).[5] Synthesis of acyl chlorides under neutral conditions.[5] Journal of the Chemical Society, Chemical Communications.[5] Link Original protocol for Ghosez's reagent.
-
Pankaj, S., et al. (2023).[6] Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues.[6] International Journal of Human and Social Science Research. Link Context on pyrimidine ring reactivity and stability.
-
Archimica (Now Euticals). T3P (Propanephosphonic acid anhydride) Technical Data Sheet.Link Manufacturer data regarding T3P workup and byproduct solubility.
Sources
Application Note: A Scalable Synthesis Route for 2-(difluoromethyl)pyrimidine-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and scalable three-step synthesis route for 2-(difluoromethyl)pyrimidine-5-carboxylic acid, a key building block in modern medicinal chemistry. The synthesis commences with the readily available ethyl 2-hydroxypyrimidine-5-carboxylate, which undergoes chlorination, followed by a palladium-catalyzed difluoromethylation, and concludes with ester hydrolysis. This route has been designed for efficiency, scalability, and the use of manageable reagents, making it suitable for the production of significant quantities of the target compound for drug discovery and development programs.
Introduction
The incorporation of fluorine atoms into pharmacologically active molecules is a widely employed strategy to enhance metabolic stability, binding affinity, and bioavailability. The difluoromethyl group (CHF2), in particular, is of growing interest as it can act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups.[1] this compound is a valuable synthon that combines the desirable electronic properties of the difluoromethyl group with the versatile pyrimidine scaffold, a core component of many therapeutic agents. The development of a scalable synthesis for this compound is therefore of high importance to the pharmaceutical industry.
This document provides a detailed, step-by-step protocol for a scalable synthesis of this compound, designed to be a reliable and reproducible process for medicinal and process chemists.
Overall Synthesis Workflow
The proposed synthesis is a three-step process, designed for scalability and efficiency.
Caption: Overall three-step synthesis workflow.
Detailed Protocols and Experimental Procedures
Step 1: Synthesis of Ethyl 2-chloropyrimidine-5-carboxylate
This step involves the conversion of the hydroxyl group of the starting material to a chlorine atom using phosphorus oxychloride. This is a standard and scalable method for the preparation of chloropyrimidines.
Reaction Scheme:
Materials and Equipment:
| Reagent/Equipment | Purpose |
| Ethyl 2-hydroxypyrimidine-5-carboxylate | Starting Material |
| Phosphorus oxychloride (POCl3) | Chlorinating agent |
| N,N-dimethylaniline | Catalyst/Acid scavenger |
| Round-bottom flask | Reaction vessel |
| Reflux condenser | To prevent solvent loss |
| Heating mantle | For controlled heating |
| Rotary evaporator | For solvent removal |
| Ice bath | For quenching the reaction |
| Sodium bicarbonate (aq. solution) | For neutralization |
| Ethyl acetate (EtOAc) | Extraction solvent |
| Anhydrous sodium sulfate (Na2SO4) | Drying agent |
| Silica gel | For column chromatography |
Protocol:
-
To a round-bottom flask equipped with a reflux condenser, add ethyl 2-hydroxypyrimidine-5-carboxylate (1 equivalent).
-
Carefully add phosphorus oxychloride (excess, e.g., 5-10 equivalents) and a catalytic amount of N,N-dimethylaniline (e.g., 0.1 equivalents).
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and carefully quench by slowly adding it to a stirred ice-water mixture.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford ethyl 2-chloropyrimidine-5-carboxylate as a solid. A yield of around 52% has been reported for a similar procedure.[2]
Step 2: Palladium-Catalyzed Difluoromethylation
This key step introduces the difluoromethyl group at the 2-position of the pyrimidine ring via a palladium-catalyzed cross-coupling reaction. This method is advantageous due to its mild reaction conditions and functional group tolerance.[3][4]
Reaction Scheme:
Materials and Equipment:
| Reagent/Equipment | Purpose |
| Ethyl 2-chloropyrimidine-5-carboxylate | Starting Material |
| (Difluoromethyl)trimethylsilane (TMSCF2H) | Difluoromethyl source |
| Palladium catalyst (e.g., Pd(dba)2) | Catalyst |
| Ligand (e.g., DPEPhos) | To stabilize the catalyst |
| Silver salt (e.g., [(SIPr)Ag(CF2H)]) | Nucleophilic difluoromethylation reagent |
| Schlenk flask or similar reaction vessel | For inert atmosphere reaction |
| Inert gas supply (Nitrogen or Argon) | To exclude air and moisture |
| Magnetic stirrer and hotplate | For mixing and heating |
| Syringes and needles | For reagent transfer |
| Diethyl ether or other suitable solvent | For extraction |
Protocol:
-
To a Schlenk flask under an inert atmosphere (N2 or Ar), add the palladium catalyst (e.g., Pd(dba)2, 5 mol%) and the ligand (e.g., DPEPhos, 10 mol%).
-
Add ethyl 2-chloropyrimidine-5-carboxylate (1 equivalent) and the difluoromethylating reagent system (e.g., pre-formed [(SIPr)Ag(CF2H)], 1.3 equivalents).[3]
-
Add a suitable anhydrous solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to 80-100 °C and stir for 6-12 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with a suitable solvent like diethyl ether.
-
Filter the mixture through a pad of celite to remove the catalyst and other solids.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield ethyl 2-(difluoromethyl)pyrimidine-5-carboxylate.
Step 3: Hydrolysis of the Ethyl Ester
The final step is the saponification of the ethyl ester to the desired carboxylic acid. This is a standard and high-yielding reaction that can be performed under basic or acidic conditions. Basic hydrolysis is often preferred for its simplicity and high conversion rates.
Reaction Scheme:
Materials and Equipment:
| Reagent/Equipment | Purpose |
| Ethyl 2-(difluoromethyl)pyrimidine-5-carboxylate | Starting Material |
| Sodium hydroxide (NaOH) | Base for hydrolysis |
| Hydrochloric acid (HCl) | For acidification |
| Water | Solvent |
| Ethanol or Methanol | Co-solvent (optional) |
| Round-bottom flask | Reaction vessel |
| Magnetic stirrer | For mixing |
| pH paper or pH meter | To monitor acidification |
| Büchner funnel and filter paper | For collecting the product |
Protocol:
-
Dissolve ethyl 2-(difluoromethyl)pyrimidine-5-carboxylate (1 equivalent) in a mixture of ethanol or methanol and water in a round-bottom flask.
-
Add an aqueous solution of sodium hydroxide (e.g., 2 M, 2-3 equivalents) to the flask.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 1-3 hours, monitoring the disappearance of the starting material by TLC or LC-MS.
-
After the hydrolysis is complete, cool the reaction mixture in an ice bath.
-
Carefully acidify the solution to pH 2-3 by the dropwise addition of hydrochloric acid (e.g., 2 M). A precipitate should form.
-
Stir the mixture in the ice bath for another 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water and then dry it under vacuum to obtain this compound.
Rationale and Scientific Integrity
The presented three-step synthesis was designed with scalability and practicality as primary considerations.
-
Choice of Starting Material: Ethyl 2-hydroxypyrimidine-5-carboxylate is a commercially available and relatively inexpensive starting material, providing a cost-effective entry point for the synthesis.
-
Chlorination: The use of phosphorus oxychloride is a well-established and industrially viable method for converting hydroxypyrimidines to their chloro-derivatives, which are excellent substrates for cross-coupling reactions.[2]
-
Difluoromethylation: Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis due to their high efficiency and broad functional group tolerance. The use of a palladium catalyst for the introduction of the difluoromethyl group offers a reliable and scalable method.[3][4] Alternative radical difluoromethylation methods exist, but can sometimes be less selective and require specific initiators that may not be ideal for large-scale synthesis.[1]
-
Hydrolysis: The final ester hydrolysis is a straightforward and high-yielding transformation, ensuring efficient conversion to the final product. Both acidic and basic conditions are effective, providing flexibility in the process.
This synthetic route avoids the use of highly toxic or explosive reagents and employs reaction conditions that are amenable to large-scale production equipment.
References
- Lu, C., Gu, Y., Wu, J., & Shen, Q. (2014). Palladium-catalyzed difluoromethylation of heteroaryl chlorides, bromides and iodides. Tetrahedron Letters, 55(2), 469-472.
-
Lu, C., Gu, Y., Wu, J., & Shen, Q. (2014). Palladium-catalyzed difluoromethylation of heteroaryl chlorides, bromides and iodides. eScholarship, University of California. Available at: [Link]
- Fujiwara, Y., Dixon, J. A., Rodriguez, R. A., Baxter, R. D., Dixon, D. D., Collins, M. R., ... & Baran, P. S. (2012). A new reagent for direct difluoromethylation. Journal of the American Chemical Society, 134(3), 1494-1497.
Sources
- 1. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethyl 2-chloropyrimidine-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 3. Palladium-catalyzed difluoromethylation of heteroaryl chlorides, bromides and iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-catalyzed difluoromethylation of heteroaryl chlorides, bromides and iodides [escholarship.org]
Application Note: Microwave-Assisted Synthesis of Fluorinated Pyrimidines
Executive Summary
This guide details high-efficiency protocols for synthesizing fluorinated pyrimidine scaffolds using microwave (MW) irradiation.[1][2][3] Fluorinated pyrimidines (e.g., 5-fluorouracil, capecitabine) represent a cornerstone of oncology and antiviral medicinal chemistry.[1] However, their synthesis via conventional thermal heating is often plagued by extended reaction times (12–24 hours), incomplete conversion due to the electron-withdrawing nature of fluorine, and difficult purification profiles.
This document provides three validated methodologies:
-
De Novo Assembly: The MW-assisted Biginelli Cyclocondensation for trifluoromethylated dihydropyrimidines.
-
Functionalization: MW-accelerated Suzuki-Miyaura coupling on fluorinated pyrimidine cores.[1][4]
-
Late-Stage Modification: Electrophilic fluorination using Selectfluor® under MW conditions.
Introduction: The Microwave Advantage in Fluorine Chemistry
The introduction of fluorine into a pyrimidine ring significantly alters its physicochemical properties, enhancing lipophilicity (
Microwave irradiation overcomes these thermodynamic and kinetic barriers through dielectric heating .[1] Unlike convective heating, which relies on thermal transfer from vessel walls, MW irradiation interacts directly with the dipole moments of polar reagents (e.g., reagents containing C-F bonds or polar transition states).
Key Mechanisms of Enhancement:
-
Selective Heating: Fluorinated precursors often possess distinct dielectric constants, allowing for rapid energy absorption.[1]
-
Superheating Effect: Solvents can be heated 20–30°C above their atmospheric boiling points in sealed vessels, exponentially increasing reaction rates (Arrhenius equation).[1]
-
Wall-Less Heating: Eliminates the "hot wall" effect, reducing thermal degradation of sensitive fluorinated intermediates.
Methodology I: De Novo Synthesis via Biginelli Cyclocondensation
Target: Synthesis of 6-(trifluoromethyl)-3,4-dihydropyrimidin-2(1H)-ones.[1]
The Biginelli reaction is the most efficient route to the dihydropyrimidine (DHPM) pharmacophore. Conventional protocols involving trifluoromethyl-
Mechanistic Workflow
Figure 1: MW-assisted Biginelli pathway.[1] The high energy input is critical for overcoming the nucleophilic deactivation caused by the
Experimental Protocol
-
Reagents:
-
Procedure:
-
Load all reagents into a 10 mL borosilicate MW process vial.
-
Add a magnetic stir bar.[1][3] Cap with a Teflon-lined septum.[1]
-
Irradiation Parameters:
-
Workup: Cool to RT. Pour the reaction mixture into crushed ice (20 g). The fluorinated DHPM usually precipitates as a solid.[1] Filter, wash with cold water/ethanol (9:1), and recrystallize from hot ethanol.
-
-
Data Comparison:
| Parameter | Conventional Heating (Reflux) | Microwave Heating (120°C) |
| Time | 8 – 12 Hours | 10 – 15 Minutes |
| Yield | 45 – 60% | 85 – 92% |
| Purity | Requires Chromatography | Often pure after recrystallization |
Methodology II: Functionalization via Suzuki-Miyaura Coupling
Target: C-C bond formation on 5-fluoropyrimidines or 2-chloro-5-fluoropyrimidines.[1]
Palladium-catalyzed cross-couplings on pyrimidines are sensitive to electronics.[1] A fluorine atom at C5 makes the C4 and C2 positions highly electrophilic (good for
Workflow Diagram
Figure 2: Optimized workflow for Suzuki coupling on electron-deficient fluoropyrimidines.[1]
Experimental Protocol
-
Reagents:
-
Procedure:
-
Degassing (Critical): Sparge the solvent mixture with Argon/Nitrogen for 5 mins before adding the catalyst to prevent Pd oxidation.[1]
-
Add reagents to the MW vial under inert atmosphere.
-
Irradiation Parameters:
-
Temp: 140–150°C.[1]
-
Time: 10–20 minutes.
-
Stirring: High (to ensure phase mixing).
-
-
Workup: Dilute with water, extract with Ethyl Acetate. The high conversion rate usually simplifies purification to a short silica plug filtration.
-
Methodology III: Late-Stage Direct Fluorination
Target: Electrophilic fluorination of electron-rich pyrimidines (e.g., uracils, cytosines) using Selectfluor®.[1]
Direct fluorination using elemental fluorine (
Experimental Protocol
-
Reagents:
-
Procedure:
-
Suspend the substrate and Selectfluor in MeCN (3-4 mL) in a 10 mL vial.
-
Safety Note: Although Selectfluor is stable, ensure the vessel has at least 50% headspace to accommodate any pressure changes from off-gassing byproducts.[1]
-
Irradiation Parameters:
-
Temp: 150°C.
-
Time: 10 minutes.
-
-
Workup: Evaporate MeCN. The residue will contain the product and the demethylated DABCO byproduct. Redissolve in EtOAc/Water; the byproduct stays in the aqueous phase.
-
Optimization & Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Biginelli) | Incomplete cyclization due to steric bulk of | Increase Temp to 140°C; Switch catalyst to |
| Pd Black Formation (Suzuki) | Catalyst decomposition due to overheating "hot spots".[1] | Ensure vigorous stirring. Lower temp to 120°C and extend time. Use "PowerMax" (simultaneous cooling) if available.[1] |
| Vessel Over-pressurization | Solvent vapor pressure or gaseous byproducts ( | Switch to solvents with lower vapor pressure (e.g., DMF/DMAc instead of EtOH).[1] Reduce fill volume. |
| Incomplete Fluorination (Selectfluor) | Poor solubility of Selectfluor.[1] | Ensure Acetonitrile is used (best solubility).[1] Add a co-solvent like water (minor amount) if the substrate is very polar.[1] |
Safety Warning
Fluorinated Reagents: While Selectfluor is stable, avoid heating it with strong reducing agents.[1] Pressure: MW heating of volatile fluorinated esters (like ethyl trifluoroacetate) generates rapid pressure.[1] Always use certified pressure vessels with rupture discs.[1]
References
-
Microwave-Assisted Synthesis of Fluorinated Pyrimidines (Review)
-
Biginelli Reaction Protocol
-
Suzuki Coupling on Fluorinated Scaffolds
-
Selectfluor Microwave Protocol
-
General Microwave Heterocycle Synthesis
-
Microwave Assisted Diversified Synthesis of Pyrimidines: An Overview. ResearchGate.[1]
-
Sources
- 1. Selectfluor - Wikipedia [en.wikipedia.org]
- 2. Microwave Assisted Cu-Mediated Trifluoromethylation of Pyrimidine Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity, Docking Study of New Fluorinated Fused Pyrimidine Scaffold: Thermal and Microwave Irradiation Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. arts.units.it [arts.units.it]
Troubleshooting & Optimization
Technical Support Center: Navigating the Stability of the Difluoromethyl Group Under Basic Hydrolysis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical insights and troubleshooting advice for experiments involving molecules containing the difluoromethyl (CF₂H) group, with a specific focus on its stability under basic hydrolysis conditions. The unique electronic properties of the CF₂H group, which make it a valuable bioisostere in medicinal chemistry, also render it susceptible to specific degradation pathways under basic conditions.[1][2] This resource will help you anticipate, diagnose, and resolve potential stability issues in your experimental work.
Frequently Asked Questions (FAQs)
Q1: My difluoromethylated compound appears to be degrading during a basic workup or reaction. What is the most likely cause?
The most probable cause of degradation of a difluoromethyl (CF₂H) group under basic conditions is the deprotonation of the hydrogen atom attached to the difluoromethyl carbon. Due to the strong electron-withdrawing effect of the two fluorine atoms, this proton is significantly acidic and can be removed by a variety of bases.[1][3][4] The resulting difluoromethyl carbanion is often unstable and can undergo further reactions, leading to the cleavage of the CF₂H group.
The specific degradation pathway following deprotonation depends on the molecular structure. Common subsequent reactions include:
-
Elimination of a fluoride ion to form a difluorocarbene intermediate.
-
Reaction with other electrophiles present in the reaction mixture.
-
Protonation by a proton source in the workup, which may or may not lead back to the starting material, depending on the reaction conditions.
Q2: Are all difluoromethylated compounds equally susceptible to basic hydrolysis?
No, the stability of the CF₂H group is highly dependent on the molecular context. Several factors can influence its susceptibility to base-mediated degradation:
-
Adjacent Functional Groups: The presence of electron-withdrawing groups near the CF₂H moiety can increase the acidity of the C-H bond, making it more prone to deprotonation. For instance, α-difluoromethyl ketones are known to be susceptible to base-induced carbon-carbon bond cleavage.[5]
-
Molecular Scaffold: The type of atom or group to which the CF₂H is attached plays a crucial role. For example, N-difluoromethylated tertiary amines have been reported to be relatively unstable.[1] Similarly, α-difluoromethyl pyrroles can be labile under hydrolytic conditions, a vulnerability that can be mitigated by protecting the pyrrole nitrogen with an electron-withdrawing group.
-
Intramolecular Nucleophiles: The presence of a nearby nucleophilic group within the same molecule can lead to intramolecular reactions that displace a fluoride ion, although this is more commonly observed with monofluoromethyl groups.[6]
Q3: How does the stability of a difluoromethyl (CF₂H) group compare to a trifluoromethyl (CF₃) group under basic conditions?
Generally, the trifluoromethyl (CF₃) group is significantly more stable than the difluoromethyl (CF₂H) group under basic hydrolysis conditions.[7] The key difference lies in the absence of an acidic proton on the CF₃ group. Without a proton to be abstracted by a base, the primary degradation pathway available to the CF₂H group is not accessible to the CF₃ group. While CF₃ groups can be hydrolyzed under very harsh conditions, they are generally robust to the basic conditions that would readily cleave a CF₂H group.[8][9]
Troubleshooting Guide
This section addresses specific experimental issues and provides actionable solutions.
Problem 1: Unexpectedly low yield or complete loss of my aryl-CF₂H compound after a reaction using a strong base like NaOH or KOH.
-
Underlying Cause: You are likely observing base-mediated degradation of the CF₂H group. Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are capable of deprotonating the CF₂H group, initiating a degradation cascade.
-
Troubleshooting Steps:
-
Re-evaluate the necessity of a strong base. Can a milder base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like triethylamine or DIPEA) achieve the desired transformation?
-
Lower the reaction temperature. If a strong base is unavoidable, performing the reaction at a lower temperature can significantly reduce the rate of CF₂H degradation.
-
Minimize reaction time. Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to minimize the exposure of the product to the basic conditions.
-
Consider a protecting group strategy. If the CF₂H group is not involved in the reaction but is sensitive to the conditions, it may be possible to temporarily modify a nearby functional group to reduce the acidity of the CF₂H proton. However, direct protection of the CF₂H group itself is not a standard practice.
-
Problem 2: My α-difluoromethyl ketone is undergoing cleavage during my experiment.
-
Underlying Cause: α-Difluoromethyl ketones are particularly prone to instability under basic conditions. The electron-withdrawing nature of the carbonyl group enhances the acidity of the CF₂H proton, facilitating its removal. The resulting enolate can then undergo further reactions, including C-C bond cleavage.[5] Additionally, in aqueous media, difluoromethyl ketones can exist in equilibrium with their hydrate (gem-diol) form, which may have different reactivity and stability profiles.[10]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for α-difluoromethyl ketone instability.
Problem 3: During the synthesis of a difluoromethylated heterocycle, I am observing the formation of byproducts or complete decomposition.
-
Underlying Cause: The stability of a CF₂H group on a heterocyclic ring is highly sensitive to the electronic properties of the ring and the position of the substituent. Electron-deficient heterocyclic systems can increase the acidity of the CF₂H proton. Furthermore, the presence of heteroatoms with lone pairs (like nitrogen) can potentially participate in degradation pathways. As seen with α-difluoromethyl pyrroles, the lone pair on the nitrogen can facilitate the formation of an azafulvenium-like intermediate, leading to the loss of the CF₂H group.
-
Preventative Measures & Solutions:
-
Protect Heteroatoms: If a heteroatom's lone pair is contributing to the instability, consider protecting it. For instance, in the case of pyrroles, an N-protecting group such as a tosyl or Boc group can stabilize the system.[11]
-
pH Control during Workup: Use a buffered aqueous solution or a mild acid (e.g., saturated NH₄Cl) for quenching and extraction to avoid exposure to high pH.
-
Chromatography Considerations: If using silica gel chromatography, which can be slightly acidic, be aware of potential on-column degradation. In some cases, using deactivated silica or switching to a different stationary phase like alumina may be beneficial.
-
Mechanistic Insights: The Haloform-Type Reaction
The base-induced degradation of certain difluoromethylated compounds, particularly those adjacent to a carbonyl group, can be conceptualized as a haloform-type reaction.
Caption: Simplified mechanism of α,α-difluoroketone cleavage.
Data Summary: Factors Influencing CF₂H Stability
| Factor | Impact on Stability under Basic Conditions | Rationale |
| Base Strength | Strong bases (e.g., NaOH, KOH, t-BuOK) significantly decrease stability. | Stronger bases are more effective at deprotonating the acidic C-H bond of the CF₂H group. |
| Temperature | Higher temperatures accelerate degradation. | Increased thermal energy overcomes the activation energy for deprotonation and subsequent degradation pathways. |
| Electron-withdrawing groups | Decrease stability. | These groups increase the acidity of the CF₂H proton, making it more susceptible to removal by a base.[1] |
| Molecular Scaffold | Varies; N-CF₂H and some heteroaryl-CF₂H can be labile. | Lone pairs on adjacent heteroatoms can participate in degradation mechanisms.[1][11] |
| Comparison to CF₃ | CF₂H is significantly less stable. | The CF₃ group lacks an acidic proton, making it resistant to base-initiated degradation.[7] |
Experimental Protocol: Assessing the pH Stability of a Difluoromethylated Compound
This protocol provides a general framework for evaluating the stability of your compound across a range of pH values.
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions covering the desired pH range (e.g., pH 2, 4, 7.4, 9, 12).
-
Stock Solution Preparation: Prepare a stock solution of your test compound in a suitable organic solvent (e.g., acetonitrile or DMSO) at a known concentration.
-
Incubation:
-
In separate vials, add a small aliquot of the stock solution to each buffer solution to achieve the desired final concentration. Ensure the amount of organic solvent is minimal (e.g., <1%) to not significantly alter the pH.
-
Prepare a "time zero" (T₀) sample by immediately quenching the reaction (e.g., by adding an equal volume of acetonitrile and placing it in an ice bath).
-
Incubate the remaining vials at a controlled temperature (e.g., 25 °C or 37 °C).
-
-
Time-Point Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), take an aliquot from each vial and quench it in the same manner as the T₀ sample.
-
Analysis: Analyze all samples (including T₀) by a suitable analytical method, such as HPLC or LC-MS, to quantify the amount of the parent compound remaining.
-
Data Interpretation: Plot the percentage of the remaining parent compound against time for each pH value to generate a stability profile. This will help identify the pH range in which your compound is most stable.[12][13]
References
- Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles. RSC Publishing.
- Chemical degradation mechanism of model compound, CF3(CF2)3O(CF2)2OCF2SO3H, of PFSA polymer by attack of hydroxyl radical in PEMFCs. Kyushu University.
- CF2H: a fascinating group for application in drug development enabling modul
- NHC-catalyzed Difluorocarbene Generation and Its Application to Aryl Difluoromethyl Ether Synthesis. Organic Letters.
- Protecting Groups. University of Minnesota.
- Protecting Groups in Peptide Synthesis: A Detailed Guide. Synpeptide.
- 1,2-Dimethylindole-3-sulfonyl (MIS), the Most Acid- Labile Sulfonyl-Protecting Group for the Side Chain of Arginine. MDPI.
- The Dark Side of Fluorine. ACS Medicinal Chemistry Letters.
- Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
- Trifluoromethyl group. Wikipedia.
- Protection of Functional Groups. Houben-Weyl Methods of Organic Chemistry.
- Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
- Chemical Degradation Mechanism of Model Compound, CF[sub 3](CF[sub 2])[sub 3]O(CF[sub 2])[sub 2]OCF[sub 2]SO[sub 3]H, of PFSA Polymer by Attack of Hydroxyl Radical in PEMFCs. Scilit.
- Direct Difluoromethylation of Aryl Halides via Base Metal Catalysis at Room Temper
- Quantifying the ability of the CF2H group as a hydrogen bond donor. Beilstein Journals.
- Comparison of OH, CF2H, and CH3 Group Properties.
- Pd-Catalyzed α-Arylation of α,α-Difluoroketones with Aryl Bromides and Chlorides. A Route to Difluoromethylarenes. Journal of the American Chemical Society.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- Direct C–H difluoromethylation of heterocycles via organic photoredox c
- Direct Deprotonative Functionalization of α,α‐Difluoromethyl Ketones using a Catalytic Organosuperbase.
- Synthesis of aryldifluoromethyl aryl ethers via nickel-catalyzed suzuki cross-coupling between aryloxydifluoromethyl bromides and boronic acids. PMC.
- Enhanced fluoride removal from drinking water by activated carbon supported Ce–Al oxides: performance and mechanism. RSC Publishing.
- Contemporary synthetic strategies in organofluorine chemistry.
- Comparative effects of trifluoromethyl-and methyl-group substitutions in proline. RSC Publishing.
- REMOVAL OF FLUORIDE FROM DRINKING WATER WITH CLAY-BASED DEFLUORIDATORS.
- Selective difluoromethylation and monofluoromethyl
- Stability Studies of β-Amino- and β-Hydroxy Difluoromethyl Ketones in Rat Serum and R
- Pd‐Catalyzed Difluoromethylations of Aryl Boronic Acids, Halides, and Pseudohalides with ICF2H Generated ex Situ.
- CF2H, a Hydrogen Bond Donor. PMC.
- Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. PMC.
- Journal of Pharmaceutics & Drug Delivery Research. SciTechnol.
- The Dark Side of Fluorine. Fluoride Action Network.
- Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems. PMC.
- Removal of Fluoride from Water Using a Calcium-Modified Dairy Manure–Derived Biochar. SpringerLink.
- Removal of Fluoride from Drinking Water by Sorption Using Diatomite Modified with Aluminum Hydroxide. PMC.
- Removal of fluoride from groundwater using natural clay (kaolinite): Optimization of adsorption conditions. Comptes Rendus de l'Académie des Sciences.
- Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis.
- Kinetics And Mechanisms Of The Oh Radical Initiated Degradation Of A Series Of Hydrofluoroethers. WIT Press.
- Atmospheric degradation of perfluoro-2-methyl-3-pentanone: Photolysis, hydrolysis and hydr
- Facile Entry to Pharmaceutically Important 3-Difluoromethyl-quinoxalin-2-ones Enabled by Visible-Light-Driven Difluoromethyl
- A new strategy for the conversion of aldehydes into difluoromethyl ketones. Elsevier.
- pH stability profile. Slideshare.
- Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles. RSC Publishing.
- Development and evaluation of a pH-dependent sustained release tablet for irritable bowel syndrome. PMC.
Sources
- 1. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. BJOC - Quantifying the ability of the CF2H group as a hydrogen bond donor [beilstein-journals.org]
- 4. CF2H, a Hydrogen Bond Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 9. Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems: formation of carboxymethylphosphinic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stability Studies of β-Amino- and β-Hydroxy Difluoromethyl Ketones in Rat Serum and Rat Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pH stability profile | PPTX [slideshare.net]
Section 1: Analytical & Semi-Preparative Chromatography Troubleshooting
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this diagnostic guide to address the unique physicochemical hurdles associated with isolating and purifying polar pyrimidine carboxylic acids (e.g., orotic acid, ectoine, and synthetic pyrimidine-5-carboxylic acid derivatives).
Due to their zwitterionic nature, extreme hydrophilicity, and poor solubility in standard organic solvents, these molecules routinely fail conventional purification workflows. This guide bypasses generic advice, offering field-proven, causality-driven solutions and self-validating protocols to ensure your purification is successful on the first attempt.
Q1: My pyrimidine carboxylic acid target elutes in the void volume on a standard C18 column. How do I achieve baseline resolution?
The Causality: Pyrimidine carboxylic acids exhibit extreme hydrophilicity. At physiological or neutral pH, the carboxylic acid is deprotonated (anionic) and the pyrimidine nitrogens may be protonated, forming a highly polar zwitterion. Traditional reversed-phase (RP) C18 stationary phases rely on hydrophobic Van der Waals interactions, which these highly polar carboxylic acids lack, causing them to elute near the void volume without interacting with the column[1].
The Solution: You must alter the fundamental retention mechanism. This is achieved either by introducing an ion-pairing reagent to artificially increase the analyte's hydrophobicity or by switching to Hydrophilic Interaction Liquid Chromatography (HILIC). Adding reagents like tributylamine (TBA) or triethylamine (Et3N) forms a hydrophobic ion-pair complex with the carboxylate, enabling strong retention on C18 phases[1][2]. Alternatively, ZIC-HILIC (zwitterionic HILIC) utilizes a water-enriched layer on the stationary phase to partition polar analytes effectively[3].
Table 1: Comparison of Chromatographic Strategies for Pyrimidine Carboxylic Acids
| Chromatographic Mode | Stationary Phase | Mobile Phase Additive | Retention Mechanism | MS Compatibility | Typical Recovery |
| Standard RP-HPLC | C18 / C8 | 0.1% Formic Acid | Hydrophobic (Poor) | Excellent | < 40% (Co-elution) |
| Ion-Pair RP-HPLC | C18 / C8 | Tributylamine / Et3N | Hydrophobic Ion-Pair | Poor (Ion Suppression) | > 95% |
| ZIC-HILIC | Sulfobetaine | Ammonium Formate | Partitioning & Electrostatic | Excellent | > 90% |
| Ion-Exchange | Weak Anion Exchange | MgCl2 / NaCl | Electrostatic | None (Requires Desalting) | 85% - 95% |
Q2: I switched to a ZIC-HILIC column for LC-MS, but my peaks are tailing severely and my MS sensitivity is abysmal. What is failing?
The Causality: Peak tailing in HILIC is almost always a symptom of uncontrolled secondary electrostatic interactions between the basic pyrimidine nitrogens and unendcapped silanol groups (or the stationary phase itself). If your buffer capacity is too low, these secondary interactions dominate the primary liquid-liquid partitioning mechanism. Furthermore, if you previously used non-volatile ion-pairing reagents (like TBA) on your LC system, residual reagent will cause severe ion suppression in the electrospray ionization (ESI) source[1].
The Solution: Implement a volatile, high-ionic-strength buffer to mask secondary interactions without blinding the mass spectrometer.
Self-Validating Protocol: HILIC Optimization for Polar Pyrimidines
-
System Preparation: Flush the LC-MS system with 50:50 Methanol:Water containing 1% formic acid for 2 hours to strip residual ion-pairing reagents.
-
Validation Checkpoint: Monitor the MS background at m/z 186 (TBA ion); do not proceed until the signal drops below
counts.
-
-
Buffer Formulation: Prepare a 20 mM ammonium formate buffer. Adjust the aqueous pH to 3.5 using formic acid before mixing with acetonitrile.
-
Causality: pH 3.5 ensures the carboxylic acid is partially protonated, optimizing partitioning into the aqueous layer of the HILIC phase.
-
-
Column Equilibration: Pump 90% Acetonitrile / 10% Buffer through the ZIC-HILIC column for at least 50 column volumes.
-
Validation Checkpoint: Inject a void volume marker (e.g., toluene). The retention time must be perfectly stable across three consecutive injections.
-
-
Sample Injection: Dissolve the sample in a diluent matching the starting mobile phase (e.g., 90% ACN).
-
Causality: Injecting highly aqueous samples in HILIC disrupts the stationary water layer, causing peak splitting and volume overload.
-
Decision matrix for selecting the optimal pyrimidine carboxylic acid purification method.
Section 2: Preparative Scale Isolation & Bulk Purification
Q3: How can I isolate bulk quantities (>10 g) of pyrimidine carboxylic acids from aqueous reaction mixtures without using preparative HPLC?
The Causality: The extreme polarity of pyrimidine carboxylic acids prevents them from partitioning into standard organic extraction solvents like dichloromethane or ethyl acetate[4]. Attempting liquid-liquid extraction will result in near-zero recovery. Instead, you must exploit the molecule's pH-dependent solubility. By adjusting the pH of the aqueous solution to the molecule's isoelectric point (pI), the net charge is neutralized. This minimizes ion-dipole interactions with water, drastically reducing aqueous solubility and inducing precipitation[4][5].
Self-Validating Protocol: Isoelectric Precipitation and Recovery
-
Concentration: If the reaction mixture is dilute, concentrate it via rotary evaporation or pass it through a weak anion-exchange resin[5].
-
Validation Checkpoint: The concentration of the pyrimidine carboxylic acid should be >10% by mass to ensure efficient crystallization[4].
-
-
Titration (Nucleation): Place the concentrated aqueous solution in an ice bath (4°C). Slowly titrate with 1M HCl or 1M NaOH (depending on your starting pH) while stirring vigorously. Monitor the pH continuously with a calibrated probe.
-
Cloud Point Observation: As you approach the pI (typically between pH 2.0 and 4.5 for these compounds), the solution will become turbid.
-
Validation Checkpoint: If the pH crosses the expected pI without turbidity, the solution is too dilute. Stop titration, re-concentrate the mixture, and repeat.
-
-
Maturation & Filtration: Once precipitation is complete, stir at 4°C for 1 hour to allow crystal lattice maturation. Filter the slurry through a sintered glass funnel and wash with ice-cold water.
-
Supernatant Verification:
-
Validation Checkpoint: Dilute a 10 µL aliquot of the filtrate and analyze via analytical HPLC. The peak area should be minimal compared to the starting material, confirming >90% of the product has successfully precipitated.
-
Step-by-step workflow for isoelectric precipitation of zwitterionic targets.
References
-
Baumeister, A., Vogelmann, S., & Fischer, L. (2003).5. Journal of Chromatography A.
-
Google Patents. (2021).4.
-
LCGC International. (2025).1.
-
MDPI. (2024). 2.
-
MPG.PuRe. (2020).3.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Application of Biotechnology and Chiral Technology Methods in the Production of Ectoine Enantiomers [mdpi.com]
- 3. pure.mpg.de [pure.mpg.de]
- 4. CN112969462A - Process for producing orotic acid derivative - Google Patents [patents.google.com]
- 5. Concentration and purification of orotic acid directly from whey with an expanded bed adsorption system - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Pyrimidine-5-Carboxylic Acid Thermal Instability
Welcome to the Technical Support Center. As researchers and drug development professionals, you are likely aware that pyrimidine-5-carboxylic acids are highly privileged scaffolds in medicinal chemistry. However, they are notoriously challenging to handle under thermal conditions. This guide provides field-proven insights, mechanistic causality, and self-validating protocols to help you prevent the unwanted decarboxylation of these critical intermediates during high-temperature reactions.
Incident Analysis: The Decarboxylation Challenge
When subjected to heat, pyrimidine-5-carboxylic acids frequently degrade into des-carboxy byproducts (detectable as an [M-44] peak in mass spectrometry). This instability is driven by the intense electron-withdrawing nature of the pyrimidine ring. The nitrogen atoms at the 1 and 3 positions create an electron-deficient core that highly stabilizes the negative charge developing at the C5 position during the transition state[1].
If the reaction environment allows for proton transfer (forming a zwitterion or ylide intermediate), the activation energy for C-C bond cleavage plummets, resulting in rapid, irreversible extrusion of CO₂.
Mechanistic Workflow & Prevention Strategy
Mechanistic pathways of pyrimidine-5-carboxylic acid during heating and protection strategies.
Diagnostic Q&A: Troubleshooting Thermal Degradation
Q: Why is my pyrimidine-5-carboxylic acid degrading into a des-carboxy byproduct when heated above 60 °C? A: Pyrimidine-5-carboxylic acids are highly susceptible to thermal decarboxylation due to the electron-withdrawing nature of the pyrimidine ring. When heated, the ring stabilizes the carbanionic intermediate that develops at the C5 position, facilitating the cleavage of the C-C bond and the release of CO₂[1].
Q: I need to perform a Suzuki-Miyaura coupling at 90 °C. How can I prevent the loss of the carboxylic acid group? A: Direct heating of the free acid in the presence of transition metals and aqueous bases will almost certainly lead to decarboxylation. The most robust strategy is to mask the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the coupling step[2]. Esters cannot form the zwitterionic intermediate required for CO₂ extrusion. After the high-temperature coupling is complete, you can safely regenerate the acid using mild, room-temperature saponification[3].
Q: Does the choice of solvent impact the stability of the free acid during heating? A: Yes, significantly. Decarboxylation mechanisms often rely on proton transfer to form a zwitterion or ylide intermediate[4]. Polar protic solvents (like water, methanol, or ethanol) stabilize these charged transition states and act as proton shuttles, accelerating degradation. If you must heat the free acid, strictly use anhydrous, polar aprotic solvents (such as DMF, DMSO, or toluene) to suppress this proton-transfer mechanism.
Q: Are certain substitution patterns on the pyrimidine ring more prone to decarboxylation? A: Yes. Electron-donating groups (e.g., -OH, -NH₂, -SMe) at the 2- or 4-positions can partially offset the electron-withdrawing nature of the ring, slightly increasing thermal stability. Conversely, electron-withdrawing groups (e.g., -Cl, -CF₃) exacerbate the electron deficiency at C5, making the compound extremely labile to heat. For instance, 2-chloro-pyrimidine-5-carboxylic acids must be handled with extreme care and are almost always esterified before further manipulation[1].
Condition Matrix: Thermodynamic and Environmental Factors
To aid in experimental design, consult the following matrix summarizing how different environments impact the stability of the C5-carboxylate bond.
| Environmental Condition | Decarboxylation Risk | Mechanistic Causality | Preventative Action |
| Acidic Media (pH < 2) | Moderate to High | Protonation of pyrimidine nitrogens increases the electron-withdrawing effect, weakening the C5-COOH bond[4]. | Avoid strong mineral acids during prolonged heating; neutralize before heating. |
| Isoelectric Point (pH 3–5) | Critical (Highest) | Formation of a zwitterion (protonated ring, deprotonated carboxylate) strongly drives CO₂ loss via an ylide intermediate. | Shift pH to >7 or <1, or utilize strictly aprotic solvents to prevent proton transfer. |
| Basic Media (pH > 8) | Low | The fully deprotonated carboxylate anion is relatively stable against decarboxylation, though harsh bases can cause ring hydrolysis. | Use mild bases (e.g., K₂CO₃) if alkaline conditions are required for the reaction. |
| Esterified State | Negligible | The absence of a free carboxylate group completely prevents the formation of the reactive zwitterion/ylide intermediate[2]. | Convert to methyl/ethyl ester prior to any reaction requiring temperatures > 60 °C. |
Standard Operating Procedure (SOP): Self-Validating Protection Strategy
To guarantee the integrity of your pyrimidine-5-carboxylic acid during high-temperature workflows, utilize this self-validating Protection-Coupling-Deprotection sequence.
Phase 1: Carboxylic Acid Protection (Esterification)
-
Action: Suspend the pyrimidine-5-carboxylic acid in anhydrous methanol. Add a catalytic amount of H₂SO₄ (or dropwise SOCl₂ to generate HCl in situ). Reflux at 65 °C for 4-6 hours.
-
Causality: Converting the acidic proton to a methyl group removes the ionizable proton, preventing the formation of the zwitterionic intermediate that drives CO₂ extrusion under heat[2].
-
Validation Checkpoint: Analyze the reaction mixture via LC-MS. Proceed to Phase 2 ONLY IF the starting material mass [M+H]+ has completely disappeared and the ester mass [M+CH3]+ is present, with NO detection of the [M-44]+ decarboxylated byproduct.
Phase 2: High-Temperature Functionalization
-
Action: Dissolve the validated methyl ester in an anhydrous, aprotic solvent (e.g., toluene or DMF). Add your cross-coupling partners, transition-metal catalyst, and base. Heat the reaction to 90–110 °C as required.
-
Causality: The esterified pyrimidine ring is thermally stable at elevated temperatures. Utilizing an aprotic solvent further suppresses any residual proton-transfer mechanisms that could lead to hydrolytic degradation.
-
Validation Checkpoint: Perform TLC and GC-MS/LC-MS analysis. The reaction is validated when the starting ester is fully consumed and the cross-coupled ester intermediate is confirmed.
Phase 3: Mild Deprotection (Hydrolysis)
-
Action: Dissolve the functionalized ester in a 3:1:1 mixture of THF/MeOH/H₂O. Add 2.0 equivalents of LiOH·H₂O. Stir at room temperature (20–25 °C) for 2-4 hours. Once complete, carefully acidify the mixture to pH 4–6 using 1N HCl to precipitate the product[3].
-
Causality: LiOH provides mild saponification. Avoiding heat during the deprotection phase ensures the newly functionalized pyrimidine-5-carboxylic acid remains completely intact without risking late-stage decarboxylation.
-
Validation Checkpoint: Isolate the precipitate and run a final LC-MS. The system is validated if the final product mass matches the theoretical functionalized acid mass, confirming the carboxyl pharmacophore was successfully preserved through the thermal cycle.
References
- United States Patent (19). Google Patents.
Sources
- 1. 2-chloro-4,6-dimethylpyrimidine-5-carboxylic acid | 4786-60-1 | Benchchem [benchchem.com]
- 2. 2-chloro-4,6-dimethylpyrimidine-5-carboxylic acid | 4786-60-1 | Benchchem [benchchem.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Buy 4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid | 397308-78-0 [smolecule.com]
Technical Support Center: Troubleshooting Low Reactivity of Electron-Deficient Pyrimidine Acids
Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome the unique challenges posed by electron-deficient pyrimidine acids in your research. The inherent electronic properties of the pyrimidine ring, characterized by two electron-withdrawing nitrogen atoms, can significantly decrease the reactivity of associated functional groups, leading to sluggish or failed reactions. This guide is structured as a series of frequently asked questions (FAQs) and detailed protocols to help you diagnose and resolve these common issues.
Section 1: Challenges in Amide Bond Formation
The formation of an amide bond is one of the most fundamental reactions in medicinal chemistry. However, when one partner is an electron-deficient pyrimidine carboxylic acid, standard protocols often fail. The electron-withdrawing nature of the pyrimidine ring deactivates the carboxylic acid, making it a poorer nucleophile and slowing the rate of activation.
FAQ 1.1: Why is my standard amide coupling protocol (e.g., EDC/HOBt) failing with my pyrimidine carboxylic acid?
Answer: The core of the issue lies in the electronic properties of the pyrimidine ring. The two nitrogen atoms pull electron density away from the ring and, consequently, from the carboxyl group. This has two major effects:
-
Reduced Nucleophilicity: The carboxylate, formed after deprotonation by a base, is less electron-rich and therefore less nucleophilic. This slows down its attack on the carbodiimide (like EDC), which is the initial activation step.
-
Sluggish Reaction with Activated Intermediate: Even if the HOBt-ester intermediate is formed, the subsequent nucleophilic attack by the amine can be slow, especially if the amine itself is also electron-deficient (e.g., an aniline derivative).[1]
Standard reagents like EDC/HOBt may not generate a sufficiently reactive intermediate to overcome this inherent low reactivity, leading to low yields or recovery of starting material.[2] The reaction often requires a more potent acyl transfer agent to form a highly reactive acyliminium ion intermediate.[1]
FAQ 1.2: What are the most effective coupling reagents for these challenging substrates?
Answer: To drive the reaction forward, you need to generate a more "activated" carboxylic acid derivative. This is best achieved using modern aminium (uronium/guanidinium) or phosphonium-based coupling reagents. These reagents form highly reactive intermediates that can be successfully attacked even by weak amine nucleophiles.
| Coupling Reagent | Class | Key Advantages |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Aminium | Forms a highly reactive O-acylisourea; excellent for hindered and electron-poor substrates. |
| HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) | Aminium | Similar to HATU, widely used and effective. |
| COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) | Aminium | Known for high efficiency and suppression of racemization. |
| Acyl Fluorides (e.g., using BTFFH) | In situ generation | Acyl fluorides are highly reactive and can be effective for very difficult couplings at elevated temperatures.[2] |
These reagents are generally used in combination with a non-nucleophilic organic base like diisopropylethylamine (DIPEA) or 2,4,6-collidine to facilitate the reaction while minimizing side reactions.
FAQ 1.3: My reaction is producing gas, and I'm isolating a pyrimidine without a carboxyl group. What is happening?
Answer: You are likely observing decarboxylation . Pyrimidine carboxylic acids, particularly those with the carboxyl group at the 2- or 4-position, are susceptible to losing CO2, especially under heating. This process is facilitated by the electron-deficient nature of the ring, which can stabilize the resulting carbanionic intermediate or ylide.[3]
The mechanism often involves the formation of a zwitterionic intermediate that facilitates the elimination of carbon dioxide.[3][4] Elevated temperatures, which are sometimes used to push sluggish couplings to completion, will significantly accelerate this undesired side reaction.
Troubleshooting Decarboxylation:
-
Lower the Reaction Temperature: If possible, run the reaction at room temperature or 0 °C, even if it requires a longer reaction time.
-
Use a More Potent Coupling Reagent: A reagent like HATU can often drive the reaction to completion at lower temperatures, thus avoiding the conditions that favor decarboxylation.
-
Avoid Strong Acids/Bases: Extreme pH can sometimes promote decarboxylation.[3]
Diagram 1.1: General Amide Coupling Activation
Here is a diagram illustrating the activation of a carboxylic acid by a uronium-based coupling reagent like HATU, forming a highly reactive intermediate ready for nucleophilic attack.
Caption: Activation and coupling workflow.
Protocol 1.1: General Protocol for HATU-Mediated Amide Coupling
This protocol provides a robust starting point for coupling an electron-deficient pyrimidine carboxylic acid with an amine.
-
Preparation: In a dry, nitrogen-flushed flask, dissolve the pyrimidine carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or NMP, ~0.1 M).
-
Reagent Addition: Add the amine (1.1-1.2 eq), followed by HATU (1.2 eq).
-
Base Initiation: Add N,N-diisopropylethylamine (DIPEA) (2.5-3.0 eq) dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor its progress by LC-MS or TLC. The reaction is typically complete within 2-12 hours.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash sequentially with saturated aqueous NaHCO3 solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Section 2: Suzuki-Miyaura Cross-Coupling Reactions
Suzuki-Miyaura coupling is a powerful tool for C-C bond formation. However, the unique properties of pyrimidine-based substrates introduce specific challenges not always seen with simpler aryl systems.
FAQ 2.1: My Suzuki reaction with a pyrimidine boronic acid is plagued by protodeborylation. How can I prevent this?
Answer: Protodeborylation is a common side reaction where the C-B bond is cleaved and replaced by a C-H bond, consuming your starting material.[5] Pyrimidine boronic acids are particularly susceptible because the electron-deficient ring weakens the carbon-boron bond, making it more prone to hydrolysis.[5]
Several factors accelerate this undesired process:
-
Base: Strong bases can promote the formation of a boronate species that is more reactive towards protodeborylation.[5]
-
Temperature: Higher temperatures increase the rate of all reactions, including protodeborylation.[5]
-
Water: While some water is often necessary for the catalytic cycle, excess water can facilitate the hydrolysis of the C-B bond.[5]
| Parameter | Problematic Condition | Recommended Solution | Rationale |
| Base | Strong bases (e.g., NaOH, Cs2CO3) | Use a weaker base like K3PO4 or K2CO3.[5] | Balances the need for transmetalation with minimizing the rate of protodeborylation. |
| Temperature | High heat (>100 °C) | Run the reaction at the lowest effective temperature (e.g., 60-80 °C).[6] | Slows the rate of protodeborylation more significantly than the desired coupling. |
| Solvent | High water content | Use a carefully controlled amount of water (e.g., dioxane/water 10:1) or consider anhydrous conditions.[5] | Minimizes the hydrolytic pathway for C-B bond cleavage. |
| Catalyst | Slow/inefficient catalyst | Use a highly active catalyst system with electron-rich, bulky ligands (e.g., Buchwald-type ligands).[5] | A faster desired reaction can outcompete the slower side reaction. |
| Boronic Species | Unstable Boronic Acid | Use a more stable boronic acid derivative, such as a pinacol ester or a trifluoroborate salt. | These derivatives are generally more robust and less prone to premature decomposition. |
Diagram 2.1: The Suzuki-Miyaura Cycle and Competing Protodeborylation
This diagram illustrates the main catalytic cycle and the off-cycle pathway leading to the undesired protodeborylation byproduct.
Caption: Suzuki cycle with protodeborylation.
FAQ 2.2: My pyrimidine halide is unreactive in a Suzuki coupling. How can I improve the yield?
Answer: If the pyrimidine halide (Cl, Br) is the unreactive partner, the rate-limiting step is often the initial oxidative addition to the Pd(0) catalyst. While pyrimidines are electron-deficient, which should facilitate this step, other factors can hinder it.[7]
Key Optimization Strategies:
-
Ligand Choice: This is critical. For challenging couplings with electron-deficient heteroaryl chlorides or bromides, highly active catalyst systems are required. Use electron-rich and sterically hindered phosphine ligands, such as SPhos, XPhos, or RuPhos (Buchwald ligands). These ligands stabilize the Pd(0) center and promote the difficult oxidative addition step.
-
Catalyst Precursor: Use a modern precatalyst (e.g., a Buchwald G3 or G4 precatalyst). These are air-stable and reliably form the active Pd(0) species in solution, avoiding issues with inefficient in-situ reduction of Pd(II) sources like Pd(OAc)2.[6]
-
Solvent: Aprotic polar solvents like dioxane, THF, or DME are often effective. For biphasic systems (e.g., toluene/water), ensure vigorous stirring to maximize the interfacial area where the reaction occurs.[6]
Protocol 2.1: Optimized Suzuki-Miyaura Protocol for a Pyrimidine Halide
This protocol is a starting point for coupling a challenging pyrimidine chloride or bromide.
-
Inert Atmosphere: To a dry Schlenk flask or microwave vial, add the pyrimidine halide (1.0 eq), the boronic acid or ester (1.2-1.5 eq), and the base (e.g., K3PO4, 2.0-3.0 eq).
-
Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) and the ligand (if not using a precatalyst).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane). If required, add a minimal amount of degassed water (e.g., a 10:1 dioxane:water ratio).
-
Degassing: Subject the mixture to several freeze-pump-thaw cycles or sparge with argon for 15-20 minutes to rigorously remove oxygen.[6]
-
Heating: Heat the reaction mixture with stirring to the desired temperature (e.g., 80-110 °C). Microwave irradiation can sometimes dramatically shorten reaction times and improve yields.[7]
-
Monitoring and Work-up: Monitor the reaction by LC-MS. Upon completion, cool to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer, filter, and concentrate. Purify the residue by column chromatography.
Section 3: General Troubleshooting Workflow
When a reaction fails, a systematic approach is crucial for identifying the root cause. Use the following workflow and analytical methods to diagnose the issue.
FAQ 3.1: My reaction is not working, and I'm not sure why. What is the first step?
Answer: The first step is always to verify the integrity of your starting materials and then analyze the crude reaction mixture to identify what, if anything, has been formed.
-
Check Starting Materials: Re-confirm the identity and purity of your pyrimidine acid, coupling partner, and key reagents by NMR, LC-MS, or melting point. Poor quality or decomposed reagents are a common source of failure.
-
Analyze the Crude Reaction: Take a small aliquot of your reaction mixture. Analyze it by LC-MS. This is the most powerful tool for initial diagnosis.
-
Only Starting Material? This points to a lack of reactivity. Re-evaluate your activating agent (for amides) or catalyst system (for couplings).
-
Byproducts Detected? Look for masses corresponding to expected side products. A mass corresponding to (Starting Material - 44) suggests decarboxylation. A mass corresponding to (Boronic Acid - B(OH)2 + H) indicates protodeborylation.
-
No Recognizable Products? This could indicate decomposition. Consider if your reaction conditions are too harsh (e.g., excessive heat).
-
Diagram 3.1: General Troubleshooting Workflow
Caption: Systematic troubleshooting workflow.
References
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Protodeborylation of Pyrimidine Boronic Acids.
- Das, P., & Kapur, M. (2020). Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility. RSC Advances, 10(65), 39685–39716.
- Dunn, G. E., Lawler, E. A., & Yamashita, A. B. (1977). Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution. Canadian Journal of Chemistry, 55(13), 2478-2484.
- BenchChem. (n.d.). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
- Sarpong, R., et al. (2022). A deconstruction–reconstruction strategy for pyrimidine diversification.
- Hocek, M., et al. (2015).
- Wikipedia. (n.d.). Pyrimidine.
- Hocek, M., et al. (2015).
- BenchChem. (n.d.). Optimization of reaction conditions for the synthesis of pyrimidine derivatives.
- Desai, P., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(30), 3844-3848.
- Jones, C. R., et al. (2020). Synthesis of Pyridines, Quinolines, and Pyrimidines via Acceptorless Dehydrogenative Coupling Catalyzed by a Simple Bidentate P^N Ligand Supported Ru Complex. Organometallics, 39(7), 1089–1098.
- Al-Mulla, A. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds.
- Wolfenden, R., et al. (2016). Three Pyrimidine Decarboxylations in the Absence of a Catalyst. Journal of the American Chemical Society, 138(34), 10931–10935.
- Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14, 430-434.
- BenchChem. (n.d.). Side reactions and byproducts of Pyridine-2-carboxylic anhydride.
- Wang, P., et al. (2021). Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. Organic Letters, 23(19), 7542–7547.
- Harrity, J. P. A., et al. (2021). Pyrimidin‐6‐yl Trifluoroborate Salts as Versatile Templates for Heterocycle Synthesis.
- Mugarza, A., et al. (2023). Introducing Design Strategies to Preserve N‐Heterocycles Throughout the On‐Surface Synthesis of Graphene Nanostructures.
- Ryu, E. K., et al. (1987). The Oxidative Chlorination of Pyrimidine and Purine Bases, and Nucleosides Using Acyl Chloride-Dimethyl-Formamide-m-Chloroperbenzoic Acid System. Bulletin of the Korean Chemical Society, 8(4), 303-305.
- Reddit. (2023). Help needed with unreproducible Suzuki coupling.
- Sharma, V., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(11), 6046-6068.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Um, I.-H., et al. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Journal of the American Chemical Society, 136(28), 9886–9894.
- Maimone, T. J., et al. (2024). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett, 35(01), 1-6.
- Taylor & Francis. (n.d.). Acyl chlorides – Knowledge and References.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Perina, D., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1930.
- González, L., et al. (2013). A Theoretical Perspective on the Photochemistry of Boron–Nitrogen Lewis Adducts. The Journal of Physical Chemistry A, 117(33), 7845–7855.
- Al-Mulla, A. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 10(3), 253-266.
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
- Hameed, A., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)
- YouTube. (2021). Pyrimidines, Purines and Azepines – synthesis, reactions and applications.
- Khan Academy. (2014). Preparation of acyl (acid) chlorides.
- Al-dujaili, A. H., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Iranian Journal of Pharmaceutical Research, 20(3), 456-475.
- Chemistry Stack Exchange. (2017). Rate of Decarboxylation of pyridinecarboxylic acids.
- BenchChem. (n.d.). Technical Support Center: Nucleophilic Substitution on Pyridine Rings.
- International Journal of Science and Technology. (n.d.). A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential.
- Organic Chemistry Portal. (n.d.). Acyl chloride synthesis.
- Um, I.-H., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 12(34), 6583-6591.
- Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.
- Ulven, T., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14, 430-434.
- Al-Mulla, A. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 10(3), 253-266.
- Chemistry LibreTexts. (2023). Making Acyl Chlorides (Acid Chlorides).
- Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
- Lignell, A., & Gudipati, M. S. (2017). Functionalization of pyrimidine and purine into RNA bases in water/ammonia ices via radical substitution reactions. New Journal of Chemistry, 41(5), 2133-2143.
- Virginia Tech. (n.d.). Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides.
- Lignell, A., & Gudipati, M. S. (2017). Functionalization of pyrimidine and purine into RNA bases in water/ammonia ices via radical substitution reactions. New Journal of Chemistry, 41(5), 2133-2143.
Sources
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. findresearcher.sdu.dk:8443 [findresearcher.sdu.dk:8443]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
Optimizing workup for water-soluble fluorinated pyrimidines
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who are struggling to isolate water-soluble fluorinated pyrimidines—such as 5-fluorouracil (5-FU) derivatives, capecitabine intermediates, or gemcitabine analogs.
The core challenge with these active pharmaceutical ingredients (APIs) lies in their physicochemical properties: high polarity, extensive hydrogen-bonding capacity, and basic nitrogen centers. These traits make standard liquid-liquid extraction (LLE) with common organic solvents highly inefficient.
This guide is designed to move you away from trial-and-error workups. Below, you will find field-proven, self-validating protocols that explain not just what to do, but the mechanistic causality behind every step.
Workup Strategy Decision Tree
Before diving into specific troubleshooting, use the following logical workflow to determine the optimal isolation strategy based on your reaction conditions.
Decision tree for selecting the optimal workup strategy for highly polar fluorinated pyrimidines.
Troubleshooting Guide & FAQs
Q: My fluorinated pyrimidine remains entirely in the aqueous phase during liquid-liquid extraction with ethyl acetate. How can I force it into the organic layer? A: Standard solvents like pure ethyl acetate lack the hydrogen-bond donating capacity required to disrupt the hydration shell of highly polar pyrimidines. The Solution: Switch to a mixed solvent system. A classic, highly effective extraction solvent for water-soluble organics is a 3:1 mixture of Chloroform and Isopropanol [1]. Alternatively, an 84:16 mixture of Ethyl Acetate and Isopropanol has been proven to significantly improve 5-FU extraction[2]. Causality: The isopropanol acts as a phase-transfer bridge. It disrupts the hydrogen-bonding network in the aqueous phase, allowing the lipophilic chloroform or ethyl acetate to encapsulate and extract the pyrimidine.
Q: I am trying to extract my product, but I am getting a thick, unresolvable emulsion. How do I break it? A: Emulsions in pyrimidine workups are typically caused by the surfactant-like properties of the intermediates or the presence of fine, insoluble inorganic particulates. The Solution: First, increase the ionic strength of the aqueous layer by adding saturated brine (NaCl). If the emulsion persists, do not shake the funnel further. Instead, vacuum-filter the entire biphasic mixture through a pad of Celite (diatomaceous earth). Causality: The Celite traps the microscopic particulates stabilizing the emulsion interface, allowing the two liquid phases to separate cleanly in the filtrate.
Q: My reaction mixture is loaded with inorganic salts (e.g., from neutralization), and my pyrimidine is just as water-soluble as the salts. How do I desalt the product? A: Do not attempt liquid-liquid extraction here. Instead, use Solid-Phase Extraction (SPE) with a macroporous polymeric resin like Amberlite XAD-2 or Diaion HP-20[3]. The Solution: Load the aqueous mixture onto the resin. Wash with water, then elute with methanol. Causality: The hydrophobic styrene-divinylbenzene matrix of XAD-2 adsorbs the organic pyrimidine via van der Waals forces. Because inorganic salts lack carbon backbones, they cannot bind to the resin and are washed away in the aqueous void volume.
Q: My compound lacks a strong UV chromophore due to specific substitutions. How can I reliably track which layer my product is in during the workup?
A: Utilize
Quantitative Data: Extraction Efficiency Comparison
To illustrate the causality of solvent selection, the table below summarizes the relative recovery rates of 5-fluorouracil derivatives across different solvent systems.
| Solvent System | Polarity Index | Emulsion Risk | Relative Recovery (%) | Mechanistic Action |
| Pure Ethyl Acetate | 4.4 | Low | < 15% | Standard dipole interactions; insufficient to break aqueous H-bonds. |
| EtOAc / Isopropanol (84:16) | ~4.3 | Moderate | 85 - 90% | Isopropanol disrupts the aqueous H-bonding network, improving partitioning[2]. |
| 3:1 CHCl | ~4.1 | High | > 95% | Synergistic H-bond donation/acceptance; forcefully pulls water-soluble organics[1]. |
Detailed Step-by-Step Methodologies
Protocol A: Salting-Out Assisted LLE (SALLE) with Mixed Solvents
Use this protocol when your reaction volume is manageable and salt content is relatively low.
-
pH Adjustment: Adjust the aqueous reaction mixture to the isoelectric point of your specific pyrimidine (typically pH 5.5 – 6.5) using 1M HCl or 1M NaOH. Causality: Neutralizing the molecule minimizes its ionic character, maximizing organic solubility.
-
Salting Out: Add solid NaCl or Ammonium Sulfate to the aqueous phase until saturated. Causality: High ionic strength heavily decreases the solubility of organic molecules in water (the salting-out effect).
-
Solvent Addition: Add 3 volumes of a freshly prepared 3:1 Chloroform/Isopropanol mixture.
-
Extraction: Shake vigorously for 2 minutes. Vent frequently.
-
Phase Separation: Allow the layers to separate. (Self-Validation: Run a quick
F NMR on both layers to confirm the transfer of the product). -
Isolation: Collect the organic (bottom) layer. Dry over anhydrous Na
SO , filter, and concentrate under reduced pressure at < 35°C to yield the crude product.
Protocol B: Desalting via Macroporous Polymeric Resin (Amberlite XAD-2)
Use this protocol for highly polar APIs heavily contaminated with inorganic salts.
-
Resin Preparation: Swell 50g of Amberlite XAD-2 resin in methanol for 30 minutes. Slurry-pack into a glass chromatography column. Equilibrate the column by flushing with 3 column volumes (CV) of deionized water.
-
Loading: Load the aqueous reaction mixture onto the column at a controlled flow rate of 1–2 mL/min.
-
Washing (Desalting): Wash the column with 2 to 3 CV of deionized water.
-
Self-Validating Step: Collect a few drops of the final aqueous wash and add a drop of 0.1M AgNO
. If no white precipitate (AgCl) forms, the inorganic salts have been successfully removed.
-
-
Elution: Elute the fluorinated pyrimidine by passing 2 to 3 CV of pure Methanol (or Acetonitrile) through the column.
-
Lyophilization: Concentrate the methanolic eluate to a minimal volume, dilute with MS-grade water, and lyophilize (freeze-dry) to obtain the pure, dry powder. Causality: Lyophilization prevents the thermal degradation and hydrolysis often caused by rotary evaporation of aqueous pyrimidines.
References
-
Workup for Polar and Water-Soluble Solvents Source: University of Rochester, Department of Chemistry URL:[Link]
-
Development and validation of UPLC-MS/MS method for 5-Fluorouracil quantification in dried blood spot Source: PMC (National Institutes of Health) URL:[Link]
-
Application of amberlite XAD-2 resin for general toxicological analysis Source: PubMed URL:[Link]
-
Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry Source: PMC (National Institutes of Health) URL:[Link]
Sources
- 1. Workup [chem.rochester.edu]
- 2. Development and validation of UPLC-MS/MS method for 5-Fluorouracil quantification in dried blood spot - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of amberlite XAD-2 resin for general toxicological analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Handling volatile fluorinated intermediates in pyrimidine synthesis
Topic: Handling Volatile Fluorinated Intermediates in Pyrimidine Synthesis Ticket ID: F-PYR-SYN-001 Status: Open Assigned Specialist: Senior Application Scientist
Introduction
Welcome to the technical support center. You are likely here because your mass balance is low, your yields are inconsistent, or you are concerned about the safety of handling low-boiling fluorinated building blocks (e.g., trifluoroacetonitrile, ethyl trifluoroacetoacetate).
Fluorine introduces a unique paradox: it increases the volatility of small molecules (due to weak intermolecular Van der Waals forces) while simultaneously altering reactivity (via the strong electron-withdrawing effect). In pyrimidine synthesis, where condensation reactions often require heat, this volatility leads to material loss before the reaction can occur.
This guide moves beyond standard textbook advice to provide field-proven troubleshooting for the synthesis of fluorinated pyrimidines.
Module 1: Containment & Hardware (The "Leaking" Problem)
User Issue: "I am losing starting material before the reaction reaches reflux temperature."
Root Cause Analysis
Fluorinated building blocks often have boiling points (BP) significantly lower than their non-fluorinated analogues. For example, Trifluoroacetonitrile boils at -64°C , making it a gas at room temperature, whereas acetonitrile boils at 82°C. Even heavier intermediates like ethyl trifluoroacetoacetate (BP ~130°C) have high vapor pressures and can codistill with solvents.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Low Mass Balance (<50%) | Fugitive emissions through standard ground-glass joints. | Switch to PTFE sleeves. Grease dissolves in fluorinated solvents/vapors. Use cryogenic condensers (dry ice/acetone) instead of standard water condensers. |
| Etched Glassware | Hydrolysis of C-F bonds generating HF. | Material Change. Switch to PFA (Perfluoroalkoxy) or PTFE reactors. If glass is mandatory, silylate the surface to reduce HF interaction. |
| Pressure Spikes | Rapid vaporization of fluorinated reactant upon heating. | Loading Protocol. Add the volatile fluorinated species last to a pre-cooled solution, or use a sealed pressure tube (autoclave) rated for >20 bar. |
Visual Workflow: Cryogenic Trapping Setup
The following diagram illustrates the mandatory containment hierarchy for batch reactions involving gaseous or highly volatile fluorinated nitriles.
Figure 1: Closed-loop containment system preventing loss of volatile fluorinated synthons.
Module 2: Synthesis Strategy (The "Reaction" Problem)
User Issue: "My LCMS shows product, but isolation yields are poor due to degradation or evaporation."
Strategic Solution: Telescoping & Flow Chemistry
The "Golden Rule" of volatile fluorinated chemistry is: Do not isolate. Intermediate species like fluorinated amidines are often unstable and volatile. The most robust method is a telescoped synthesis (one-pot multistep) or Continuous Flow Chemistry . Flow chemistry allows for high pressure (keeping volatiles liquid) and precise residence times (minimizing degradation).
Protocol: Telescoped Synthesis of 2-(Trifluoromethyl)pyrimidin-4-ol
This protocol avoids the isolation of the volatile trifluoroacetamidine intermediate.
Reagents:
-
Trifluoroacetonitrile (Gas) or Trifluoroacetamidine hydrochloride (Solid equivalent)
-
Ethyl acetoacetate (or fluorinated analog)
-
Base: Sodium ethoxide (NaOEt)
-
Solvent: Ethanol (EtOH) or HFIP (Hexafluoroisopropanol)
Step-by-Step Methodology:
-
Amidine Formation (In Situ):
-
Batch: Charge EtOH and NaOEt (2.2 equiv) into a sealed vessel cooled to 0°C.
-
Addition: Bubble Trifluoroacetonitrile (1.1 equiv) into the solution. Stir for 1 h.
-
Checkpoint: Monitor consumption of nitrile by IR (disappearance of -CN stretch ~2260 cm⁻¹).
-
-
Cyclization:
-
Add Ethyl acetoacetate (1.0 equiv) dropwise to the amidine mixture at 0°C.
-
Allow to warm to Room Temperature (RT), then heat to reflux (or 80°C in sealed tube) for 4–6 hours.
-
-
Quench:
-
Cool to RT. Acidify carefully with HCl (to pH ~4).
-
Critical: Do not rotovap to dryness yet. The free base pyrimidine may sublime.
-
Data Table: Solvent Selection for Fluorinated Reactions
Choosing the right solvent is critical for solubility and boiling point management.
| Solvent | Boiling Point | Polarity (Dielectric) | Application Notes |
| Ethanol (EtOH) | 78°C | 24.5 | Standard for condensation. Good solubility for NaOEt. |
| HFIP | 58°C | 16.7 | Excellent for fluorinated species. Strong H-bond donor. Stabilizes anionic intermediates. |
| Acetonitrile (MeCN) | 82°C | 37.5 | Good for non-protic steps. Avoid if strong bases are used (self-condensation). |
| Toluene | 110°C | 2.38 | Use for azeotropic removal of water to drive condensation. |
Visual Workflow: Continuous Flow Approach
Flow chemistry is superior for this application as it minimizes the "headspace" where volatiles are lost.
Figure 2: Continuous flow setup ensuring volatile intermediates remain in the liquid phase via back-pressure.
Module 3: Workup & Isolation (The "Purification" Problem)
User Issue: "I synthesized the compound, but it vanished on the Rotavap."
The Sublimation Trap
Many fluorinated pyrimidines are solids with significant vapor pressure (sublime easily). Removing solvent under high vacuum often pulls the product into the pump.
FAQs: Isolation
Q: How do I remove solvent without losing product? A: Do not concentrate to dryness.
-
Solvent Swap: Add a higher boiling non-solvent (e.g., heptane) during concentration to precipitate the product.
-
Controlled Vacuum: Use a vacuum controller set to just below the solvent boiling point, not maximum vacuum.
-
Hold-up Volume: Ensure your distillation column has minimal hold-up volume.
Q: My product is water-soluble. How do I extract it? A: Fluorinated pyrimidines can be surprisingly polar.
-
Avoid: Standard Aqueous/Organic extraction.
-
Use: Continuous liquid-liquid extraction or solid-phase extraction (SPE).
-
Tip: If the product is acidic (e.g., a hydroxypyrimidine), precipitate it by pH adjustment rather than extraction.
Module 4: Safety & Waste (The Human Factor)
User Issue: "What are the specific hazards beyond standard organic chemistry?"
Critical Hazard: HF Generation
Any reaction involving hydrolysis of
-
Detection: Etched glass is a late sign. Use F-sensitive strips in the headspace.
-
First Aid: Calcium Gluconate gel must be available at the bench.
-
Waste: Segregate fluorinated waste. Do not mix with acidic waste streams without neutralization (risk of HF gas evolution).
Critical Hazard: Nitrile Toxicity
Trifluoroacetonitrile is metabolically linked to cyanide-like toxicity.[1]
-
Handling: Must be done in a fume hood with a face velocity >0.5 m/s.
-
Sensors: Standard HCN sensors often cross-react; ensure specific monitoring if using large cylinders.
References
-
Development of a New Synthetic Process for Triflumezopyrim and Continuous Flow Attempts. Source: ACS Sustainable Chemistry & Engineering. Context: Demonstrates the efficiency of flow chemistry in handling fluorinated pyrimidine synthesis, reducing residence time 48-fold.
-
Continuous-Flow Route To Prepare Trifluoromethylated N-Fused Heterocycles. Source: Journal of Organic Chemistry.[2] Context: Validates the "telescoping" strategy to avoid isolation of volatile trifluoromethyl intermediates.
-
Fluorinated Solvents for Chemoselective Oxidations. Source: ACS Organic & Inorganic Au. Context: Detailed analysis of fluorinated solvents (HFIP, TFE) and their unique hydrogen-bonding capabilities that stabilize reactive intermediates.[3]
-
Trifluoroacetonitrile Safety Data Sheet. Source: ChemicalBook / ECHEMI. Context: Toxicological data confirming the need for strict containment and cyanide-protocol handling.
-
Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Source: NIH / PMC. Context: Historical and modern context on the cyclization methods for 5-FU and related fluorinated pyrimidines.[4]
Sources
Overcoming steric hindrance in 2-substituted pyrimidine coupling
Ticket ID: PYR-2-STERIC-001 Status: Open Priority: Critical Assigned Specialist: Senior Application Scientist, Catalysis Division
The "2-Position Paradox": Diagnostic Overview
Welcome to the technical support center. You are likely here because your coupling reaction at the 2-position of a pyrimidine ring has failed. This is not a reflection of your skill; it is a fundamental challenge of heteroaromatic chemistry known as the "2-Position Paradox."
The 2-position is uniquely hostile due to two converging factors:
-
Steric/Electronic Shielding: The two flanking nitrogen atoms create a "steric wall" of lone pairs. This repels the palladium catalyst during the oxidative addition step and encourages the formation of stable, inactive Pd-N chelates (catalyst poisoning).
-
Nucleophilic Instability (The Boron Problem): If you are using a 2-pyrimidine boronic acid, it is prone to rapid protodeboronation (hydrolysis) before it can couple, effectively destroying your starting material.
Interactive Troubleshooting Workflow
Before proceeding to specific protocols, use this diagnostic tree to identify the root cause of your failure.
Figure 1: Diagnostic logic flow for identifying failure modes in 2-substituted pyrimidine couplings.
Module A: Suzuki-Miyaura Coupling (C-C Bond Formation)[1]
The Core Issue: Protodeboronation
If you are trying to couple a 2-pyrimidine boronic acid with an aryl halide, your reaction is likely failing because the boronic acid hydrolyzes (protodeboronates) faster than it couples. The adjacent nitrogens stabilize the transition state for hydrolysis.
Technical Solutions
Strategy 1: Role Reversal (Recommended)
Do not use 2-pyrimidine boronic acid. Instead, invert the coupling partners:
-
Electrophile: 2-Chloropyrimidine or 2-Bromopyrimidine.[1]
-
Nucleophile: Aryl/Heteroaryl Boronic Acid (Partner).[2]
-
Why: 2-Halopyrimidines are stable. Aryl boronic acids are stable.[3] This avoids the unstable intermediate entirely.
Strategy 2: The "Slow Release" Protocol
If you must use the pyrimidine as the nucleophile, you cannot use the free boronic acid. You must use a MIDA Boronate or a Potassium Trifluoroborate (BF3K) . These release the active species slowly, preventing accumulation and subsequent decomposition.
Gold Standard Protocol: Sterically Demanding Suzuki
Use this protocol for coupling hindered 2-chloropyrimidines.
| Component | Reagent | Equiv.[1][3][4][5][6][7][8][9][10] | Technical Note |
| Catalyst | XPhos Pd G4 | 0.02-0.05 | G4 precatalyst ensures immediate generation of L-Pd(0), bypassing the difficult activation of Pd(OAc)2. |
| Ligand | XPhos | - | Included in precatalyst. The bulky biaryl backbone prevents N-chelation. |
| Base | K3PO4 (0.5 M aq) | 2.0-3.0 | Weaker base than carbonates; reduces side reactions. |
| Solvent | THF or 1,4-Dioxane | - | THF is preferred for G4 catalysts. |
| Temp | 60°C - 80°C | - | Do not overheat; 2-chloropyrimidines can decompose. |
Step-by-Step:
-
Charge a vial with XPhos Pd G4 (2-5 mol%), Aryl Boronic Acid (1.5 equiv), and 2-Chloropyrimidine (1.0 equiv).
-
Seal and purge with Argon/Nitrogen (3 cycles). Oxygen kills the active monomeric Pd species.
-
Add degassed THF (0.2 M concentration relative to halide).
-
Add degassed 0.5 M K3PO4 solution.
-
Stir vigorously at 60°C for 2-4 hours.
-
QC Check: If conversion is <50%, add 2 mol% more catalyst. If SM remains but no byproduct, increase temp to 80°C.
Module B: Buchwald-Hartwig Amination (C-N Bond Formation)[13]
The Core Issue: Catalyst Poisoning
When coupling amines to 2-halopyrimidines, the pyrimidine nitrogen atoms compete with the phosphine ligand for the Palladium center. If the pyrimidine binds to Pd, the catalytic cycle stops (the "off-cycle" resting state).
Technical Solutions
You need a ligand that is so bulky it physically cannot tolerate the approach of the pyrimidine nitrogens, forcing the Pd to interact only with the C-Cl bond (Oxidative Addition) and the Amine (Transmetallation).
Ligand Selection Matrix
| Nucleophile Type | Recommended Ligand | Why? |
| Primary Amines | BrettPhos | High selectivity for 1° amines; bulky enough to prevent N-poisoning. |
| Secondary Amines | RuPhos | Universal standard for 2° amines; prevents beta-hydride elimination. |
| Amides / Sulfonamides | tBuBrettPhos | Extremely bulky; required for weak nucleophiles. |
| Heterocycles (e.g., Indoles) | AdBippyPhos | Pro-Tip: The adamantyl group provides massive steric bulk, crucial for heteroaryl halides. |
Gold Standard Protocol: The "AdBippyPhos" Method
Best for difficult couplings where standard Buchwald conditions fail.
Reagents:
-
Precatalyst: (AdBippyPhos)Pd(allyl)Cl or generate in situ (Pd(OAc)2 + Ligand).
-
Base: tBuONa (Sodium tert-butoxide). Must be stored in a glovebox or fresh bottle.
-
Solvent: Toluene (Anhydrous).
Step-by-Step:
-
Glovebox/Schlenk: Charge vial with Pd(OAc)2 (2 mol%) and AdBippyPhos (4 mol%).
-
Add Toluene (1 mL) and stir at RT for 1 min to form the active complex (solution turns from orange to yellow/brown).
-
Add 2-Chloropyrimidine (1.0 equiv), Amine (1.2 equiv), and tBuONa (1.4 equiv).
-
Seal and heat to 100°C .
-
Troubleshooting: If you see dehalogenation (pyrimidine replaced by H), switch the solvent to tAmylOH (tert-Amyl alcohol). The alcohol solvent can sometimes stabilize the transition state for difficult amines.
Module C: The "Nuclear Option" (Negishi Coupling)
If Suzuki and Buchwald fail due to extreme steric hindrance, switch to Negishi Coupling . Zinc reagents are more nucleophilic than boron and less sensitive to sterics.
Protocol:
-
Make the Zincate: Treat the aryl bromide (partner) with nBuLi (-78°C) then ZnCl2 (solution) to form Ar-ZnCl.
-
The Coupling: Add the 2-Chloropyrimidine and Pd(PPh3)4 (5 mol%) or Q-Phos (for extreme sterics).
-
Run: Heat to 60°C in THF.
-
Advantage: Zinc reagents do not suffer from protodeboronation.
Frequently Asked Questions (FAQ)
Q: Why do I see the pyrimidine starting material disappear but no product forms? A: Check for Protodeboronation . If you are using a pyrimidine boronic acid, it has likely turned into pyrimidine (H-substituted). Analyze the aqueous layer or run a crude NMR looking for the diagnostic C2-proton signal. Fix: Switch to MIDA boronates.
Q: My reaction turns black immediately and stalls. A: This is "Palladium Black" precipitation. Your ligand is detaching from the metal, likely because the pyrimidine nitrogen displaced it. Fix: Use a ligand with stronger binding affinity and higher bulk, like BrettPhos or AdBippyPhos , and lower the temperature.
Q: Can I use Pd(dppf)Cl2? It's cheap. A: For 2-substituted pyrimidines? No. Dppf is not bulky enough to prevent the "ortho-effect" chelation from the pyrimidine nitrogens. You need biaryl monophosphines (Buchwald ligands).
References
-
The 2-Pyridyl/Pyrimidine Problem & Protodeboron
- Cox, P. A., et al.
-
AdBippyPhos for Heteroaryl Couplings
-
Pd-G4 Prec
-
Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chem. Sci., 2013.
-
-
MIDA Boron
- Knapp, D. M., et al. "Slow-Release Strategy for the Suzuki-Miyaura Coupling of Unstable Boronic Acids." J. Am. Chem. Soc., 2010.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Recrystallization solvents for 2-(difluoromethyl)pyrimidine-5-carboxylic acid
Ticket ID: #REC-PYR-CHF2-005 Topic: Purification Protocols for 2-(difluoromethyl)pyrimidine-5-carboxylic acid Severity: High (Impacts purity and yield of API intermediate) Status: Resolved / Knowledge Base Article
Executive Summary & Physicochemical Profile[1][2][3]
User Query: "I am struggling to purify this compound. Standard solvents lead to oiling out or poor recovery. What is the optimal solvent system?"
Technical Analysis:
this compound presents a unique purification challenge due to the duality of its functional groups. The pyrimidine ring is electron-deficient, while the carboxylic acid moiety (pKa ~3.5) provides high polarity. Crucially, the difluoromethyl (-CHF
Key Properties:
-
Melting Point: ~170–175 °C (Based on -CF
analog data [1, 2]). -
Solubility Profile: Soluble in polar aprotic solvents (DMSO, DMF) and hot alcohols; sparingly soluble in water (acidic pH) and non-polar hydrocarbons.
-
Critical Stability Warning: The -CHF
group can undergo defluorination or hydrolysis to the aldehyde/acid if exposed to strong nucleophiles or prolonged heating in strong base [3, 4].
Recommended Solvent Systems
We recommend three distinct protocols depending on your specific impurity profile and available equipment.
System A: The "Green" Standard (Ethanol/Water)
Best for: General purification, removal of inorganic salts.
-
Solvent: Ethanol (95% or absolute)
-
Anti-solvent: Water (acidified to pH 2-3)
-
Ratio: 1:1 to 1:3 (v/v)
-
Mechanism: The molecule is soluble in hot ethanol. Adding water reduces solubility, but acidifying the water prevents the carboxylic acid from ionizing (which would keep it in solution).
System B: The Anhydrous Route (Ethyl Acetate/Heptane)
Best for: Removal of polar impurities and drying the product.
-
Solvent: Ethyl Acetate (EtOAc)[1]
-
Anti-solvent: n-Heptane (or Hexane)
-
Ratio: 1:2 to 1:4 (v/v)
-
Mechanism: Dissolution in refluxing EtOAc followed by slow addition of Heptane induces controlled nucleation. This avoids water, which can be difficult to dry from the final cake.
System C: Acid-Base Reprecipitation (Chemical Purification)
Best for: Crude material with heavy organic tars or colored impurities.
-
Dissolution: 1M NaHCO
(mild base avoids CHF hydrolysis). -
Filtration: Filter the aqueous solution to remove insoluble organics.
-
Precipitation: Slowly acidify filtrate with 2M HCl to pH 2.0.
-
Mechanism: Uses the pKa switch of the carboxylic acid to separate it from non-acidic impurities.
Decision Matrix & Workflow
The following diagram illustrates the logic for selecting the correct purification method based on your crude material's state.
Figure 1: Decision tree for selecting the optimal purification strategy based on impurity profile.
Standard Operating Procedures (SOP)
Protocol: Method A (Ethanol/Water)
-
Charge: Place 10 g of crude this compound in a round-bottom flask.
-
Dissolve: Add 50 mL Ethanol. Heat to reflux (approx. 78 °C) with stirring.
-
Note: If solids remain, add Ethanol in 5 mL increments until clear.
-
-
Filter (Hot): If insoluble particles persist (silica, salts), filter the hot solution through a pre-warmed Buchner funnel.
-
Nucleation: Allow the filtrate to cool to 50 °C.
-
Anti-Solvent Addition: Slowly add 50 mL of acidified water (water + 1% HCl) dropwise over 20 minutes.
-
Technical Insight: Acidified water suppresses the ionization of the -COOH group (
), ensuring maximum yield.
-
-
Crystallization: Cool slowly to 0–5 °C over 2 hours.
-
Isolation: Filter the white crystalline solid. Wash with cold water/ethanol (2:1).
-
Drying: Dry in a vacuum oven at 45 °C for 12 hours.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Oiling Out | The product comes out as a liquid droplet rather than a crystal. This is common with fluorinated aromatics due to low melting points of solvates. | 1. Seed: Add pure seed crystals at the cloud point.2. Slow Down: Reduce cooling rate.3. High-Temp Stir: Hold the temperature at the cloud point with vigorous stirring to force the oil to crystallize (Ostwald ripening). |
| Low Yield | Product remains in the mother liquor. | 1. pH Check: Ensure the anti-solvent (water) is acidic (pH < 2). If the pH is neutral/basic, the acid forms a soluble salt.2. Volume: You may have used too much primary solvent (Ethanol). Evaporate 50% of the solvent and re-cool. |
| Decarboxylation | Loss of CO | Avoid High Heat: Do not reflux in high-boiling solvents (DMSO, DMF) above 100 °C. The electron-deficient ring facilitates thermal decarboxylation. |
| Defluorination | Loss of Fluorine (formation of aldehyde). | Check pH: Do not use strong bases (NaOH, KOH) at high temperatures. Use NaHCO |
Stability & Degradation Pathways[5]
Understanding the stability of the -CHF
Figure 2: Primary degradation pathways. Avoid conditions that trigger these transformations.
Frequently Asked Questions (FAQs)
Q: Can I use Methanol instead of Ethanol? A: Yes. Methanol is a stronger solvent for this molecule. You may need a higher ratio of water (anti-solvent) to force precipitation. However, Ethanol is generally preferred for pharmaceutical intermediates due to Class 3 solvent status (lower toxicity).
Q: Why do you recommend Acid-Base precipitation (Method C)? A: Thermal recrystallization purifies based on solubility differences. Acid-Base precipitation purifies based on chemical functionality (pKa). Since many impurities in the synthesis (unreacted precursors, decarboxylated by-products) do not share the same acidic pKa (~3.5), this method is often far more effective for initial cleanup of crude batches.
Q: Is the -CHF2 group stable in water?
A: In neutral or acidic water at moderate temperatures, yes. However, in basic aqueous solutions (pH > 10) at elevated temperatures, the -CHF
References
-
Sigma-Aldrich. 2-(Trifluoromethyl)pyrimidine-5-carboxylic acid Product Sheet. (Analogous physicochemical data). Link
-
PubChem. 2-(Trifluoromethyl)pyrimidine-5-carboxylic acid Compound Summary. (Melting point and solubility data). Link
-
Ni, C., & Hu, J. (2016). Recent advances in the synthetic application of difluoromethyl 2-pyridyl sulfone.[2] (Discusses stability and reactivity of CHF2 groups on heterocycles). Tetrahedron Letters. Link
-
ACS Medicinal Chemistry Letters. (2019). The Dark Side of Fluorine. (Detailed analysis of defluorination risks in CHF2-heterocycles). Link
-
Google Patents. Synthesis of substituted pyrimidines. (General methodologies for pyrimidine carboxylic acid purification). Link
Sources
Validation & Comparative
1H NMR interpretation of CHF2 proton coupling constants
Advanced Characterization of the Difluoromethyl (CHF ) Motif: A Comparative NMR Guide
Executive Summary
The difluoromethyl group (CHF
This guide objectively compares the standard acquisition methods against the "Gold Standard" broadband decoupling techniques, providing a self-validating protocol for unambiguous assignment.
Part 1: The Physics of CHF Splitting
To interpret the CHF
The Spectral Signature[1][2]
-
Chemical Shift (
): Typically 5.5 – 7.5 ppm . This downfield shift places the signal in the aromatic or alkene region, increasing the risk of overlap. -
Coupling Constant (
): The defining feature is the magnitude, typically 50 – 60 Hz . -
Multiplicity:
-
Scenario A (Achiral/Symmetric): The two fluorine atoms are chemically equivalent. The proton couples to two equivalent
nuclei, resulting in a Triplet ( ) with intensity ratio 1:2:1. -
Scenario B (Chiral/Diastereotopic): If a chiral center exists nearby, the two fluorines become diastereotopic (
). The proton couples to each fluorine with a slightly different value ( ), resulting in a Doublet of Doublets ( ).
-
Visualization: The Splitting Tree
The following diagram illustrates the genesis of the CHF
Figure 1: Splitting tree demonstrating the genesis of the characteristic 1:2:1 triplet for a symmetric CHF
Part 2: Comparative Analysis of Acquisition Methods
Comparison of three primary methodologies for characterizing CHF
| Feature | Method A: Standard 1D | Method B: | Method C: |
| Primary Utility | Quick confirmation of presence. | Precise structural assignment. | Spatial connectivity/Stereochem. |
| Signal Appearance | Wide Triplet ( | Singlet (or simple multiplet). | Cross-peaks (Heteronuclear NOE). |
| Resolution | Low (Signal energy dispersed). | High (Signal energy collapsed). | Medium (2D contour map). |
| Risk of Overlap | Critical (Spans >0.2 ppm). | Minimal. | N/A (Resolved in 2nd dimension). |
| Instrument Req. | Standard Probe. | Dual-channel probe (H/F tuning). | H/F Probe + Gradient capability. |
| Acquisition Time | Fast (1-5 mins). | Fast (1-5 mins). | Slow (20-60 mins). |
| Verdict | Screening Only. | Gold Standard. | Specialized Problem Solving. |
Why Method B ( H{ F}) is the Gold Standard
In Method A, the signal intensity is distributed across three peaks (1:2:1) spanning over 100 Hz.[1][2][3] If the sample concentration is low, the outer wings of the triplet often disappear into the noise, leading to incorrect integration. Method B collapses this triplet into a sharp singlet, increasing the Signal-to-Noise Ratio (SNR) by a factor of ~2-3x and removing overlap with aromatic protons.
Part 3: Experimental Protocol ( H{ F})
This protocol describes the setup for a Fluorine-Decoupled Proton Experiment . It assumes a modern spectrometer (Bruker Avance III/Neo or equivalent) with a probe capable of tuning to both
Step 1: Hardware Validation
-
Probe Check: Ensure your probe is in "Dual" mode or capable of pulsing on
F while observing H. -
Tuning: Tune and match both channels. A poorly tuned
F channel will result in incomplete decoupling (residual "humps" or broadening).
Step 2: Determine Decoupling Frequency (O2)
-
Acquire Standard
F Spectrum: Run a quick, non-decoupled F scan. -
Locate Center: Identify the chemical shift of your CHF
fluorines (typically -110 to -130 ppm). -
Set O2: Set the decoupler carrier frequency (O2 or dof) exactly to the center of this multiplet. Failure to center O2 results in "off-resonance" effects.
Step 3: Pulse Sequence Setup
-
Select Sequence: Use a standard inverse-gated decoupling sequence or a dedicated homodecoupling sequence (e.g., zgfhigqn on Bruker systems).
-
Decoupling Mode: Set to Inverse Gated (decoupler ON during acquisition, OFF during delay) to avoid Nuclear Overhauser Effect (NOE) integration distortions, or Standard if only chemical shift is needed.
-
Power Calculation:
-
The
F bandwidth is wide. Ensure your decoupling pulse (e.g., GARP or WALTZ-16) covers the spectral width. -
Self-Validating Check: If the triplet collapses but remains broad, increase the decoupler power (PLW2 or dpwr) by 2-3 dB, but do not exceed probe limits .
-
Step 4: Acquisition & Processing[6]
-
Acquire: Run the scan (typically NS=16 is sufficient due to signal collapse).
-
Process: Apply standard exponential multiplication (LB = 0.3 Hz).
-
Verify: The signal at 5.5-7.5 ppm should now appear as a Singlet (assuming no vicinal H coupling).
Part 4: Decision Logic & Workflow
Use this logic flow to determine the correct experiment for your compound.
Figure 2: Decision workflow for selecting the optimal NMR experiment. If standard
References
-
Erickson, J. A., et al. (2010). Difluoromethyl Groups in Drug Design: Structural and Synthetic Aspects. Journal of Medicinal Chemistry.[4] Link
-
Bruker BioSpin. (2023). User Guide: 19F Decoupling Techniques on Avance Neo Consoles.Link
-
University of Chicago NMR Facility. (2024). Protocols: 1D 19F with 1H Decoupling and Vice Versa.Link
-
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience. Link
-
Reich, H. J. (2023). Bordwell pKa Table and NMR Data: Fluorine Coupling Constants. University of Wisconsin-Madison. Link
Comparative Guide: 19F NMR Analysis of 2-(Difluoromethyl)pyrimidine vs. 2-(Trifluoromethyl)pyrimidine
Executive Summary
In modern drug development, the strategic substitution of hydrogen with fluorine is a cornerstone technique for modulating pharmacokinetics, metabolic stability, and target binding affinity. The 2-pyrimidine scaffold is ubiquitous in kinase inhibitors and CNS therapeutics. Comparing the 2-(trifluoromethyl)pyrimidine (-CF
To verify these structural modifications,
Theoretical Framework: F NMR Chemical Shifts
Unlike
-
Deshielding in -CF
: The presence of three highly electronegative fluorine atoms creates a strong electron-withdrawing environment. Paradoxically, in F NMR, higher fluorine substitution on a carbon typically leads to a less negative (more deshielded) chemical shift relative to the standard CFCl (0 ppm). Thus, the -CF group resonates at a higher frequency. -
Shielding and Coupling in -CHF
: The replacement of one fluorine with a hydrogen atom increases the electron density around the remaining fluorines, shifting the resonance upfield (more negative ppm). Furthermore, the adjacent proton introduces heteronuclear spin-spin coupling, splitting the signal into a characteristic doublet [3].
Logical relationship between pyrimidine fluorination levels and 19F NMR spectral properties.
Quantitative Data Comparison
The following table summarizes the objective spectral and physicochemical differences between the two pyrimidine derivatives.
| Property | 2-(Trifluoromethyl)pyrimidine | 2-(Difluoromethyl)pyrimidine |
| Typical | -71.0 to -73.0 ppm | -114.0 to -118.0 ppm |
| Multiplicity | Singlet (s) | Doublet (d) |
| Heteronuclear Coupling ( | N/A | ~54 – 56 Hz |
| Long (Often > 3-5 seconds) | Short (Typically 1-2 seconds) | |
| Bioisosteric Role | Lipophilic, Electron-withdrawing | Lipophilic Hydrogen Bond Donor |
Experimental Methodology & Self-Validating Protocols
To ensure high-fidelity data, the NMR protocol must be carefully designed. The following is a self-validating workflow for acquiring quantitative
Expert Insight on Causality:
When acquiring
Step-by-Step Protocol:
-
Sample Preparation: Dissolve 10-15 mg of the pyrimidine derivative in 0.6 mL of CDCl
. Add 0.05% v/v of Trichlorofluoromethane (CFCl ) as an internal reference standard (0.00 ppm), or use Trifluorotoluene (-63.7 ppm) as a secondary standard. -
Probe Tuning: Insert the sample into an NMR spectrometer equipped with a
F/ H dual-tune probe. Tune the probe specifically to the F resonance frequency (e.g., 376 MHz on a 400 MHz instrument). -
Shimming and Locking: Lock the magnetic field using the deuterium signal of CDCl
. Perform gradient shimming to ensure a highly homogeneous magnetic field, which is critical for cleanly resolving the ~55 Hz coupling in the -CHF derivative. -
Parameter Optimization & Self-Validation:
-
Pulse Angle: Set to 30° to 45° to allow for faster longitudinal recovery.
-
Relaxation Delay (D1): Set to
5.0 seconds. (Self-validating step: Run an inversion recovery experiment to determine the exact if absolute quantitation is required). -
Decoupling: Acquire spectra both with and without
H decoupling ( F{ H}). Self-Validating System: The F{ H} spectrum of the -CHF group will collapse from a doublet to a sharp singlet. This definitively proves that the splitting was caused by a proton, confirming the -CHF structure and ruling out fluorinated impurities.
-
-
Data Acquisition & Processing: Acquire 64-128 scans. Apply a 0.3 Hz exponential line broadening during Fourier Transform. Phase and baseline correct the spectrum.
Step-by-step experimental workflow for quantitative 19F NMR acquisition of fluorinated pyrimidines.
Mechanistic Insights in Drug Design
The analytical differentiation between a -CF
-
The -CF
Group: Highly lipophilic and strongly electron-withdrawing. It is often used to occupy hydrophobic pockets and protect adjacent positions from cytochrome P450-mediated oxidative metabolism. Its F NMR signal is a sharp singlet, making it an excellent tag for F MRI or fragment-based drug discovery (FBDD) screening. -
The -CHF
Group: Acts as a "lipophilic bioisostere" of alcohols and thiols. The highly polarized C-H bond allows the -CHF group to function as a hydrogen bond donor [3]. In F NMR, the diagnostic doublet confirms the integrity of the C-H bond, which is crucial when assessing the metabolic stability of the compound in in vitro microsome assays.
References
1. 2. 3.
Comparison Guide: Mass Spectrometry Fragmentation of Difluoromethyl Pyrimidines
Executive Summary
In medicinal chemistry, the difluoromethyl (
Unlike
Part 1: The Chemical Context & Comparative Stability
To interpret the mass spectrum, one must understand the electronic environment of the precursor ion. The pyrimidine ring is electron-deficient, and the fluorinated substituent further modulates this deficiency.
Comparative Physicochemical Properties[1][2]
| Feature | Difluoromethyl ( | Trifluoromethyl ( | Methyl ( |
| H-Bond Capability | Donor (Weak, acidic proton) | None (Acceptor only) | None |
| Lipophilicity ( | Moderate | High | Low |
| Metabolic Liability | Oxidative defluorination (slow) | Highly Stable | Rapid Oxidation |
| Key MS/MS Signature | Neutral Loss of 20 Da (HF) | Loss of 69 Da ( | Loss of 1 H or 15 Da ( |
Expert Insight: The presence of the acidic hydrogen on the
Part 2: Fragmentation Mechanics (The Core)
This section details the specific fragmentation pathways. We compare the Product (
Mechanism A: The "HF Elimination" (Diagnostic for )
In Electrospray Ionization (ESI+), the protonated molecular ion
-
Observation: A peak at
. -
Causality: The driving force is the formation of the stable HF molecule (Bond Dissociation Energy ~565 kJ/mol) and the resonance stabilization of the resulting cation.
Mechanism B: The "Radical Cleavage" (Diagnostic for )
The
-
Observation: A peak at
. -
Secondary: Loss of
(19 Da) is also observed but is less specific than the loss of the intact group.
Comparative Fragmentation Table
The following data represents the relative abundance of ions observed in a model system (e.g., 4-substituted pyrimidines) under standard Collision Induced Dissociation (CID) conditions (25-35 eV).
| Transition / Loss | Difluoromethyl ( | Trifluoromethyl ( | Interpretation |
| Precursor Ion | Parent stability is similar. | ||
| High Intensity (Diagnostic) | Absent* | Confirming signature for | |
| Low/Medium | N/A | Radical loss of substituent. | |
| N/A | High Intensity | Radical loss of substituent. | |
| Medium | Medium | Non-specific fluorine loss. | |
| Ring Cleavage (RDA) | Present | Present | Characteristic of pyrimidine core. |
*Note:
Part 3: Visualization of Signaling Pathways
The following diagrams illustrate the divergent pathways. The
Caption: Divergent fragmentation pathways. Top:
Part 4: Experimental Protocol (Self-Validating)
To reliably distinguish these congeners, use this "Neutral Loss Scan" workflow. This protocol validates itself by using the unique mass defect of fluorine.
Step 1: Instrument Setup (LC-MS/MS)
-
Ionization: Electrospray Ionization (ESI) in Positive Mode.
-
Source Temp: 350°C (Ensure complete desolvation to prevent solvent adducts masking the HF loss).
-
Collision Gas: Argon or Nitrogen (Argon preferred for heavier fragment efficiency).
Step 2: The "Ramp-CID" Experiment
Do not use a static collision energy (CE).
-
Infuse the sample at 10 µL/min.
-
Isolate the precursor ion
. -
Ramp CE from 10 eV to 50 eV.
-
Monitor the breakdown curve.
-
Validation Check: The
peak should appear at lower energies (20-25 eV) than the ring cleavage products. If only appears at >50 eV, it may be non-specific thermal degradation.
-
Step 3: Data Analysis (The Decision Tree)
Use this logic flow to classify your unknown metabolite or synthesis product.
Caption: Logical decision tree for classifying fluorinated pyrimidines based on MS/MS neutral loss data.
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
-
Holčapek, M., et al. (2010). Fragmentation behavior of organofluorine compounds in mass spectrometry. Journal of Fluorine Chemistry.
- Niessen, W. M. A. (2006). Interpreting MS/MS Spectra: A Guide for the Organic Mass Spectrometrist. Wiley-Interscience. (Referencing general neutral loss mechanisms of HF).
-
Erickson, J. A., et al. (2010). Metabolic Stability of Difluoromethyl Groups. Drug Metabolism and Disposition.[1][2]
Sources
Comparative Guide: Metabolic Stability of Difluoromethyl (-CF₂H) vs. Trifluoromethyl (-CF₃) Pyrimidines in Drug Design
Executive Summary
Fluorination is a cornerstone of modern medicinal chemistry, utilized to modulate lipophilicity, pKa, and metabolic stability[1]. When optimizing pyrimidine scaffolds—ubiquitous in kinase inhibitors and CNS therapeutics—the choice between a trifluoromethyl (-CF₃) and a difluoromethyl (-CF₂H) group can dictate a drug candidate's clinical viability. While -CF₃ is traditionally deployed to block metabolic soft spots, its extreme lipophilicity can introduce unintended pharmacokinetic liabilities[2]. This guide provides an objective, data-driven comparison of -CF₂H and -CF₃ pyrimidines, detailing the mechanistic causality behind their metabolic profiles and providing validated experimental workflows for their assessment.
Physicochemical Causality: The "Why" Behind the Stability
To understand the metabolic divergence between these two moieties, we must examine their fundamental physical organic chemistry:
-
Steric Bulk & Lipophilicity (-CF₃): The -CF₃ group is sterically demanding (comparable in size to an isopropyl group) and highly lipophilic[3]. While the strong C–F bond (up to 126 kcal/mol) renders the -CF₃ group itself metabolically inert, its high partition coefficient (logP) can drive the entire molecule into the hydrophobic active sites of Cytochrome P450 (CYP) enzymes[2]. Paradoxically, this increased CYP residence time often accelerates the oxidative clearance of distal, non-fluorinated soft spots on the molecule[2].
-
Hydrogen Bonding & The "Goldilocks" Balance (-CF₂H): The -CF₂H group offers a strategic alternative. The strong inductive electron withdrawal by the two fluorine atoms polarizes the remaining C–H bond, allowing the -CF₂H group to act as a lipophilic hydrogen-bond donor[4][5]. This enables critical interactions with target proteins (e.g., kinase hinge regions) while maintaining a lower logP than -CF₃, thereby reducing non-specific CYP-driven clearance[2].
Table 1: Physicochemical Comparison of Fluorinated Substituents
| Parameter | Trifluoromethyl (-CF₃) | Difluoromethyl (-CF₂H) | Causality / Impact on Drug Design |
| Steric Bulk | High (~Isopropyl)[3] | Moderate | -CF₃ can induce severe steric clashes; -CF₂H is better tolerated in tight binding pockets. |
| Lipophilicity (ΔlogP) | Very High (+1.04 to +1.7)[1][2] | Moderate (+0.42 to +1.0)[2] | -CF₃ increases off-target binding and distal CYP metabolism; -CF₂H improves aqueous solubility. |
| H-Bond Capability | None (Strictly hydrophobic) | Yes (Lipophilic H-bond donor)[4][5] | -CF₂H can mimic -OH or -SH groups, improving target affinity (e.g., in mTOR kinases)[4][6]. |
| Local C-H/C-F Stability | Extremely Stable | Highly Stable | Both effectively block local aliphatic hydroxylation by CYP450 enzymes. |
Metabolic Stability: Experimental Data on Pyrimidines
When attached to an electron-deficient pyrimidine core, both -CF₃ and -CF₂H groups exhibit excellent local stability against CYP-mediated aliphatic hydroxylation. However, their impact on whole-molecule intrinsic clearance (
Case Study: Optimization of PI3K/mTOR Inhibitors (PQR514)
During the preclinical development of dual PI3K/mTOR inhibitors, researchers compared a -CF₃ pyridine precursor against a -CF₂H pyrimidine analog (PQR514)[4].
-
Target Affinity: The -CF₂H group acted as a crucial hydrogen donor to the mTOR kinase domain, drastically improving affinity (
dropped from 62 nM to 6.9 nM)[4]. -
Metabolic Clearance: The -CF₂H pyrimidine demonstrated exceptional in vitro metabolic stability. When incubated with human liver microsomes (HLM), 87.2% of the compound remained after 30 minutes, translating to a highly favorable half-life of 5.8 hours in human hepatocytes[4].
Table 2: Metabolic Stability of PQR514 (-CF₂H Pyrimidine) Across Species[4]
| Species | Microsomal Stability (% remaining at 30 min) | Hepatocyte Half-Life ( |
| Human | 87.2% | 5.8 hours |
| Dog | 92.7% | 8.7 hours |
| Mouse | 82.4% | 3.2 hours |
| Rat | 109.0% | 4.1 hours |
Note: The "Dark Side" of Fluorine: While -CF₂H pyrimidines are robust, medicinal chemists must be wary of heterolytic C–F bond cleavage in other heterocycles. For instance, 5-difluoromethylimidazole can undergo rapid defluorination in aqueous media due to lone-pair participation at the
Experimental Methodology: Self-Validating Microsomal Stability Assay
To objectively compare the metabolic stability of -CF₂H and -CF₃ analogs, a rigorous in vitro microsomal stability assay is required. The following protocol incorporates mandatory positive controls to ensure the CYP450 system is active, creating a self-validating experimental loop[5][8].
Step-by-Step Protocol:
-
Preparation: Prepare a 1 mM stock solution of the test pyrimidine in DMSO. Dilute to a 1 µM working concentration in 0.1 M potassium phosphate buffer (pH 7.4).
-
Microsome Incubation: Combine the test compound with pooled Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL in a 96-well plate[5][8].
-
Self-Validation Control: In parallel wells, incubate a known high-clearance positive control (e.g., Testosterone for CYP3A4, or Diclofenac for CYP2C9)[5]. Causality Check: If the positive control does not degrade by >50% within 30 minutes, the NADPH regenerating system is inactive, and the assay must be rejected.
-
Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM).
-
Time-Course Sampling: Extract 50 µL aliquots at precisely 0, 5, 15, 30, 45, and 60 minutes[5][8].
-
Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to precipitate proteins and halt CYP activity[5][8].
-
Analysis: Centrifuge the samples at 4°C (4000 rpm, 15 min). Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound[8].
-
Data Processing: Calculate the half-life (
) and intrinsic clearance ( ) using the first-order kinetic equation: .
Workflow for self-validating in vitro microsomal stability and clearance assay.
Conclusion & Strategic Decision Matrix
The default selection of a -CF₃ group to block metabolism is an outdated paradigm. While -CF₃ provides absolute local stability, its extreme lipophilicity can compromise the overall pharmacokinetic profile by increasing distal CYP450 clearance. For pyrimidine scaffolds, the -CF₂H group represents a sophisticated bioisostere—offering a lipophilic hydrogen bond donor that enhances target affinity while maintaining a lower logP to evade non-specific metabolic degradation.
Decision logic for selecting CF2H vs CF3 substituents in pyrimidine optimization.
References
-
Preclinical Development of PQR514, a Highly Potent PI3K Inhibitor Bearing a Difluoromethyl–Pyrimidine Moiety ACS Medicinal Chemistry Letters URL:[Link]
-
Metabolism of Fluorine-Containing Drugs Annual Reviews URL:[Link]
-
On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective ChemRxiv URL:[Link]
-
Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange Journal of Medicinal Chemistry - ACS Publications URL:[Link]
-
Principles and Applications of CF2X Moieties as Unconventional Halogen Bond Donors in Medicinal Chemistry PMC - National Institutes of Health URL:[Link]
-
The Dark Side of Fluorine PMC - National Institutes of Health URL:[Link]
-
On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective PMC - National Institutes of Health URL:[Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. annualreviews.org [annualreviews.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Principles and Applications of CF2X Moieties as Unconventional Halogen Bond Donors in Medicinal Chemistry, Chemical Biology, and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Crystal Structure Analysis Guide: 2-(Difluoromethyl)pyrimidine-5-carboxylic Acid
Executive Summary: The Fluorine Effect in Solid-State Design
In modern medicinal chemistry, the 2-(difluoromethyl)pyrimidine-5-carboxylic acid scaffold represents a critical "Goldilocks" zone between the metabolic instability of methyl (-CH₃) analogs and the extreme lipophilicity of trifluoromethyl (-CF₃) variants.
This guide provides a technical comparison of the solid-state behavior of this molecule against its primary alternatives. Unlike the -CF₃ group, which acts primarily as a steric bulk and weak acceptor, the -CHF₂ group is a functional hydrogen bond donor . This unique electronic signature fundamentally alters crystal packing, solubility, and melting point—parameters that define drug developability.
The Comparative Landscape: Substituent Impact on Crystal Packing
The following table summarizes the structural divergence driven by the 2-position substituent on the pyrimidine core.
| Feature | -CHF₂ (Target) | -CF₃ (Alternative A) | -CH₃ (Alternative B) |
| H-Bond Capability | Donor & Acceptor (C-H...O/N) | Acceptor Only (Weak C-F...H) | Weak Donor (Hyperconjugation) |
| Crystal Density | High (Tight packing via H-bonds) | Medium (Fluorine segregation) | Low (Looser Van der Waals) |
| Lipophilicity (LogP) | Moderate (Bioisostere of -OH/-SH) | High (Hydrophobic Shield) | Low to Moderate |
| Packing Motif | Directional C-H...O/N networks | Fluorine-Fluorine segregation | Herringbone / π-stacking |
| Metabolic Stability | High (C-F bond strength) | Very High | Low (Benzylic oxidation risk) |
Part 1: Structural Mechanics & Causality
The "Active Proton" Hypothesis
The defining feature of the 2-(difluoromethyl) moiety is the acidity of the terminal proton (
-
Mechanism: In the crystal lattice, this proton acts as a non-classical hydrogen bond donor.
-
Outcome: Expect the formation of
(carboxylic acid) or (pyrimidine) intermolecular interactions. This creates a "pinned" lattice structure that is often more ordered and has a higher melting point than the disordered rotation often seen in -CF₃ analogs.
Fluorine Segregation vs. Integration
-
-CF₃ Analogs: Typically exhibit "fluorine segregation," where fluorous domains cluster together to minimize contact with polar domains. This often leads to layered structures with weak slip planes (potential for tablet capping).
-
-CHF₂ Analogs: The H-bond donor capability allows the fluorous group to "integrate" into the polar network, potentially improving mechanical properties and solubility profiles relative to the perfluorinated analog.
Part 2: Experimental Protocol (Self-Validating)
Growing diffraction-quality crystals of fluorinated pyrimidines presents unique challenges, primarily sublimation and high solvent solubility.
Workflow Visualization
The following diagram outlines the optimized workflow for characterizing this specific scaffold, prioritizing the detection of the unique -CHF₂ interactions.
Caption: Optimized crystallization and analysis workflow. Note the specific solvent recommendations to avoid fluorine-fluorine solvent inclusion.
Detailed Methodology
Step 1: Crystal Growth (The "Anti-Sublimation" Protocol)
Fluorinated pyrimidines have high vapor pressures. Open evaporation often leads to material loss or sublimation on the vial walls rather than nucleation.
-
Recommended Method: Vapor Diffusion.
-
Solvent System: Dissolve 20 mg of the target acid in 1 mL of Tetrahydrofuran (THF) . Place in a small inner vial. Place this vial inside a larger jar containing Pentane or Hexane . Cap tightly.
-
Why: The non-polar antisolvent (pentane) slowly diffuses into the THF, lowering solubility gently. This prevents rapid precipitation and minimizes sublimation issues.
Step 2: Data Collection (The Disorder Check)
The -CHF₂ group can suffer from rotational disorder (flipping between the F and H positions).
-
Temperature: Data must be collected at 100 K (or lower). Room temperature collections will likely show smeared electron density for the -CHF₂ group, making it impossible to distinguish the H-bond donor proton from the fluorine atoms.
-
Resolution: Aim for
or better to resolve the C-H bond length accurately.
Step 3: Hirshfeld Surface Analysis
Standard visual inspection of packing often misses weak C-H...F interactions.
-
Generate the Hirshfeld Surface mapped with
.[1]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Look for red spots near the -CHF₂ proton.
-
If Red Spot exists: Confirms the C-H is acting as a donor (Critical for IP claims regarding stability).
-
If No Red Spot: The group is acting purely as a lipophilic spacer.
-
Part 3: Data Interpretation & Structural Logic
When analyzing your crystallographic data (CIF), use this logic tree to classify the performance of your molecule against the alternatives.
Caption: Decision logic for interpreting Hirshfeld surface data to determine physical property outcomes.
Critical Structural Metrics
To validate your structure, compare your experimental values against these expected ranges for the 2-(difluoromethyl)pyrimidine class:
-
C-F Bond Length:
(Typical for C-F). -
C-H...O Distance:
. If your structure shows a distance in this range between the CHF₂ proton and a carbonyl oxygen, you have confirmed a "Blue-Shifting Hydrogen Bond" (a stabilizing interaction unique to this fluorinated motif). -
Torsion Angle: The carboxylic acid group at position 5 is typically twisted
out of the pyrimidine plane to accommodate packing, unlike the planar conformation often seen in solution.
References
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science.
- Relevance: Foundational text on the polarity and H-bonding capacity of C-F bonds.
-
Zafrani, Y., et al. (2017).[2] CF₂H, a Hydrogen Bond Donor.[2][3][4][5] Journal of Medicinal Chemistry.
- Relevance: Definitive experimental proof of the -CHF₂ group's acidity and bioisosteric utility compared to -OH and -SH.
-
Cambridge Crystallographic D
- Relevance: The standard repository for small molecule crystal structures.
-
Spackman, M. A., & Jayatilaka, D. (2009).[1] Hirshfeld surface analysis.[6][7][8] CrystEngComm.
- Relevance: The core methodology cited for the surface analysis protocol.
-
PubChem Compound Summary . (2025). This compound.[9][10][11]
Sources
- 1. Crystal structure and Hirshfeld surface analysis of 6-amino-8-phenyl-1,3,4,8-tetrahydro-2H-pyrido[1,2-a]pyrimidine-7,9-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. BJOC - Quantifying the ability of the CF2H group as a hydrogen bond donor [beilstein-journals.org]
- 5. CF2H, a Hydrogen Bond Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemscene.com [chemscene.com]
- 10. PubChemLite - this compound (C6H4F2N2O2) [pubchemlite.lcsb.uni.lu]
- 11. 2-(Trifluoromethyl)pyrimidine-5-carboxylic acid, 97% 5 g | Request for Quote [thermofisher.com]
- 12. Synthesis of Crystalline Fluoro-Functionalized Imines, Single Crystal Investigation, Hirshfeld Surface Analysis, and Theoretical Exploration - PMC [pmc.ncbi.nlm.nih.gov]
The Chromatographic Footprint of a "Lipophilic Hydrogen Bond Donor": A Comparative Guide to HPLC Retention Time Shifts from Difluoromethyl Substitution
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine is a cornerstone of lead optimization. Among the repertoire of fluorinated motifs, the difluoromethyl (CHF₂) group has garnered significant interest as a bioisostere for hydroxyl, thiol, or even methyl groups, lauded for its unique electronic properties and metabolic stability.[1][2] A crucial aspect of characterizing these novel chemical entities is understanding their behavior under standard analytical techniques, particularly High-Performance Liquid Chromatography (HPLC). This guide provides an in-depth comparison of the HPLC retention time shifts observed when a methyl (CH₃) group is substituted with a difluoromethyl group on a model aromatic scaffold. We will dissect the underlying physicochemical principles governing these shifts and provide a robust experimental framework for researchers to conduct their own comparative analyses.
The Duality of the Difluoromethyl Group: A Tale of Two Forces
The retention of a molecule in reversed-phase HPLC is primarily dictated by its hydrophobicity; more lipophilic compounds interact more strongly with the non-polar stationary phase, leading to longer retention times.[3] However, secondary interactions, such as hydrogen bonding and dipole-dipole interactions, can also play a significant role in modulating retention. The difluoromethyl group presents a fascinating case study in the interplay of these forces.
Physicochemical Property Showdown: CH₃ vs. CHF₂
To understand the impact of difluoromethyl substitution on HPLC retention, we must first compare its key physicochemical properties to the methyl group it often replaces.
| Property | Methyl Group (CH₃) | Difluoromethyl Group (CHF₂) | Impact on Reversed-Phase HPLC Retention |
| Lipophilicity (ΔlogP) | Baseline | -0.1 to +0.4 (relative to CH₃) | The effect on lipophilicity is context-dependent. While often considered a lipophilicity-enhancing group, the change in the octanol-water partition coefficient (logP) upon substitution can be minimal or even slightly negative.[1] This suggests that a simple hydrophobicity argument is insufficient to predict retention behavior. |
| Hydrogen Bond Acidity (A) | ~0.00 | 0.085–0.126 | The CHF₂ group is a competent hydrogen bond donor, a property absent in the methyl group.[1] This allows for potential secondary interactions with polar moieties in the mobile phase or on the stationary phase surface (e.g., residual silanols), which can influence retention. |
| Dipole Moment (µ) | ~0.4 D | ~1.9 D | The strong electronegativity of the two fluorine atoms induces a significant dipole moment in the CHF₂ group, making it much more polar than the methyl group. This increased polarity can lead to stronger interactions with the polar mobile phase, potentially reducing retention time. |
| Van der Waals Radius | Larger | Smaller (for the H atom) | The van der Waals radius of a hydrogen atom is approximately 1.2 Å. While the C-F bond is longer than the C-H bond, the overall steric bulk of the CHF₂ group is comparable to the CH₃ group, suggesting that steric effects on retention are likely to be minor.[4] |
Predicting the Shift: A Balance of Opposing Effects
Given the multifaceted nature of the difluoromethyl group, predicting its effect on HPLC retention is not straightforward.
-
The "Hydrophobic Push": In many cases, the introduction of fluorine increases a molecule's overall lipophilicity, which would be expected to increase retention time in reversed-phase HPLC.
-
The "Polar Pull": The significant dipole moment and hydrogen bond donating capacity of the CHF₂ group can lead to stronger interactions with the polar mobile phase (e.g., water, acetonitrile, methanol). This "polar pull" would tend to decrease retention time.
The observed retention time shift is therefore a net result of these opposing forces. The molecular context of the substitution—the nature of the parent molecule and its other functional groups—will ultimately determine which effect predominates.
Experimental Verification: A Comparative HPLC Workflow
To empirically determine the retention time shift, a direct comparative analysis of the methyl and difluoromethyl analogues is essential. Here, we outline a detailed experimental protocol for the analysis of two model compounds: toluene (methylbenzene) and (difluoromethyl)benzene.
Experimental Design
The following diagram illustrates the workflow for the comparative HPLC analysis.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. University of Lincoln Library Dissertation Showcase - Study of the effect of replacing CH3 with fluorinated groups on lipophilicity [dissertations.library.lincoln.ac.uk]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Van der Waals radius - Wikipedia [en.wikipedia.org]
Comparative Guide: IR Spectroscopy Sampling Techniques for Pyrimidine Carboxylic Acids
Introduction & Mechanistic Context
Pyrimidine carboxylic acids—such as orotic acid (vitamin B13) and pyrimidine-2-carboxylic acid—are vital pharmacophores in drug design and versatile ligands in coordination chemistry. Fourier Transform Infrared (FTIR) spectroscopy is the gold standard for characterizing these compounds, as it reveals critical structural data regarding lactam-lactim tautomerism, intermolecular hydrogen-bonding networks, and metal-coordination states[1].
However, the accuracy of the spectral data is highly dependent on the sampling technique. Because pyrimidine carboxylic acids possess both a nitrogen-rich heterocyclic ring and an exocyclic carboxylic group, their spectra are heavily influenced by matrix interactions and ambient moisture. This guide objectively compares the two primary FTIR sampling methodologies—Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) Pellet Transmission —providing experimental data and self-validating protocols to ensure spectral integrity.
Methodological Comparison: FTIR-ATR vs. KBr Pellet Transmission
Choosing the correct sampling method requires understanding the physical optics and chemical interactions at play.
FTIR-ATR (Attenuated Total Reflectance)
-
Mechanism: Relies on an evanescent wave penetrating a few micrometers into a sample pressed against a high-refractive-index crystal (e.g., Diamond or ZnSe)[2].
-
Performance Advantages: Requires zero sample preparation, making it non-destructive and highly rapid. Crucially, it avoids the introduction of matrix-induced moisture, preserving the native hydrogen-bonding state of the pyrimidine ring.
-
Limitations: Penetration depth is wavelength-dependent. Bands at lower wavenumbers (e.g., out-of-plane bending) will appear artificially stronger than those at higher wavenumbers (e.g., N-H stretches) unless an ATR-correction algorithm is applied. Anomalous dispersion can also cause slight peak shifts (1-3 cm⁻¹) compared to true transmission data.
KBr Pellet (Transmission)
-
Mechanism: The sample is dispersed in an IR-transparent alkali halide matrix (KBr) and pressed into a fused, transparent disk[3].
-
Performance Advantages: Provides a true transmission spectrum with excellent signal-to-noise ratio and no refractive index artifacts. It is highly sensitive and ideal for detecting trace metal-ligand coordination shifts.
-
Limitations (Causality): KBr is notoriously hygroscopic. If the matrix absorbs ambient moisture, a massive
(O-H) band emerges at ~3200–3500 cm⁻¹. This directly overlaps with and obscures the critical (N-H) and (O-H) stretching frequencies inherent to pyrimidine carboxylic acids[4].
Characteristic IR Absorption Bands (Quantitative Data)
The following table summarizes the characteristic FTIR bands for pyrimidine carboxylic acids (using orotic acid and pyrimidine-2-carboxylic acid as benchmarks).
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Context / Causality |
| Carboxylic Acid | ~2835 | Appears as a broad band. In solid-state orotic acid, this indicates strong intermolecular hydrogen bonding[1]. | |
| Pyrimidine Ring | 2990 - 3015 | Sensitive to lactam-lactim tautomerism; distinct from the broader O-H stretch[1]. | |
| Keto / Carboxyl | 1665 - 1705 | Two distinct bands often appear due to the ring keto group and the exocyclic carboxylic acid group[1]. | |
| Carboxylate Anion | 1560 - 1622 | Appears upon deprotonation (e.g., during metal complexation). Replaces the 1665 cm⁻¹ band[5]. | |
| Carboxylate Anion | 1373 - 1419 | The | |
| Carboxylic Acid | ~920 | Characteristic of the carboxylic acid dimer form in the solid state[3]. |
Self-Validating Experimental Protocols
To guarantee trustworthiness, every protocol must include built-in validation checkpoints.
Protocol A: KBr Pellet Transmission Workflow
-
Matrix Preparation: Dry spectroscopic-grade KBr in an oven at 105°C for at least 2 hours. Causality: Eliminating residual moisture prevents the 3200 cm⁻¹ water band from masking the pyrimidine N-H stretches[4].
-
Milling & Dispersion: In an environment with low humidity, mix 1–2 mg of the pyrimidine carboxylic acid with 150 mg of dry KBr. Grind vigorously in an agate mortar for 1-2 minutes[3]. Causality: The sample particle size must be reduced to less than the wavelength of the IR radiation (< 2 µm) to prevent asymmetric scattering.
-
Pellet Pressing: Transfer the powder to a 13 mm die and apply 8–10 tons of pressure using a hydraulic press for 2 minutes under vacuum[6].
-
Spectral Acquisition & Self-Validation Checkpoint:
-
Action: Run a background scan (empty beam), then scan the pellet from 4000 to 400 cm⁻¹.
-
Validation 1 (Christiansen Effect): Check the baseline at 3800 cm⁻¹. If the baseline slopes sharply upward toward higher wavenumbers, the particles are too large. Correction: Regrind the sample.
-
Validation 2 (Moisture Contamination): Check the 3400 cm⁻¹ region. If an anomalously massive, broad band dominates the spectrum, the KBr absorbed water during preparation. Correction: Discard the pellet and restart with freshly baked KBr.
-
Protocol B: FTIR-ATR Workflow
-
Crystal Preparation: Clean the diamond or ZnSe ATR crystal with a lint-free wipe and isopropanol. Allow the solvent to evaporate completely[6].
-
Background Collection: Collect a background spectrum of the clean, empty crystal[3].
-
Sample Application: Place 2–5 mg of the neat pyrimidine carboxylic acid powder directly onto the center of the crystal.
-
Compression: Lower the pressure anvil until the torque clutch clicks. Causality: Intimate optical contact between the solid sample and the crystal is mandatory; without it, the evanescent wave cannot penetrate the sample, resulting in near-zero absorbance[2].
-
Spectral Acquisition & Self-Validation Checkpoint:
-
Action: Scan the sample and apply an ATR-correction algorithm.
-
Validation: Ensure the maximum absorbance peak (typically the C=O stretch at ~1700 cm⁻¹) falls between 0.1 and 0.8 AU. If it is below 0.1 AU, increase anvil pressure or ensure the crystal is fully covered.
-
Decision Matrix & Workflow Visualization
Workflow for selecting IR sampling techniques for pyrimidine carboxylic acids.
References
Sources
Validating purity of fluorinated heterocycles using elemental analysis
Executive Summary: The "Fluorine Paradox"
In modern drug discovery, approximately 20-25% of small molecule drugs contain at least one fluorine atom, often embedded within a heterocyclic scaffold (e.g., fluoropyridines, trifluoromethyl-indoles). While these moieties enhance metabolic stability and lipophilicity, they introduce a distinct analytical challenge known as the "Fluorine Paradox": a compound may appear >99% pure by HPLC-UV yet fail strict elemental analysis (EA) criteria or show lower absolute purity by quantitative NMR (qNMR).
This guide objectively compares Elemental Analysis (EA) against modern alternatives (qNMR, HPLC, CIC) specifically for validating fluorinated heterocycles. It provides an optimized EA protocol to mitigate C-F bond resistance and a decision matrix for selecting the correct validation workflow.
The Challenger: Elemental Analysis (CHN/F)
Classically, EA is the gatekeeper of bulk purity. However, for fluorinated heterocycles, standard CHN protocols often fail due to the high bond dissociation energy of the C-F bond (~485 kJ/mol) and the formation of reactive byproducts.
The "Combustion Problem"
-
Incomplete Combustion: The stability of the fluorinated ring can lead to the formation of thermally stable metal fluorides or unburned carbon (carbides), resulting in low Carbon (%C) values.
-
Quartz Attack: Fluorine released during combustion forms Hydrogen Fluoride (HF). HF reacts aggressively with the quartz (SiO2) combustion tube to form silicon tetrafluoride (
), permanently etching the tube and causing gas leaks or detector drift.-
Reaction:
-
-
Interference: The formation of
can interfere with N2 determination in thermal conductivity detectors (TCD).
Optimized Protocol: EA for Fluorinated Compounds
To successfully validate fluorinated heterocycles via EA, the standard protocol must be modified.
Protocol 1: Enhanced Combustion for Fluorinated Samples
| Parameter | Standard Setting | Optimized for F-Heterocycles | Rationale |
| Combustion Temp | 950°C | 1050°C - 1150°C | Required to fracture stable C-F bonds in aromatic rings. |
| Combustion Mode | Static/Dynamic | Dynamic with Oxygen Boost | Ensures excess O2 to prevent carbide formation. |
| Additives | None | Critical: Acts as an oxidant and flux. Prevents F from attacking quartz by binding it or ensuring rapid release. | |
| Container | Tin Capsule | Tin Capsule + Liner | Prevents early volatile loss; Tin exotherm aids combustion ( |
Expert Insight: Do not rely on standard "CHN mode" for compounds with
Fluorine content without additives. The addition of Tungsten Oxide () is preferred over Vanadium Pentoxide ( ) in modern labs due to lower toxicity, though is historically more aggressive for refractory carbides.
The Alternatives: qNMR, HPLC, and CIC
While EA measures bulk elemental ratios, alternatives offer molecular specificity.
A. Quantitative NMR (qNMR) – The Absolute Standard
qNMR (using
-
Pros: Nondestructive, provides absolute purity (mass balance), detects water/solvents.
-
Cons: Lower sensitivity than HPLC; requires fully soluble sample.
-
Specific Advantage:
qNMR eliminates background signals from non-fluorinated impurities.
B. HPLC-UV/MS – The Impurity Profiler
-
Pros: Extremely sensitive for detecting trace impurities.
-
Cons: Relative Purity Trap. If the fluorinated impurity has a lower UV extinction coefficient than the main peak, purity is overestimated. It cannot detect inorganic salts or water.
C. Combustion Ion Chromatography (CIC)
A hybrid technique where the sample is combusted (pyrohydrolysis), and the gases are absorbed into a solution for Ion Chromatography analysis.
-
Pros: Measures Total Fluorine directly. Excellent for closing the mass balance gap.
-
Cons: Requires specialized hardware; destructive.
Comparative Analysis: Head-to-Head
The following table synthesizes performance metrics for a hypothetical fluorinated heterocycle (e.g., 5-fluoroindole derivative).
Table 1: Method Performance Comparison
| Feature | Elemental Analysis (EA) | qNMR ( | HPLC-UV | Combustion IC (CIC) |
| Primary Output | Elemental Ratio (%C, %H, %N) | Absolute Purity (wt%) | Chromatographic Purity (Area%) | Total Halogen Content |
| Sample Req. | 2–5 mg (Destructive) | 5–20 mg (Recoverable) | <1 mg (Destructive) | 5–10 mg (Destructive) |
| C-F Bond Bias | High (Low %C if incomplete) | None (Direct observation) | Variable (Response factors) | Low (High temp pyrohydrolysis) |
| Interferences | Solvates, Inorganic salts | Overlapping peaks | Co-eluting impurities | Inorganic Fluoride |
| Precision (RSD) | ||||
| Best For... | Confirming bulk composition & solvates | Absolute purity assignment | Trace impurity profiling | Total Fluorine verification |
Case Study: The Discrepancy
Scenario: A researcher synthesizes a novel trifluoromethyl-pyridine derivative.
-
HPLC Result: 99.8% purity (Area%).
-
EA Result: Fails. Carbon is 1.5% lower than theoretical.
-
Investigation:
-
HPLC missed a non-UV active inorganic salt byproduct (NaCl) from the quench step.
-
EA failed because the salt diluted the Carbon content and the C-F bonds were not fully combusted without
.
-
-
Resolution: qNMR with an internal standard (Maleic Acid) revealed the true purity is 94.2% .
-
Takeaway: HPLC measures organic purity; EA and qNMR measure sample purity.
Strategic Workflows (Visualization)
Diagram 1: Method Selection Decision Matrix
This logic flow guides the scientist on which method to prioritize based on the stage of development and sample type.
Caption: Decision matrix for selecting the primary validation method. qNMR is preferred for new entities (NCEs) lacking reference standards.
Diagram 2: Optimized Combustion Workflow for EA
The specific mechanical steps required to ensure valid EA data for fluorinated compounds.
Caption: Workflow for EA of fluorinated compounds. Note the critical addition of WO3/V2O5 and the HF scrubbing step to protect the detector.
References
-
ACS Publications. (2019).[2] High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. Analytical Chemistry. [Link]
-
National Institutes of Health (PMC). (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]
-
EPA. (2024). Method 1621: Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC). [Link][3][4]
-
ResearchGate. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using ICP-MS. [Link]
Sources
Biological Activity Comparison: 2-CF2H vs. 2-CF3 Pyrimidine Kinase Inhibitors
[1]
Executive Summary
The transition from trifluoromethyl (CF₃) to difluoromethyl (CF₂H) substituents on pyrimidine scaffolds represents a paradigm shift in kinase inhibitor design. While CF₃ has long been the "gold standard" for increasing metabolic stability and lipophilicity, recent data identifies CF₂H as a superior bioisostere in specific contexts due to its ability to act as a lipophilic hydrogen bond donor .[1]
This guide objectively compares these two motifs, focusing on their physicochemical divergence and its direct impact on kinase potency, selectivity, and physicochemical properties.
Physicochemical Divergence: The Mechanistic Basis
The biological activity differences between 2-CF₂H and 2-CF₃ pyrimidines are not random; they are rooted in fundamental electronic and steric properties.
Hydrogen Bonding Capability
-
2-CF₃ (Trifluoromethyl): The fluorine atoms are tightly held; the group acts as a weak hydrogen bond acceptor or, more commonly, an inert hydrophobic sphere. It cannot donate a hydrogen bond.
-
2-CF₂H (Difluoromethyl): The C-H bond is polarized by the two geminal fluorine atoms. This renders the hydrogen atom acidic enough to act as a weak hydrogen bond donor (HBD).
-
Significance: In the ATP-binding pocket of kinases, this "lipophilic H-bond" can interact with backbone carbonyls (e.g., the hinge region) or conserved water networks, interactions that are impossible for the CF₃ analogue.
-
Lipophilicity and Solubility
-
LogP Impact: CF₃ is significantly more lipophilic than CF₂H.
-
Solubility: Replacing CF₃ with CF₂H typically lowers LogP by 0.2–0.5 units. This reduction often translates to improved aqueous solubility and lower plasma protein binding, enhancing the free fraction of the drug available for target engagement.
Radical Reactivity (Synthetic Implications)
-
CF₃ Radical: Electrophilic.[2][3][4] Reacts poorly with electron-deficient heterocycles (like pyrimidines) unless specific conditions are met.
-
CF₂H Radical: Nucleophilic.[2][3][4] Behaves similarly to alkyl radicals, making it easier to install onto electron-deficient pyrimidine cores via Minisci-type reactions.
Comparative Data Analysis: Case Study (PI3K/mTOR Pathway)
The most definitive head-to-head comparison of these motifs is found in the optimization of PI3K/mTOR inhibitors, specifically the evolution from PQR309 (Bimiralisib) to PQR514 .
The Switch:
-
PQR309: Contains a 4-(trifluoromethyl)pyridin-2-amine moiety.[5]
-
PQR514: Contains a 4-(difluoromethyl)pyrimidin-2-amine moiety.[5][6][7][8]
While this involves a scaffold hop (pyridine to pyrimidine), the potency gains are explicitly attributed to the specific interactions of the CF₂H group.
Table 1: Biological Activity Profile (PQR309 vs. PQR514)
| Feature | PQR309 (CF₃-Pyridine) | PQR514 (CF₂H-Pyrimidine) | Impact of Change |
| mTOR Ki | 62 nM | 32.7 nM | ~2x Potency Increase |
| PI3Kα Ki | 17 nM | 2.2 nM | ~8x Potency Increase |
| Cellular GI50 | ~1.0 µM | 0.24 µM | 4x Efficacy Improvement |
| H-Bonding | None (Hydrophobic) | H-Bond Donor (to Val882/Lys833) | Gain of Interaction |
| Brain Penetration | High | Low/Minimal | Reduced CNS Toxicity |
Interpretation: The CF₂H group in PQR514 forms a critical hydrogen bond within the kinase pocket (likely with the hinge region backbone or a conserved water molecule), stabilizing the complex more effectively than the purely hydrophobic CF₃ group of PQR309. This demonstrates that CF₂H is not merely a "smaller CF₃" but a distinct functional pharmacophore.
Visualization of Signaling & Interaction
PI3K/mTOR Signaling Pathway
The following diagram illustrates the downstream effects of inhibiting the PI3K/mTOR pathway, the primary target for these pyrimidine derivatives.
Caption: Simplified PI3K/mTOR signaling cascade showing the dual inhibition points for PQR514.
Molecular Interaction Logic: CF₃ vs CF₂H
This diagram visualizes why the CF₂H substitution leads to distinct binding modes compared to CF₃.
Caption: Mechanistic comparison of binding modes: CF3 relies on bulk, while CF2H adds specific H-bonding.
Experimental Protocols
Synthesis of 2-CF₂H Pyrimidines (Radical Functionalization)
Unlike CF₃, which often requires electrophilic sources, the CF₂H group is nucleophilic in its radical form. This protocol uses zinc difluoromethanesulfinate (DFMS), a stable solid reagent.
Reagents:
-
Substrate: Heteroaryl chloride or electron-deficient pyrimidine.
-
Reagent: Zn(SO₂CF₂H)₂ (DFMS).
-
Oxidant: t-BuOOH (TBHP).
-
Solvent: DMSO/Water (biphasic).
Workflow:
-
Setup: Dissolve the pyrimidine substrate (1.0 equiv) and DFMS (3.0 equiv) in DMSO:Water (3:1 ratio).
-
Initiation: Cool to 0°C. Add TBHP (3.0 equiv) dropwise.
-
Reaction: Allow to warm to room temperature and stir for 12–24 hours. The CF₂H radical is generated in situ and attacks the electron-deficient positions of the pyrimidine ring.
-
Workup: Dilute with ethyl acetate, wash with saturated NaHCO₃ (to remove sulfinic acid byproducts), dry over Na₂SO₄, and concentrate.
-
Purification: Silica gel chromatography (Gradient: Hexane/EtOAc).
In Vitro Kinase Assay (FRET-based)
To verify the IC50 differences described in Table 1.
-
Preparation: Prepare 3-fold serial dilutions of the CF₂H and CF₃ compounds in DMSO.
-
Enzyme Mix: Dilute recombinant PI3K or mTOR enzyme in assay buffer (50 mM HEPES, pH 7.5, 3 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20).
-
Substrate: Add fluorescently labeled PIP2 substrate and ATP (at Km concentration).
-
Incubation: Incubate compounds with enzyme/substrate mix for 60 minutes at room temperature.
-
Detection: Add a Eu-labeled antibody that recognizes the phosphorylated product. Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
Analysis: Fit data to a sigmoidal dose-response equation to determine IC50.
References
-
Borsari, C., et al. (2019). "Preclinical Development of PQR514, a Highly Potent PI3K Inhibitor Bearing a Difluoromethyl–Pyrimidine Moiety."[7][8] ACS Medicinal Chemistry Letters, 10(10), 1473–1479.[8] [Link][7][8]
-
Sessler, C. D., et al. (2017). "CF2H, a Hydrogen Bond Donor." Journal of the American Chemical Society, 139(27), 9325–9332. [Link]
-
Duan, M., et al. (2024). "Why •CF2H is nucleophilic but[2][3][4] •CF3 is electrophilic in reactions with heterocycles."[2][3][4] Nature Communications, 15, 4630. [Link]
-
Zafrani, Y., et al. (2019). "CF2H, a Functional Group Dependent Hydrogen Bond Donor: Is it a More or Less Lipophilic Bioisostere of OH, SH and CH3?" Journal of Medicinal Chemistry, 62(11), 5628–5637.[9] [Link]
Sources
- 1. CF2H-synthon enables asymmetric radical difluoroalkylation for synthesis of chiral difluoromethylated amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Why •CF2H is nucleophilic but •CF3 is electrophilic in reactions with heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Why •CF2H is nucleophilic but •CF3 is electrophilic in reactions with heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to LC-MS Detection Limits for Fluorinated Pyrimidine Metabolites
For researchers, clinical scientists, and drug development professionals dedicated to oncology, the precise quantification of fluorinated pyrimidine metabolites is paramount. These compounds, central to numerous chemotherapy regimens, exhibit a narrow therapeutic window, making accurate measurement critical for optimizing efficacy while minimizing toxicity. This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the detection and quantification of key fluorinated pyrimidines: 5-Fluorouracil (5-FU), 5-fluoro-2'-deoxyuridine (FUDR), and 5-fluorouridine (FURD). Drawing from established experimental data and field-proven insights, we will explore the nuances of sample preparation, chromatographic separation, and mass spectrometric detection to empower you in selecting and developing robust analytical methods.
The Analytical Challenge: The Polarity of Fluorinated Pyrimidines
Fluorinated pyrimidines and their metabolites are highly polar molecules, a characteristic that presents a significant challenge for traditional reversed-phase liquid chromatography (RPLC). In RPLC, which utilizes a nonpolar stationary phase, highly polar analytes have weak retention and often elute in or near the solvent front, leading to poor chromatographic resolution and susceptibility to matrix effects.[1][2] This necessitates careful consideration of chromatographic strategies, such as Hydrophilic Interaction Liquid Chromatography (HILIC), or the use of specialized RPLC columns to achieve adequate retention and separation.[1][2]
I. Sample Preparation: The Foundation of Sensitive Detection
The choice of sample preparation technique is a critical determinant of assay sensitivity and robustness. The primary goals are to remove interfering matrix components, such as proteins and phospholipids, and to concentrate the analytes of interest.[3][4] The most common approaches for biological matrices like plasma, urine, and tissue extracts are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Protein Precipitation (PPT)
This is the simplest and most rapid sample preparation method, involving the addition of an organic solvent (e.g., acetonitrile or methanol) to precipitate proteins.
-
Mechanism: The organic solvent disrupts the solvation of proteins, causing them to aggregate and precipitate out of solution.
-
Advantages: Fast, inexpensive, and requires minimal method development.
-
Disadvantages: It is a non-selective method, meaning that other matrix components like salts and phospholipids may remain in the supernatant, leading to potential ion suppression in the MS source and lower sensitivity.[5]
-
Best Suited For: High-throughput screening or when the expected analyte concentrations are high.
Liquid-Liquid Extraction (LLE)
LLE separates analytes from the sample matrix based on their differential solubility in two immiscible liquid phases (typically an aqueous sample and an organic solvent).
-
Mechanism: Analytes partition into the organic phase, leaving behind more polar, interfering components in the aqueous phase. Ethyl acetate is a commonly used solvent for extracting 5-FU.[6]
-
Advantages: Can provide a cleaner extract than PPT, reducing matrix effects and improving sensitivity.[7]
-
Disadvantages: Can be more time-consuming and labor-intensive than PPT, and requires larger volumes of organic solvents. The efficiency of the extraction can be influenced by factors such as pH and the choice of organic solvent.
-
Best Suited For: Assays requiring lower detection limits where a cleaner sample is necessary.
Solid-Phase Extraction (SPE)
SPE is a highly selective and versatile sample preparation technique that uses a solid sorbent to isolate analytes from a liquid sample.
-
Mechanism: The sample is passed through a cartridge containing a solid sorbent. The analytes of interest are retained on the sorbent while interfering components are washed away. The analytes are then eluted with a small volume of a strong solvent.[3] For polar compounds like fluorinated pyrimidines, ion-exchange or mixed-mode SPE cartridges can be particularly effective.[8][9]
-
Advantages: Provides the cleanest extracts, leading to the lowest matrix effects and highest sensitivity.[3][4][10] It also allows for significant sample concentration. SPE can be automated for high-throughput applications.[3][10]
-
Disadvantages: Method development can be more complex and time-consuming compared to PPT and LLE. SPE cartridges can also be more expensive.
-
Best Suited For: Applications demanding the lowest possible detection limits and high accuracy, such as clinical research and pharmacokinetic studies.[9]
II. Chromatographic Strategies: Taming Polar Analytes
As previously mentioned, the high polarity of fluorinated pyrimidines necessitates a departure from standard RPLC methods. The two primary strategies to achieve robust and reproducible separations are specialized Reversed-Phase Liquid Chromatography and Hydrophilic Interaction Liquid Chromatography (HILIC).
Reversed-Phase Liquid Chromatography (RPLC) with Polar-Embedded or Polar-Endcapped Columns
While standard C18 columns struggle to retain highly polar analytes, modern RPLC columns with polar-embedded or polar-endcapped stationary phases offer a solution. These columns are designed to be compatible with highly aqueous mobile phases (even 100% aqueous) without suffering from phase collapse, a common issue with traditional C18 columns.[2]
-
Mechanism: The polar groups embedded within the alkyl chains or at the terminus of the stationary phase provide an alternative retention mechanism for polar analytes through dipole-dipole or hydrogen bonding interactions.
-
Advantages: Allows for the use of familiar reversed-phase mobile phases and gradients. Can provide good peak shapes for polar compounds.
-
Disadvantages: Retention of very polar metabolites may still be limited compared to HILIC.
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an increasingly popular technique for the separation of highly polar compounds. It utilizes a polar stationary phase (e.g., bare silica, or bonded phases with amide, amino, or diol functional groups) and a mobile phase with a high concentration of organic solvent (typically acetonitrile) and a small amount of aqueous solvent.[2][11]
-
Mechanism: A water-enriched layer is formed on the surface of the polar stationary phase. Polar analytes partition between this aqueous layer and the bulk organic mobile phase. Elution is typically achieved by increasing the proportion of the aqueous solvent in the mobile phase.[11]
-
Advantages: Provides excellent retention for very polar compounds that are unretained in RPLC.[1][2] The high organic content of the mobile phase can also lead to enhanced ESI efficiency and improved sensitivity in MS detection.[1][2]
-
Disadvantages: Can be more susceptible to changes in mobile phase composition and requires careful equilibration. Matrix effects can still be a concern.
III. Mass Spectrometric Detection: The Key to Sensitivity and Specificity
Tandem mass spectrometry (MS/MS), particularly with a triple quadrupole (QqQ) mass analyzer, is the gold standard for the quantification of small molecules in complex biological matrices.[12]
-
Ionization: Electrospray ionization (ESI) is the most common ionization technique for fluorinated pyrimidines. Due to their acidic nature, they are often analyzed in negative ion mode.[7]
-
Detection: Multiple Reaction Monitoring (MRM) is the preferred scan mode for quantification. In MRM, the first quadrupole (Q1) is set to select the precursor ion (the molecular ion of the analyte), which is then fragmented in the collision cell (q2). The third quadrupole (Q3) is then set to select a specific fragment ion. This highly specific precursor-to-product ion transition minimizes background noise and provides excellent sensitivity and selectivity.
IV. Comparative Analysis of LC-MS Methodologies
The following table summarizes the performance of various published LC-MS methods for the analysis of 5-FU and its metabolites. This data highlights the trade-offs between different sample preparation and chromatographic approaches.
| Analyte(s) | Matrix | Sample Preparation | LC Column | MS Instrument | LLOQ/LOD | Reference |
| 5-FU | Human Plasma | Liquid-Liquid Extraction | C18 | Triple Quadrupole | 10 ng/mL | [7] |
| 5-FU | Mouse Plasma | Solid-Phase Extraction | HILIC | Triple Quadrupole | 0.1 ng/mL | [9] |
| 5-FU | Human Plasma | Ethyl Acetate Extraction | Amino (HILIC) | Triple Quadrupole | 10 ng/mL | [6] |
| 5-FU, 5-FUrd, 5-FdUrd, 5-FdUMP | Cultured Cells & Media | Protein Precipitation / SPE | C18 | Triple Quadrupole | 2.5-150 ng/mL | [12] |
| 5-FU | Dried Blood Spot | Liquid Extraction | C18 | Triple Quadrupole | 0.1 µg/mL | [13] |
| 5-FU | Human Plasma | Liquid-Liquid Extraction | HSS PFP | Triple Quadrupole | 20 ng/mL | |
| FUTP, FdUTP, FdUMP | PBMCs | Cell Lysis & Extraction | - | Triple Quadrupole | 0.488-1.66 nM | [14] |
| Eniluracil & 5-FU | Human Plasma | - | - | Triple Quadrupole | 4.13 ng/mL (EU), 8.61 ng/mL (5-FU) | [15] |
| Trifluridine & Metabolites | Rat Plasma | Protein Precipitation | C18 | Triple Quadrupole | 5 ng/mL | [5] |
Key Observations:
-
Solid-Phase Extraction (SPE) coupled with HILIC chromatography consistently yields the lowest limits of quantification for 5-FU in plasma. This is exemplified by the method achieving a remarkable LLOQ of 0.1 ng/mL.[9]
-
Liquid-Liquid Extraction (LLE) offers a good balance between sample cleanup and ease of use , with reported LLOQs for 5-FU in the range of 10-20 ng/mL.[6][7]
-
Protein Precipitation (PPT) is a viable option for higher concentration samples or when throughput is a priority , but it generally provides higher LLOQs compared to LLE and SPE.
-
For intracellular metabolites like FUTP, FdUTP, and FdUMP, specialized cell lysis and extraction protocols are necessary to achieve the required sensitivity, which can be in the low nanomolar range.[14]
V. Recommended Experimental Protocol: A Starting Point for Robust Quantification
This protocol provides a detailed, step-by-step methodology for the analysis of 5-FU in human plasma, incorporating best practices for achieving low detection limits.
1. Sample Preparation: Solid-Phase Extraction (Anion Exchange)
-
Rationale: This method is chosen for its ability to provide the cleanest extract and highest sensitivity, which is crucial for clinical research and therapeutic drug monitoring. Anion exchange SPE is particularly effective for acidic compounds like 5-FU.
-
Step 1: Pre-treatment: To 100 µL of human plasma, add an internal standard (e.g., ¹³C,¹⁵N₂-5-FU).
-
Step 2: Conditioning: Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Step 3: Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Step 4: Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove neutral and basic interferences.
-
Step 5: Elution: Elute the 5-FU and internal standard with 1 mL of 2% formic acid in methanol.
-
Step 6: Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis
-
Rationale: HILIC chromatography is selected for its superior retention of the highly polar 5-FU, leading to better peak shape and separation from early eluting matrix components. A triple quadrupole mass spectrometer operating in MRM mode provides the necessary sensitivity and specificity for quantification.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A HILIC column (e.g., amide or amino phase, 2.1 x 100 mm, <3 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 95% B to 50% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization: Electrospray ionization (ESI), negative mode.
-
MRM Transitions:
-
5-FU: Precursor ion (m/z) 129 -> Product ion (m/z) 42
-
¹³C,¹⁵N₂-5-FU: Precursor ion (m/z) 132 -> Product ion (m/z) 43
-
-
Data Analysis: Quantify 5-FU concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a surrogate matrix.
VI. Visualizing the Workflow
The following diagram illustrates the key steps in the recommended LC-MS workflow for the analysis of fluorinated pyrimidine metabolites.
Caption: A typical LC-MS workflow for fluorinated pyrimidine analysis.
VII. Troubleshooting and Optimization
-
Poor Peak Shape: If you observe peak fronting or tailing, ensure that the sample is reconstituted in a solvent that is weaker than the initial mobile phase. For HILIC, this means a high percentage of organic solvent.
-
Low Sensitivity/Ion Suppression: If sensitivity is poor, consider a more rigorous sample preparation method like SPE to remove interfering matrix components. You can also infuse the analyte post-column while injecting a blank, extracted sample to identify regions of ion suppression in the chromatogram.
-
Carryover: To minimize carryover of these sticky polar analytes, a robust needle wash protocol is essential. This may include washing with a high percentage of organic solvent followed by a highly aqueous wash.
VIII. Conclusion
The sensitive and accurate quantification of fluorinated pyrimidine metabolites by LC-MS is a challenging but achievable goal. By carefully selecting the appropriate sample preparation technique and chromatographic strategy, researchers can develop robust and reliable methods with detection limits that are clinically relevant. While protein precipitation offers a rapid screening approach, solid-phase extraction coupled with HILIC chromatography and tandem mass spectrometry represents the state-of-the-art for achieving the lowest detection limits required for demanding pharmacokinetic and clinical research studies. As instrumentation continues to improve, we can expect to see even greater sensitivity and throughput in the analysis of these important anticancer agents.
IX. References
-
Comparison of the reversed-phase high-performance liquid chromatographic separations of fluoropyrimides, pyrimidines, and purines. PubMed. Available at: [Link]
-
Analysis of 5-Fluorouracil in Plasma for Clinical Research. Waters Corporation. Available at: [Link]
-
Development of an LC-MS/MS assay for the quantitative determination of the intracellular 5-fluorouracil nucleotides responsible for the anticancer effect of 5-fluorouracil. PubMed. Available at: [Link]
-
Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. PMC. Available at: [Link]
-
Determination Of 5-fluorouracil In Human Plasma Using Lc-ms/ms. BASi. Available at: [Link]
-
Analysis of 5-Fluorouracil in Plasma by LC-MS/MS. Obrnuta faza. Available at: [Link]
-
Development of an Ultrasensitive LC–MS-MS Method for Determination of 5-Fluorouracil in Mouse Plasma. LCGC International. Available at: [Link]
-
Development and validation of UPLC-MS/MS method for 5-Fluorouracil quantification in dried blood spot. ResearchGate. Available at: [Link]
-
Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. Chrom Tech, Inc. Available at: [Link]
-
What is the difference between HILIC columns VS normal/reverse columns? Hawach Scientific. Available at: [Link]
-
Development of an LC–MS/MS assay for the quantitative determination of the intracellular 5-fluorouracil nucleotides responsible for the anticancer effect of 5-fluorouracil. ResearchGate. Available at: [Link]
-
How Can We Improve Our Solid Phase Extraction Processes? SCION Instruments. Available at: [Link]
-
Applicable Pharmacokinetic Study: Development and Validation of Bioanalytical LC-MS/MS Method for Simultaneous Determination of Tipiracil, Trifluridine and Its Two Metabolites 5-Trifluoromethyluracil, 5-Carboxy 2′-Deoxyuridine in Rat Plasma. MDPI. Available at: [Link]
-
Advantages of Solid Phase Extraction (SPE) compared to LLE and SLE. Rocker. Available at: [Link]
-
Development of an HPLC-DAD Method for the Extraction and Quantification of 5-Fluorouracil, Uracil, and 5-Fluorodeoxyuridin Monophosphate in Cells and Culture Media of Lactococcus lactis. MDPI. Available at: [Link]
-
Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods. Advanced Materials Technology. Available at: [Link]
-
Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent. Available at: [Link]
-
Advantages of Solid Phase Extraction. Hawach. Available at: [Link]
-
Simultaneous quantification of 5-FU, 5-FUrd, 5-FdUrd, 5-FdUMP, dUMP and TMP in cultured cell models by LC-MS/MS. PubMed. Available at: [Link]
-
Full article: Determination of Eniluracil and 5-Fluorouracil in Human Plasma by LC–MS/MS. Taylor & Francis Online. Available at: [Link]
-
Fully automated LC-MS/MS method to assess DPD deficiency in Cancer treatment with 5-FU. Shimadzu. Available at: [Link]
-
Quantitation of 5-fluorouracil (5-FU) in human plasma by liquid chromatography/electrospray ionization tandem mass spectrometry. PubMed. Available at: [Link]
Sources
- 1. obrnutafaza.hr [obrnutafaza.hr]
- 2. chromtech.com [chromtech.com]
- 3. How Can We Improve Our Solid Phase Extraction Processes? [scioninstruments.com]
- 4. rocker.com.tw [rocker.com.tw]
- 5. mdpi.com [mdpi.com]
- 6. Quantitation of 5-fluorouracil (5-FU) in human plasma by liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BASi® | Determination Of 5-fluorouracil In Human Plasma Using Lc-ms/ms [basinc.com]
- 8. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. specartridge.com [specartridge.com]
- 11. What is the difference between HILIC columns VS normal/reverse columns_ [uhplcslab.com]
- 12. Simultaneous quantification of 5-FU, 5-FUrd, 5-FdUrd, 5-FdUMP, dUMP and TMP in cultured cell models by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Development of an LC-MS/MS assay for the quantitative determination of the intracellular 5-fluorouracil nucleotides responsible for the anticancer effect of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
Safety Operating Guide
Standard Operating Procedure: Disposal of 2-(Difluoromethyl)pyrimidine-5-carboxylic Acid
Executive Summary & Immediate Safety Directive
2-(Difluoromethyl)pyrimidine-5-carboxylic acid is a fluorinated organic building block. Unlike standard organic acids, its disposal requires strict adherence to halogenated waste protocols .[1]
CRITICAL PROHIBITIONS:
-
DO NOT dispose of down the drain.[1]
-
DO NOT mix with non-halogenated solvents (e.g., acetone, ethanol) unless necessary for dissolution, as this increases disposal costs and complicates downstream incineration.
-
DO NOT mix with strong oxidizers or strong bases in the waste container; risk of rapid exotherm and pressure buildup.
Chemical Profile & Hazard Identification
Before disposal, verify the material identity.[2] This compound combines the corrosivity of a carboxylic acid with the thermal stability of a difluoromethyl group.
| Property | Data |
| Chemical Name | This compound |
| CAS Number | 1256627-51-2 (Verify against specific vendor label) |
| Molecular Formula | |
| Hazard Class (GHS) | Irritant (Skin/Eye/Resp), Acute Tox. 4 (Oral) |
| Key Functional Groups | Carboxylic Acid ( |
| Disposal Stream | Halogenated Organic / Halogenated Acid |
The "Fluorine Factor": Why Special Disposal Matters
Expert Insight:
Researchers often treat organic acids as generic "combustible waste." However, the difluoromethyl group (
When standard organic waste is incinerated, it produces
Operational Impact: If this waste is mislabeled as "Non-Halogenated," it may be sent to an incinerator lacking the necessary alkaline scrubbers . This can damage the facility's infrastructure (HF corrodes silica/glass linings) and release toxic HF plumes. You are the first line of defense against this environmental hazard.
Visualization: The Fluorinated Waste Lifecycle
The following diagram illustrates the critical pathway from your bench to safe destruction.
Figure 1: The downstream impact of proper segregation. Without the "Halogenated" tag, the Scrubber step may be bypassed, releasing HF.
Step-by-Step Disposal Protocol
Scenario A: Solid Waste (Pure Compound)
Applicable for: Expired reagents, contaminated spatulas, weighing paper.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Avoid glass if possible to prevent breakage during transport.
-
Labeling: Apply a hazardous waste label.
-
Primary Constituent: this compound.
-
Hazard Checkbox: Toxic, Irritant.
-
Critical Tag: Write "FLUROINATED SOLID" clearly.
-
-
Accumulation: Keep the container closed when not in use. Store in a Satellite Accumulation Area (SAA).[3]
Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)
Applicable for: HPLC effluent, reaction workups.
-
Segregation Logic:
-
If dissolved in Water/DMSO/Methanol: Segregate into Halogenated Solvent Waste .
-
If dissolved in Dichloromethane (DCM): Segregate into Halogenated Solvent Waste .
-
If aqueous and acidic (pH < 2): Do NOT mix with organic solvents. Collect in a dedicated Aqueous Acid Waste container.
-
-
pH Management (Self-Validating Step):
-
Protocol: Before adding to a communal waste carboy, check the pH of your solution with a strip.
-
Reasoning: If you add this carboxylic acid to a waste container previously used for amines or hydrides, you risk an exothermic reaction.
-
-
Double Containment: Always store liquid waste carboys in a secondary containment tray (polypropylene) capable of holding 110% of the container's volume.
Visualization: Waste Stream Decision Tree
Figure 2: Operational decision tree for segregating fluorinated pyrimidine waste.
Emergency Spill Procedures
In the event of a spill of this compound:
-
Isolate: Evacuate the immediate area. Mark the zone.
-
PPE Upgrade: Wear double nitrile gloves, safety goggles, and a lab coat. If the powder is fine and airborne, use an N95 or P100 respirator.
-
Neutralize (The Acid Protocol):
-
Cover the spill with Sodium Bicarbonate (
) or a commercial acid spill kit. -
Observation: Wait for bubbling (
release) to cease. This confirms the carboxylic acid has been neutralized to its sodium salt.
-
-
Collect: Sweep the neutralized solid into a bag. Label as "Spill Debris: Fluorinated Organic Salt."
-
Clean: Wipe the surface with water and soap. Test surface pH to ensure neutrality.
References & Authority
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
-
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261.
-
European Commission. (2019). Best Available Techniques (BAT) Reference Document for Waste Incineration. (Details on HF scrubbing requirements).
-
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories.
Sources
Personal protective equipment for handling 2-(Difluoromethyl)pyrimidine-5-carboxylic acid
Executive Safety Summary
Compound: 2-(Difluoromethyl)pyrimidine-5-carboxylic acid
Physical State: Solid (Powder)
Primary Hazards: Skin/Eye Irritation (H315, H319), Respiratory Irritation (H335).[1]
Critical Risk: While classified primarily as an irritant, the difluoromethyl (
Technical Hazard Analysis (The "Why")
To handle this compound safely, one must understand its molecular behavior, not just its GHS label.
-
Acidity & Corrosivity: The C5-carboxylic acid group (
) provides a proton source (approximate pKa ~3-4).[1] While not a strong mineral acid, it is sufficiently acidic to cause contact dermatitis and corneal damage upon exposure. -
Fluorine Effect: The
-difluoromethyl group acts as a lipophilic anchor.[1] Unlike hydrophilic organic acids that wash off easily, the fluorinated motif facilitates interaction with the lipid bilayer of the stratum corneum. Implication: Standard "wash-off" protocols must be immediate; delayed washing increases the risk of deep-tissue irritation.[1] -
Thermal Instability: In the event of a fire or uncontrolled exotherm, the
bonds can undergo homolytic cleavage or hydrolysis, generating HF gas. Standard organic vapor respirators are ineffective against HF; acid gas cartridges are required for emergency egress.
Personal Protective Equipment (PPE) Matrix
This matrix is designed to exceed minimum compliance, focusing on maximum operator protection during bench-scale synthesis.
| Protection Zone | Recommended Equipment | Technical Justification |
| Hand Protection | Double-gloving Strategy: 1. Inner: Nitrile (0.11 mm)2. Outer: Nitrile (0.11 mm) or Neoprene | The carboxylic acid group attacks standard latex. Double nitrile provides a "sacrificial layer" system. If the outer glove is compromised (visual stain), it can be stripped without exposing skin. |
| Eye/Face | Chemical Splash Goggles (Indirect Venting) | Safety glasses are insufficient for fine powders. The static nature of fluorinated solids causes "fly-away" particles that can bypass side-shields.[1] |
| Respiratory | Engineering Control Primary: Chemical Fume Hood.PPE Secondary: N95 (minimum) if hood failure occurs. | The STOT-SE 3 (Respiratory Irritation) hazard requires preventing inhalation of dust.[1][2][3] The particle size of recrystallized pyrimidines often falls in the respirable range (<10 µm). |
| Body | Lab Coat (High-Neck, Snap closure) + Tyvek® Sleeves | Wrist gaps are the most common exposure point.[1] Disposable sleeves bridge the gap between the glove cuff and lab coat. |
Operational Protocol: Handling & Synthesis
Phase 1: Pre-Operational Validation (Self-Validating System)
Before opening the container, perform the "Airflow-Static Check" :
-
Airflow: Verify fume hood face velocity is 80–100 fpm using a tissue strip or digital monitor.
-
Static: Fluorinated powders are highly static.[1] Have an anti-static gun or ionizer ready if dispensing <10 mg.[1]
-
Quench Path: Prepare a saturated Sodium Bicarbonate (
) solution beaker inside the hood before starting. This is your immediate neutralization station for contaminated spatulas or wipes.[1]
Phase 2: Weighing and Transfer
-
Don PPE: Apply double gloves.[1] Ensure the inner cuff is under the lab coat, and the outer cuff is over the lab coat (or use sleeves).
-
Transfer: Use a stainless steel or anti-static plastic spatula.[1] Avoid glass spatulas which can chip into the powder.
-
Spill Mitigation: Perform all weighing over a disposable weighing boat placed inside a secondary containment tray.
-
Why? If powder spills, the tray catches it. You do not have to decontaminate the entire hood surface.
-
-
Closure: Wipe the threads of the bottle with a dry Kimwipe before recapping to prevent grinding the powder in the cap (which creates aerosols upon next opening).
Phase 3: Cleanup[1]
-
Neutralization: Dip the contaminated spatula into the
bath. -
Waste: Place the outer gloves and Kimwipes into a solid hazardous waste bag labeled "Fluorinated Organic Acid Solid."
Visualization: Safety Logic & Workflow
Diagram 1: Handling Decision Workflow
This diagram illustrates the decision-making process for safe handling based on the physical state of the reagent.
Caption: Operational decision tree ensuring correct PPE and engineering controls based on the physical state of the compound.
Waste Disposal & Emergency Response
Disposal Strategy
Do NOT dispose of this compound in the general "Organic Acid" stream if your facility incinerates waste on-site without scrubbers.[1]
-
Classification: Halogenated Organic Waste.[1]
-
Reasoning: High-temperature incineration (
) is required to break the bond.[1][4] Incomplete combustion generates HF.[1] -
Labeling: "Contains Fluorinated Organics.[1] DO NOT MIX with Strong Oxidizers."
Emergency Spills
-
Dry Spill: Do not sweep (creates dust). Cover with a chemically compatible absorbent pad or use a HEPA vacuum designated for hazardous chemicals.
-
Wet Spill: Cover with Sodium Bicarbonate to neutralize the acid function, then absorb with vermiculite.
-
Skin Contact: Rinse with water for 15 minutes.[1][2][3][5][6] Do not use organic solvents (ethanol/acetone) to wash skin; this will drive the lipophilic fluorinated compound deeper into the dermis.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 329765411, 2-(Trifluoromethyl)pyrimidine-5-carboxylic acid. (Used as surrogate for hazard classification of fluorinated pyrimidine acids). Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: 2-(trifluoromethyl)pyrimidine-5-carboxylic acid.[1] (Verifying H315/H319/H335 classification). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Cryogens and Dry Ice (Reference for thermal hazards) and Hazard Communication Standard. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
